DBCO-PEG1-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C23H24N2O4/c26-14-16-29-15-13-24-22(27)11-12-23(28)25-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)25/h1-8,26H,11-17H2,(H,24,27) |
InChI 键 |
PRSNEHHGCCMZGL-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of DBCO-PEG1-OH
Introduction
DBCO-PEG1-OH is a heterobifunctional chemical linker of significant interest to researchers in drug development, chemical biology, and materials science. It incorporates three key chemical moieties: a Dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal hydroxyl (-OH) group.[1] The DBCO group facilitates covalent conjugation to azide-containing molecules via copper-free click chemistry, a bioorthogonal reaction ideal for use in sensitive biological systems.[2][][4] The short, hydrophilic PEG linker enhances aqueous solubility without adding significant steric bulk, and the terminal hydroxyl group provides a site for further chemical modification.[1] This guide details the structure, properties, and a representative application of this compound.
Core Structural Components
The this compound molecule is comprised of three distinct functional parts, each contributing to its overall utility in bioconjugation.
Dibenzocyclooctyne (DBCO) Group
The DBCO group, also known as azadibenzocyclooctyne (ADIBO), is the reactive core that enables copper-free click chemistry.[4] Its structure consists of a strained eight-membered cyclooctyne (B158145) ring fused to two benzene (B151609) rings.[2] This fusion creates significant ring strain, which is the driving force for its highly efficient and spontaneous reaction with azide (B81097) groups to form a stable triazole linkage.[][4] This reaction, termed Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal, meaning it proceeds with high selectivity within complex biological environments without interfering with native biochemical processes.[]
Polyethylene Glycol (PEG1) Linker
Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer composed of repeating ethylene (B1197577) oxide units (-CH₂CH₂O-).[] In this compound, the "PEG1" designation signifies a single ethylene glycol unit, which acts as a short, flexible spacer.[6] This linker serves to increase the overall water solubility of the molecule, mitigating the inherent hydrophobicity of the DBCO core.[7][8] The inclusion of a PEG spacer is a common strategy to improve the pharmacokinetic properties of bioconjugates.[9]
Hydroxyl (-OH) Group
The molecule is terminated with a primary hydroxyl group (-OH).[1] A hydroxyl group consists of an oxygen atom covalently bonded to a hydrogen atom.[2] This functional group provides a versatile handle for subsequent chemical reactions. It can be further derivatized or replaced with other functional groups, allowing for the sequential or multi-step assembly of complex molecular constructs.[1]
Molecular Structure and Connectivity
In the idealized structure of this compound, the three components are linked covalently in a linear fashion. The DBCO moiety is connected to one end of the single ethylene glycol unit, and the hydroxyl group is located at the other end. The exact linkage to the DBCO core can vary depending on the synthesis route, but it typically involves an amide bond to the nitrogen atom of the azadibenzocyclooctyne ring structure.
Caption: Generalized molecular structure of this compound.
Data Presentation: Physicochemical Properties
The precise molecular formula and weight of commercially available this compound can vary between suppliers due to differences in the linker structure connecting the DBCO core to the PEG1 unit. The table below summarizes data for representative structures.
| Property | Value (Structure 1) | Value (Structure 2) | Reference |
| Common Name | This compound | DBCO-PEG₁ | [6][10] |
| Synonym | DBCO-C2-alcohol | - | [6] |
| Molecular Formula | C₂₁H₂₀N₂O₃ | C₂₃H₂₄N₂O₄ | [6][10] |
| Molecular Weight | 348.40 g/mol | 392.45 g/mol | [6][10] |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in most organic solvents | [8][11] |
| Storage Conditions | -20°C, desiccated, protected from light | -20°C for long-term storage | [6][11] |
Experimental Protocol: Conjugation of this compound to an Azide-Modified Antibody
This section provides a representative protocol for the labeling of an azide-modified monoclonal antibody (mAb-N₃) with this compound using strain-promoted alkyne-azide cycloaddition (SPAAC).
Objective: To covalently conjugate this compound to an azide-functionalized antibody.
Materials:
-
Azide-modified antibody (mAb-N₃) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
PBS buffer (pH 7.4).
-
Amicon Ultra centrifugal filter units (MWCO appropriate for the antibody).
-
Spectrophotometer.
Methodology:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, dissolve 3.48 mg of this compound (MW 348.4 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. Store any unused stock solution at -20°C.
-
-
Conjugation Reaction:
-
Start with the azide-modified antibody at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Note: The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound from the reaction mixture using a centrifugal filter unit.
-
Add the reaction mixture to the filter unit and add PBS to bring the volume up to the filter's capacity.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Repeat the washing step at least three times with fresh PBS to ensure complete removal of the excess linker.
-
Recover the purified antibody-PEG-OH conjugate from the filter unit.
-
-
Characterization:
-
Determine the final concentration of the purified conjugate using a spectrophotometer to measure the absorbance at 280 nm (A280).
-
Confirm successful conjugation using techniques such as SDS-PAGE (which should show an increase in molecular weight) or mass spectrometry.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for antibody conjugation.
Caption: Workflow for antibody conjugation using this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 8. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]
- 9. DBCO | BroadPharm [broadpharm.com]
- 10. chembk.com [chembk.com]
- 11. interchim.fr [interchim.fr]
An In-depth Technical Guide to DBCO-PEG1-OH: Properties, Specifications, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of DBCO-PEG1-OH, a valuable tool in the field of bioconjugation and drug development. The information presented herein is intended to equip researchers with the necessary knowledge for the effective use of this reagent in their work.
Core Chemical Properties and Specifications
This compound, also known as DBCO-C2-alcohol, is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group and a hydroxyl (-OH) group, separated by a single polyethylene (B3416737) glycol (PEG) unit. The DBCO moiety allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[] The hydroxyl group provides a site for further chemical modification. The short PEG linker enhances the hydrophilicity of the molecule.[2][3]
The key chemical properties and specifications of this compound are summarized in the tables below.
| Identifier | Value |
| Chemical Name | 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(2-hydroxyethyl)-4-oxobutanamide[4] |
| Synonym | DBCO-C2-alcohol[4] |
| CAS Number | 1839049-33-0[4] |
| Chemical Formula | C21H20N2O3[4] |
| Molecular Weight | 348.40 g/mol [4] |
| Specification | Value |
| Purity | Typically >98%[4] |
| Appearance | White to off-white solid or viscous liquid depending on the specific formulation[5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[3][6] It is recommended to first dissolve in a water-miscible organic solvent before dilution into aqueous buffers.[6] |
| Storage Conditions | Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4] |
Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound participates in bioconjugation reactions via the SPAAC mechanism. This copper-free click chemistry reaction is driven by the high ring strain of the cyclooctyne (B158145) in the DBCO group, which readily reacts with an azide (B81097) to form a stable triazole linkage.[7][] This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.[][9]
References
The Chemistry and Application of DBCO-PEG1-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and applications of DBCO-PEG1-OH, a heterobifunctional linker integral to advancements in bioconjugation and targeted therapeutics. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in copper-free click chemistry, and visual representations of key workflows and reaction mechanisms.
Core Properties of this compound
This compound, also known as Dibenzocyclooctyne-PEG1-hydroxyl, is a valuable tool in bioconjugation due to its unique structure. It incorporates a dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The DBCO moiety allows for a highly efficient and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This reaction is particularly advantageous for biological applications as it obviates the need for cytotoxic copper catalysts. The short PEG linker enhances the hydrophilicity of the molecule, and the terminal hydroxyl group can be further functionalized if required.
| Property | Value | Source |
| Molecular Weight | 348.40 g/mol | [1][2] |
| Chemical Formula | C21H20N2O3 | [1][2] |
| CAS Number | 1839049-33-0 | [1][2] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage | -20°C for long term | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the application of DBCO-PEG linkers in common bioconjugation workflows. While these protocols are often described with NHS-ester derivatives of DBCO-PEG for direct protein labeling, the fundamental principles of the copper-free click chemistry step are directly applicable to this compound following its conjugation to a molecule of interest.
Protocol 1: General Protein Labeling with a DBCO-PEG-NHS Ester
This protocol outlines the steps for conjugating a DBCO-PEG-NHS ester to a protein, such as an antibody, to introduce the DBCO moiety for subsequent click chemistry.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG1-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
DBCO-PEG1-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-PEG1-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 20% (v/v) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO linker and quenching buffer using a desalting column or dialysis.
Protocol 2: Copper-Free Click Chemistry with an Azide-Modified Molecule
This protocol describes the reaction between a DBCO-functionalized molecule (prepared as in Protocol 1 or through other means) and an azide-containing molecule.
Materials:
-
DBCO-labeled molecule
-
Azide-functionalized molecule (e.g., drug, fluorescent dye, oligonucleotide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized molecule with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 309 nm.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted components.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate key experimental workflows and the fundamental reaction mechanism.
Applications in Research and Drug Development
The unique properties of this compound and other DBCO-PEG linkers make them invaluable in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): The development of ADCs for targeted cancer therapy heavily relies on precise and stable linker chemistry. DBCO-PEG linkers facilitate the site-specific conjugation of potent cytotoxic drugs to antibodies, minimizing off-target toxicity.
-
Cell Surface Labeling and Imaging: By functionalizing cells with azide groups through metabolic engineering, researchers can use DBCO-PEG-linked fluorescent dyes or other probes to specifically label and visualize cell surface glycans.[3]
-
Targeted Drug Delivery: DBCO-PEG linkers are used to attach targeting ligands to nanoparticles or other drug delivery vehicles, enhancing their accumulation at the desired site of action.[4]
-
Biomolecule Immobilization: DBCO-functionalized surfaces can be used to immobilize azide-containing biomolecules for applications in diagnostics and biosensors.
This technical guide provides a foundational understanding of this compound and its applications. For specific experimental optimization, it is recommended to consult the detailed product information from the respective supplier and relevant scientific literature.
References
Navigating the Solution: An In-depth Technical Guide to the Solubility of DBCO-PEG1-OH in DMSO and Aqueous Buffers
For researchers, scientists, and drug development professionals, understanding the solubility of key reagents is paramount to experimental success. This guide provides a comprehensive overview of the solubility characteristics of Dibenzocyclooctyne-Polyethylene Glycol-Alcohol (DBCO-PEG1-OH), a commonly used reagent in bioconjugation and click chemistry. We will delve into its solubility in Dimethyl Sulfoxide (DMSO) and various aqueous buffers, present available quantitative data for related compounds, and provide detailed experimental protocols for determining its solubility in your specific experimental context.
The inherent chemical properties of this compound, specifically the hydrophobic nature of the dibenzocyclooctyne (DBCO) moiety and the hydrophilic contribution of the single polyethylene (B3416737) glycol (PEG) unit, dictate its solubility profile. While the PEG spacer is included to enhance hydrophilicity, the single unit in this compound provides a minimal improvement to its overall water solubility.[1] This necessitates a clear understanding of the best practices for its dissolution to ensure reproducible and reliable results in downstream applications.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, by examining data from structurally similar DBCO-PEG compounds, we can establish a reliable estimation for experimental planning. The following table summarizes the reported solubility for related DBCO-PEG derivatives.
| Compound | Solvent | Reported Solubility |
| DBCO-PEG1-acid | DMSO, DMF, DCM | Soluble[2] |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM[2] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[2] |
| DBCO-PEG-NHS | Water | 10 mg/mL[2] |
| DBCO-PEG compound | DMSO | ≥ 100 mg/mL[2] |
Note: This data should be used as a guideline. For critical applications, it is highly recommended to experimentally determine the solubility of this compound in the specific buffer and conditions of your experiment.
Best Practices for Dissolving this compound
The most effective and recommended method for preparing aqueous solutions of this compound is to first create a concentrated stock solution in a dry, water-miscible organic solvent, with DMSO being the most common choice.[1] This stock solution can then be slowly diluted into the final aqueous reaction buffer. It is critical to ensure that the final concentration of the organic solvent in the aqueous buffer is kept low (typically below 10%) to avoid any negative impacts on protein stability or the reaction conditions.[1]
If precipitation or cloudiness occurs upon dilution into the aqueous buffer, it indicates that the solubility limit of this compound has been exceeded.[1] To address this, consider the following troubleshooting steps:
-
Reduce the final concentration: Lower the target concentration of this compound in your reaction mixture.[1]
-
Optimize the dilution process: Add the organic stock solution to the aqueous buffer slowly and drop-wise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can induce precipitation.[1]
-
Gentle warming: Warming the solution to approximately 37°C may aid in improving solubility.[1]
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific aqueous buffer, the following experimental protocols can be employed.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
This method is a gold standard for determining the equilibrium solubility of a compound.[3]
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Sealed, clear containers (e.g., glass vials)
-
Shaker or rotator
-
Centrifuge
-
0.22 µm syringe filter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution.[3]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a period of 24-48 hours to allow the solution to reach equilibrium.[3]
-
Phase Separation: Cease agitation and centrifuge the vial to pellet the excess, undissolved solid.[4]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.[3]
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particulates.[4]
-
Quantification:
-
Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.[3]
The following diagram outlines the experimental workflow for the shake-flask method.
Protocol 2: Kinetic Solubility Determination via Turbidimetric Assay
This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution.[1]
-
Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.[1]
-
Compound Addition and Precipitation: Add a small volume of each concentration of the this compound stock solution to the corresponding wells containing the aqueous buffer. The introduction of the DMSO solution into the aqueous buffer will cause the compound to precipitate if its solubility is exceeded, leading to turbidity.[1]
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[1]
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.[1]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.[1]
Conclusion
While this compound exhibits excellent solubility in DMSO, its limited aqueous solubility requires a methodical approach for the preparation of solutions for bioconjugation and other applications in aqueous environments. By utilizing a DMSO stock solution and carefully controlled dilution, researchers can successfully employ this valuable reagent. For applications demanding precise knowledge of its solubility limits, the detailed shake-flask and turbidimetric assay protocols provided in this guide offer robust methods for its determination. Understanding and managing the solubility of this compound is a critical step toward achieving reliable and reproducible experimental outcomes.
References
An In-depth Technical Guide to the DBCO-Azide Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between Dibenzocyclooctyne (DBCO) and azide-functionalized molecules. It covers the core reaction mechanism, quantitative kinetic data, and detailed experimental protocols essential for professionals in chemical biology, drug development, and materials science.
Core Reaction Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO-azide reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological media without interfering with native biochemical processes.[1][] The reaction is a [3+2] cycloaddition between the strained triple bond of the DBCO (the dipolarophile) and an azide (B81097) (the 1,3-dipole), which forms a stable triazole linkage.[1][3]
The primary driving force behind this reaction is the significant ring strain within the DBCO molecule.[3] This intrinsic strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[3][4] A key advantage of this mechanism is that it does not require a cytotoxic copper(I) catalyst, which is necessary for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][5] This biocompatibility makes SPAAC with DBCO ideal for applications in living cells and whole organisms.[][6]
The bioorthogonal nature of the reaction is due to the chemical inertness of both the DBCO and azide functional groups toward the vast majority of functionalities found in biological systems, such as amines, thiols, and carboxylates, ensuring high reaction specificity.[1][7]
References
DBCO-PEG1-OH stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of DBCO-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-Polyethylene Glycol-Alcohol (this compound) is a key reagent in the field of bioconjugation and drug development. As a bifunctional linker, it incorporates the dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) and a terminal hydroxyl group, which can be further functionalized. The PEG1 linker enhances hydrophilicity, improving solubility in aqueous media. The efficacy and reproducibility of conjugation reactions involving this compound are critically dependent on its stability and purity. This guide provides a comprehensive overview of the factors affecting the stability of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.
Factors Influencing the Stability of this compound
The stability of this compound is primarily influenced by the chemical integrity of the DBCO group. While generally more stable than activated esters, the strained alkyne of the DBCO moiety is susceptible to degradation under certain conditions.
-
Moisture and Hydrolysis: DBCO reagents are sensitive to moisture. In aqueous solutions, the strained alkyne can undergo hydration, leading to a loss of reactivity towards azides. Therefore, it is crucial to handle and store the solid compound in a desiccated environment and to use anhydrous solvents for preparing stock solutions.
-
pH: The DBCO group is known to be sensitive to strongly acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) often used in peptide synthesis, can cause an inactivating rearrangement of the cyclooctyne (B158145) ring. While generally stable at neutral pH, prolonged exposure to acidic or highly basic conditions in aqueous solutions should be avoided.
-
Light: Prolonged exposure to light can potentially lead to the degradation of the DBCO moiety. It is recommended to store this compound protected from light.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, low temperatures are essential to maintain the integrity of the compound.
-
Oxidation: The DBCO group can be susceptible to oxidation, which can compromise its reactivity. Storing under an inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidative degradation.
Recommended Storage Conditions
Adherence to proper storage conditions is paramount for maximizing the shelf life and performance of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1][2][3] | Minimizes thermal degradation. |
| Atmosphere | Store in a tightly sealed container under an inert gas (e.g., Argon or Nitrogen). | Protects against moisture and oxidation. |
| Light | Protect from light.[4] | Prevents photo-degradation. |
| Environment | Store in a desiccated environment.[4] | Minimizes hydrolysis of the DBCO group. |
| Shelf Life | At least 12 months when stored properly at -20°C.[4] | Based on data for related stable DBCO compounds. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous solvents such as DMSO or DMF.[2][3] | Minimizes water content to prevent hydrolysis. |
| Temperature | -20°C for short-term (up to 1 month).[4] -80°C for long-term (up to 6 months).[4] | Reduces degradation kinetics in solution. |
| Handling | Prepare solutions fresh whenever possible. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] | Minimizes introduction of moisture and thermal stress. |
| Aqueous Solutions | Prepare immediately before use and do not store.[4] | The DBCO moiety has limited stability in aqueous environments. |
Illustrative Stability Data
Table 3: Illustrative Aqueous Stability of a DBCO Moiety (Data from a related DBCO-containing molecule)
| Buffer (pH) | Temperature (°C) | Incubation Time (hours) | Remaining Reactivity (%) | Notes |
| PBS (7.4) | 4 | 48 | >95% | Optimal for short-term storage of working solutions.[4] |
| PBS (7.4) | 25 | 24 | 90 - 95% | Good stability for typical room-temperature reactions.[4] |
| PBS (7.4) | 37 | 24 | 80 - 85% | Degradation accelerates with increased temperature.[4] |
| Aqueous (5.0) | 25 | 24 | 85 - 90% | Potential for slow degradation under acidic conditions.[4] |
Note: This data serves as a guideline. It is highly recommended to perform an in-house stability test for this compound in the specific experimental context. A study on a DBCO-modified antibody also showed a minimal 3-5% loss of reactivity after four weeks of storage at either 4°C or -20°C.[5]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The following protocols describe how to conduct a comprehensive stability study.
Protocol 1: HPLC-Based Stability Indicating Method
This method monitors the degradation of this compound over time by measuring the decrease in its peak area in an HPLC chromatogram.
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: ~309 nm (for the DBCO moiety) and a lower wavelength (e.g., 220 nm) for universal detection.
3. Procedure for Stability Study:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution in the aqueous buffer of interest (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 5.0) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of the intact this compound.
-
Incubation: Store the working solutions under the desired stability conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, and inject it into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Integrate the peak area at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of intact compound remaining versus time to determine the degradation kinetics.
-
Caption: Workflow for assessing the aqueous stability of this compound using HPLC.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method. These studies involve exposing this compound to stress conditions more severe than those used in accelerated stability testing.
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solid compound or a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
-
After exposure to the stress condition, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method alongside an unstressed control sample.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.
Caption: Workflow for conducting forced degradation studies on this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in bioconjugation and drug development. By understanding the factors that influence its degradation and by adhering to the recommended storage and handling procedures, researchers can ensure the integrity and reactivity of this important reagent. The primary stability concerns for this compound are moisture and strongly acidic conditions. Long-term storage of the solid material at -20°C under a desiccated, inert atmosphere is recommended. Solutions should be prepared fresh in anhydrous solvents, and aqueous working solutions should not be stored. For critical applications, it is advisable to perform in-house stability studies using a validated HPLC method to confirm the quality and reactivity of this compound under specific experimental conditions. The protocols and data presented in this guide provide a robust framework for the proper storage, handling, and stability assessment of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of DBCO-PEG1-OH
This technical guide provides a comprehensive overview of the synthesis and purification of Dibenzocyclooctyne-Polyethylene Glycol-Alcohol (DBCO-PEG1-OH), a bifunctional linker widely utilized in bioconjugation and drug delivery applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and characterization data.
Introduction
This compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction that enables the covalent ligation of a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule.[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient and proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst.[2] The inclusion of a single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity and biocompatibility of the DBCO group.[1] The terminal hydroxyl group (-OH) provides a versatile handle for further chemical modifications.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the synthesis of a DBCO-acid precursor followed by its coupling to an amino-PEG1-OH linker.
Synthesis of DBCO-Acid
The synthesis of a suitable DBCO-acid derivative is the initial step. Several methods have been reported for the synthesis of DBCO-acid, with overall yields in the range of 42%.[3] A common approach involves a multi-step synthesis starting from commercially available materials.[4]
Coupling of DBCO-Acid to Amino-PEG1-OH
The terminal carboxylic acid of the DBCO moiety can be coupled to the primary amine of 2-(2-aminoethoxy)ethanol (B1664899) using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond.[5]
Experimental Protocol: Synthesis of this compound
This protocol outlines the coupling of DBCO-acid to 2-(2-aminoethoxy)ethanol.
Materials:
-
DBCO-Acid
-
2-(2-Aminoethoxy)ethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of DBCO-Acid:
-
Dissolve DBCO-Acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the DBCO-NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2-(2-aminoethoxy)ethanol (1.5 equivalents) in anhydrous DMF.
-
Slowly add the activated DBCO-NHS ester solution to the 2-(2-aminoethoxy)ethanol solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The purification of the crude this compound is critical to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying DBCO-PEG derivatives.[6]
Experimental Protocol: Purification by RP-HPLC
Materials and Equipment:
-
Crude this compound
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV-Vis detector
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 254 nm and 309 nm (characteristic absorbance of the DBCO group).[6]
-
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and purification of DBCO-PEG derivatives.
| Parameter | Value | Notes |
| Synthesis | ||
| DBCO-Acid Overall Yield | ~42% | Based on multi-step synthesis.[3] |
| Coupling Reaction Molar Excess | 1.5-5 equivalents of amine | To drive the reaction to completion.[1] |
| Coupling Reaction Time | 12-24 hours | At room temperature. |
| Purification | ||
| Purity after RP-HPLC | >95% | As determined by analytical HPLC.[7] |
| Overall Yield after Purification | 60-80% | Estimated based on typical purification losses. |
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR spectroscopy and mass spectrometry.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the DBCO moiety, the protons of the PEG linker, and the terminal hydroxyl group.
Expected ¹H NMR (400 MHz, CDCl₃) signals:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.20-7.60 | m | Aromatic protons of DBCO |
| 4.50-5.50 | m | Protons adjacent to the amide and cyclooctyne (B158145) ring |
| 3.50-3.80 | m | Methylene protons of the PEG linker |
| 2.80-3.20 | m | Methylene protons of the cyclooctyne ring |
| ~2.50 | br s | Hydroxyl proton |
Note: The exact chemical shifts may vary slightly.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Expected Mass (ESI-MS):
-
Molecular Formula: C₂₄H₂₄N₂O₄
-
Molecular Weight: 404.46 g/mol
-
Expected [M+H]⁺: 405.18
-
Expected [M+Na]⁺: 427.16
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, based on established chemical principles and reported data for analogous compounds, offer a reliable pathway for obtaining high-purity material suitable for a wide range of applications in bioconjugation, drug delivery, and materials science. Researchers should optimize the reaction and purification conditions for their specific experimental setup to achieve the best results.
References
DBCO-PEG1-OH safety data sheet information
An In-depth Technical Guide to the Safety Profile of DBCO-PEG-OH Linkers
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the safety, handling, and disposal of DBCO-PEG-OH linkers based on available data for close analogues.
Chemical and Physical Properties
Dibenzocyclooctyne-Polyethylene Glycol-Alcohol (DBCO-PEG-OH) is a bifunctional linker used extensively in bioconjugation via copper-free click chemistry.[1][2][3] The DBCO group reacts with azide-functionalized molecules, while the terminal hydroxyl group can be further modified.[3][4] The PEG spacer enhances aqueous solubility and reduces steric hindrance.[3][5]
| Property | Data | Source(s) |
| Compound Name | DBCO-PEG4-OH; DBCO-PEG4-alcohol | [1][6] |
| CAS Number | 1416711-60-8 | [1][2][3][4][6] |
| Molecular Formula | C₂₉H₃₆N₂O₆ | [1][2][3][4] |
| Molecular Weight | 508.61 g/mol | [1][2][3][4] |
| Appearance | White to slightly grey crystalline solid or viscous liquid | [1][2][3][4][7] |
| Purity | Typically >95% (as determined by HPLC) | [1][2][3][4] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[1][3][4][7] Not readily soluble in aqueous buffers.[8] |
Hazard Identification and Toxicology
While the toxicological properties of DBCO-PEG4-OH itself have not been thoroughly investigated, data for the more reactive analogue, DBCO-PEG4-NHS ester, provide a basis for a cautious approach.[8] The following classifications should be considered as potential hazards.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8][9] |
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are critical in case of exposure. The following diagram outlines the initial response protocol.
Caption: First-aid response workflow for different exposure routes.
Detailed First-Aid Measures:
-
Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[9][10]
-
Skin Contact: Wash the affected area thoroughly with large amounts of soap and water. Remove any contaminated clothing and shoes. Seek medical attention.[9][10]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to separate the eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][10]
-
Ingestion: Wash out the mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical attention.[9][10]
Experimental Protocols: Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to ensure compound integrity and user safety. The compound is sensitive to moisture and light.[5][11]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO-PEG4-alcohol, 1416711-60-8 | BroadPharm [broadpharm.com]
- 7. DBCO-PEG4-OH OH-PEG4-DBCO - DBCO-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
The Definitive Guide to Copper-Free Click Chemistry with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of copper-free click chemistry, a cornerstone of modern bioconjugation, with a specific focus on the use of Dibenzocyclooctyne (DBCO) linkers. We will delve into the core principles of this powerful technology, present key quantitative data, and provide detailed experimental protocols to empower researchers in their scientific endeavors.
Core Principles of Copper-Free Click Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
At the heart of copper-free click chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a bioorthogonal ligation that enables the covalent bonding of molecules in complex biological environments without the need for cytotoxic catalysts.[1] The driving force behind SPAAC is the high ring strain of cyclooctynes, such as DBCO.[1] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing it to proceed rapidly at physiological temperatures and pH.[1][2]
The reaction is highly selective, as both the strained alkyne and the azide (B81097) functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems.[2][3] The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2][4]
A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[2][5]
Key Features of DBCO Linkers in SPAAC
Dibenzocyclooctyne (DBCO) is a prominent reagent in SPAAC due to its unique combination of reactivity and stability.[1] Its strained cyclic structure readily undergoes a reaction with azides, forming a stable triazole bond.[] Key advantages of using DBCO include:
-
Biocompatibility : The most significant advantage of the DBCO-azide reaction is its bioorthogonality. It proceeds with high specificity without interfering with native biochemical processes within living systems.[1][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications and live-cell labeling.[1][5]
-
High Specificity and Bioorthogonality : DBCO and azides react selectively with each other.[5] The azide and cyclooctyne (B158145) functional groups are generally absent in biological systems and are non-reactive with the myriad of native biomolecules.[3]
-
Rapid Kinetics : The reaction proceeds quickly under mild, physiological conditions.[5] The strain-promoted nature of DBCO allows for a fast reaction with azides, making it highly efficient even at low concentrations or in complex biological settings.[1][]
-
High Efficiency : SPAAC reactions with DBCO typically result in high yields of the desired conjugate.[5]
-
Stability : Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable.[5][8]
-
Traceability : The DBCO group has a characteristic UV absorbance around 310 nm, which can be useful for monitoring reactions.[1][5]
Quantitative Data for DBCO-Mediated Copper-Free Click Chemistry
The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Physicochemical and Reaction Properties of DBCO
| Property | Value | Reference |
| UV Absorbance Maximum | ~310 nm | [1][5] |
| Solubility | Soluble in organic solvents like DMSO and DMF. PEGylated versions have enhanced aqueous solubility. | [3][9][10] |
| Stability on IgG (4°C or -20°C) | ~3-5% loss of reactivity over 4 weeks | [1] |
| pH Stability | Generally stable in a pH range of 6-9. Sensitive to strongly acidic conditions (pH < 5). | [11] |
Table 2: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | Reference |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | For labeling primary amines on antibodies. | [1] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | For the SPAAC reaction. | [1] |
| Molar Excess (DBCO to Azide for RNA labeling) | 10-fold molar excess of DBCO-containing reagent | Recommended starting point, may require optimization. | [12] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C. | [5] |
| Reaction Time | 2 to 48 hours | Typically 4-12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures. | [5] |
| pH | 7.0 - 8.5 | Optimal pH range for the reaction. | [5] |
| Solvent | Aqueous buffer (e.g., PBS) | DMSO or DMF may be used to dissolve reagents, but the final concentration in the reaction should be low (typically <10%). | [2][9] |
Experimental Protocols
This section provides detailed methodologies for common applications of DBCO in copper-free click chemistry.
Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[1]
Materials:
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[1]
-
DBCO-NHS ester.[1]
-
Anhydrous Dimethylsulfoxide (DMSO).[1]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[1]
-
Desalting column or other purification system (e.g., spin column, dialysis).[1]
Procedure:
-
Prepare the DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[1]
-
Antibody Labeling Reaction: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be around 20%.[1][13]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[1]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis.
Protocol 2: Copper-Free Click Chemistry Reaction of a DBCO-Activated Antibody with an Azide-Functionalized Molecule
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.[1]
Materials:
-
DBCO-activated antibody (from Protocol 1).
-
Azide-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4x molar excess of the azide-modified molecule.[13]
-
Incubation: Incubate the reaction mixture overnight at 4°C.[13] For some applications, incubation can be for 2-24 hours at 4°C to 37°C.[1]
-
Purification: Purify the antibody-drug conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography.
Visualizations
SPAAC Reaction Mechanism
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
General Experimental Workflow for Bioconjugation
Caption: General experimental workflow for bioconjugation using DBCO linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 8. medium.com [medium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
The Strategic Role of the PEG Linker in DBCO Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool for its efficiency and biocompatibility.[1][2] At the core of this chemistry is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high specificity and speed with azide-functionalized molecules.[1][] However, the intrinsic hydrophobicity of the DBCO moiety presents significant challenges in aqueous biological systems, often leading to poor solubility and aggregation.[4] The strategic incorporation of a Polyethylene Glycol (PEG) linker into DBCO reagents is a critical design feature that overcomes these limitations, dramatically expanding the utility and performance of SPAAC in applications ranging from fluorescent labeling to the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[1][5]
This technical guide provides an in-depth examination of the multifaceted role of the PEG spacer in DBCO reagents. We will explore its impact on the physicochemical properties of the linker, its influence on reaction kinetics and stability, and its crucial contributions to the pharmacokinetic profiles of the resulting bioconjugates.
Core Functions of the PEG Spacer
The integration of a PEG spacer into a DBCO linker is a strategic design choice that confers several critical advantages stemming from the fundamental properties of PEG: its hydrophilicity, flexibility, and biocompatibility.
Enhanced Aqueous Solubility and Reduced Aggregation: A primary challenge with non-PEGylated DBCO reagents is their poor solubility in the aqueous buffers required for most biological experiments.[4] The hydrophilic nature of the PEG spacer, composed of repeating ethylene (B1197577) oxide units, significantly improves the water solubility of the entire reagent.[4][6] This enhancement is crucial for preventing aggregation, particularly when conjugating hydrophobic payloads, and ensures that reactions can be conducted in biologically compatible media with minimal need for organic co-solvents.[7][8]
Modulation of Pharmacokinetics (PK): In therapeutic applications, particularly for ADCs, the PEG linker plays a vital role in modulating the pharmacokinetic properties of the conjugate.[9] The length of the PEG chain directly influences the hydrodynamic radius of the bioconjugate.[5] Longer PEG chains can shield the conjugate from enzymatic degradation and uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased drug exposure at the target site.[5][9]
Steric Hindrance Mitigation: The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug).[10][11] This spacing minimizes steric hindrance, which can otherwise interfere with the biological activity of the parent molecule, such as an antibody's ability to bind to its antigen.[7][11] The flexibility of the PEG chain allows the conjugated moieties to orient themselves for optimal interaction with their targets.
Flexible and Tunable Design: DBCO-PEG linkers are available with various PEG chain lengths (e.g., PEG4, PEG8, PEG12).[1] This allows researchers to fine-tune the properties of the bioconjugate for a specific application. The choice between a short or long chain often involves a trade-off between competing factors like solubility, in vivo half-life, and potential steric hindrance.[7]
Data Presentation: Quantitative Impact of PEG Linker Length
The length of the PEG spacer in a DBCO reagent directly influences its physicochemical and performance characteristics. Longer PEG chains generally lead to increased hydrophilicity, which in turn affects solubility and reaction kinetics. The following tables summarize key performance indicators for DBCO reagents with varying PEG spacer lengths.
Table 1: Comparative Performance of DBCO-PEGn Reagents
| Performance Parameter | DBCO-PEG4 | DBCO-PEG8 | DBCO-PEG12 |
|---|---|---|---|
| Second-Order Rate Constant (k₂) with Azide (B81097) | ~2.1 M⁻¹s⁻¹[1] | Estimated >2.1 M⁻¹s⁻¹[1] | Estimated >>2.1 M⁻¹s⁻¹[1] |
| Aqueous Solubility | Moderate; up to 1.5-6.6 mM for derivatives[1][12] | High[1] | Very High[1] |
| Stability in Aqueous Buffer (PBS, pH 7.4) | Good; >90-95% integrity over 24h at 25°C[12] | Expected to be similar to or slightly higher than PEG4[1] | Expected to be similar to or slightly higher than PEG4[1] |
| Steric Hindrance Reduction | Effective[1] | More Effective[1] | Most Effective[1] |
Note: The second-order rate constants for DBCO-PEG8 and DBCO-PEG12 are estimated based on the established principle that longer, more flexible PEG linkers can reduce steric hindrance and potentially increase the reaction rate in certain contexts. The exact values can vary depending on the specific azide reaction partner and reaction conditions.[1]
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Plasma Clearance | Tumor Exposure | Tumor Weight Reduction (%) |
|---|---|---|---|
| 2 PEG units | - | Similar to 4 PEG units | 35-45 |
| 4 PEG units | - | Similar to 2 PEG units | 35-45 |
| 8 PEG units | Lower than 2 & 4 PEG units | Significantly higher than 2 & 4 PEG units | 75-85 |
| 12 PEG units | Lower than 2 & 4 PEG units | Similar to 8 & 24 PEG units | 75-85 |
| 24 PEG units | Lower than 2 & 4 PEG units | Similar to 8 & 12 PEG units | 75-85 |
This data is synthesized from a preclinical study on ADCs and illustrates a general trend.[8]
Mandatory Visualization
Diagrams are essential for conceptualizing the complex processes involved in bioconjugation. The following visualizations, created using the DOT language, illustrate key workflows and the logical benefits of using PEG spacers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of DBCO-PEG reagents.
Protocol 1: Protein Labeling with DBCO-PEG4-NHS Ester
This protocol outlines the general procedure for labeling a protein with primary amines using a DBCO-PEG-NHS ester.[13]
Materials:
-
Protein of interest (1-10 mg/mL)
-
DBCO-PEG4-NHS Ester
-
Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-8.5.
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the solution is clear and free of aggregates.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO. Note: Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Labeling Reaction:
-
Calculate the volume of the 10 mM DBCO-PEG4-NHS ester stock solution required to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[13]
-
Add the calculated volume of the DBCO reagent to the protein solution. Ensure the final concentration of DMSO is low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[13]
-
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[13]
-
Purification: Remove unreacted DBCO-PEG4-NHS ester and byproducts using a desalting column or dialysis against the desired storage buffer.
-
Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[14]
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using DBCO-PEG4-Maleimide
This protocol describes a two-step process for creating an ADC. First, the antibody is functionalized with the DBCO-PEG-maleimide linker, and second, the azide-modified drug is "clicked" onto the antibody.[7]
Part A: Antibody-Linker Conjugation
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL
-
TCEP (tris(2-carboxyethyl)phosphine)
-
DBCO-PEG4-Maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Sulfhydryl-free buffer, e.g., PBS, pH 6.5-7.5.
Procedure:
-
Antibody Reduction (to generate free thiols): Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 30 minutes at 37°C.[15]
-
Removal of Reducing Agent: Immediately purify the antibody to remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
Linker Preparation: Just before use, dissolve DBCO-PEG4-Maleimide in anhydrous DMSO to prepare a 10 mM stock solution.[15]
-
Conjugation Reaction:
-
Purification: Remove the unreacted linker using a desalting column. The resulting DBCO-modified antibody is now ready for the next step.
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Purified DBCO-modified antibody from Part A
-
Azide-modified cytotoxic drug (payload)
-
Reaction Buffer: Azide-free buffer, e.g., PBS, pH 7.4.
Procedure:
-
Reaction Setup: Add the azide-modified drug to the DBCO-modified antibody solution. A 1.5- to 10-fold molar excess of the azide-drug per DBCO site is a recommended starting point.[7]
-
Incubation: Incubate the reaction at room temperature for 4–12 hours. Alternatively, the reaction can be incubated at 4°C overnight (at least 12 hours).[7]
-
Final Purification: Purify the final ADC product using a suitable method, such as size-exclusion chromatography (SEC), to remove any unreacted drug-linker constructs and aggregates.
Conclusion
The integration of a PEG spacer into DBCO linkers is a critical engineering feature that addresses fundamental challenges in bioconjugation. By enhancing aqueous solubility, reducing aggregation, mitigating steric hindrance, and improving pharmacokinetic properties, the PEG spacer has significantly expanded the utility and performance of DBCO-based click chemistry. For researchers in drug development and chemical biology, a thorough understanding of the role of the PEG linker and the ability to rationally select its length are paramount for the successful synthesis of robust, effective bioconjugates for therapeutic and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Technical Guide to DBCO-PEG1-OH: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DBCO-PEG1-OH, a bifunctional linker widely utilized in bioconjugation and drug development. This document details its chemical properties, core applications in copper-free click chemistry, and standardized experimental protocols for its use.
Core Properties of this compound
This compound is a molecule comprised of a dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal hydroxyl (-OH) group. The DBCO moiety allows for highly specific and efficient conjugation to azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] The hydrophilic single PEG spacer enhances solubility in aqueous media and provides a short, flexible linkage between conjugated molecules.[3] The terminal hydroxyl group can be used for further chemical modifications or as a point of attachment to other molecules or surfaces.
It is important to note that there can be variations in the specific structure of linkers designated as "this compound" from different suppliers, leading to different CAS numbers and chemical formulas. Researchers should always refer to the supplier's documentation for the precise chemical identity of their reagent.
Quantitative Data Summary
| Property | Value 1 | Value 2 |
| Chemical Name | 4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(2-hydroxyethyl)-4-oxobutanamide | 4-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxobutanamide |
| CAS Number | 1839049-33-0 | 2754384-62-6 |
| Chemical Formula | C₂₁H₂₀N₂O₃ | C₂₃H₂₄N₂O₄ |
| Molecular Weight | 348.40 g/mol | 392.45 g/mol |
| Exact Mass | 348.15 g/mol | 392.17 g/mol |
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of applications, primarily centered around bioconjugation.
-
Antibody-Drug Conjugate (ADC) Development : DBCO-PEG linkers are instrumental in the construction of ADCs.[4] An antibody can be functionalized with an azide (B81097), and the this compound linker, attached to a cytotoxic payload, can then be conjugated to the antibody via SPAAC.[5] The PEG spacer can help to improve the pharmacokinetic properties of the resulting ADC.[6]
-
Live Cell Imaging and Labeling : The biocompatibility of the copper-free click chemistry reaction makes this compound suitable for labeling and tracking biomolecules in living cells.[7][8] For instance, cells can be metabolically engineered to express azide groups on their surface, which can then be targeted with a DBCO-PEG1-fluorophore conjugate for visualization.[8]
-
Biomolecule Immobilization : The DBCO group can be used to immobilize azide-modified proteins, peptides, or nucleic acids onto surfaces for various analytical and diagnostic applications.[9]
-
Development of Targeted Therapies and Radiopharmaceuticals : The precise and stable conjugation afforded by DBCO linkers is advantageous in the development of targeted therapeutic agents and radiopharmaceuticals, where a targeting moiety is linked to a therapeutic or imaging agent.[7][10]
Experimental Protocols
The following are generalized protocols for the use of DBCO-functionalized reagents in bioconjugation. These should be optimized for specific applications.
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol outlines the basic steps for conjugating this compound to a protein that has been previously functionalized with azide groups.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (azide-free)
-
Purification equipment (e.g., desalting column, HPLC)
Procedure:
-
Reagent Preparation : Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the specific application, but a 10 mM stock is a common starting point.
-
Reaction Setup : In a reaction tube, combine the azide-modified protein with the this compound solution. A molar excess of the DBCO reagent (typically 1.5 to 10-fold) is often used to drive the reaction to completion.[11]
-
Incubation : Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle mixing.[12] The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification : Upon completion of the reaction, purify the DBCO-labeled protein to remove unreacted this compound and any byproducts. This can be achieved using a desalting column, dialysis, or chromatography methods like size-exclusion or reverse-phase HPLC.[13][14]
-
Characterization : Characterize the final conjugate to confirm successful labeling and determine the degree of labeling. This can be done using UV-Vis spectroscopy, by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group), and by mass spectrometry.[4][15]
Protocol 2: Antibody Labeling with a DBCO-PEG1-NHS Ester for Subsequent Conjugation
This protocol describes a two-step process where an antibody is first functionalized with a DBCO group using a DBCO-PEG1-NHS ester, making it ready for reaction with an azide-containing molecule.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG1-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Antibody Preparation : Ensure the antibody is in an amine-free and azide-free buffer at a suitable concentration.[15][16]
-
DBCO-PEG1-NHS Ester Preparation : Immediately before use, dissolve the DBCO-PEG1-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12][16]
-
Labeling Reaction : Add a 20-30 fold molar excess of the dissolved DBCO-PEG1-NHS ester to the antibody solution. The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.[16][17]
-
Incubation : Incubate the reaction at room temperature for 60 minutes.[16][17]
-
Quenching : Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.[16][17]
-
Purification of DBCO-labeled Antibody : Remove the unreacted DBCO-PEG1-NHS ester and quenching byproducts using a desalting column or dialysis.[12] The purified DBCO-labeled antibody can now be used in a copper-free click chemistry reaction with an azide-containing molecule.
Visualizing the Workflow: Antibody-Drug Conjugation via SPAAC
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a DBCO-PEG linker and copper-free click chemistry.
Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Spectral Data of DBCO-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the widely used click chemistry reagent, DBCO-PEG1-OH. The information herein is essential for the characterization and quality control of this reagent in research and drug development applications.
Core Data Presentation
The following tables summarize the anticipated quantitative data for this compound, derived from spectral information of closely related analogs and theoretical calculations.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.50 - 7.25 | Multiplet | 8H | Aromatic Protons (DBCO) |
| ~3.65 | Triplet | 2H | -CH₂-CH₂-OH |
| ~3.60 | Triplet | 2H | -CH₂-CH₂-OH |
| ~3.55 | Triplet | 2H | -N-CH₂-CH₂-O- |
| ~3.40 | Triplet | 2H | -N-CH₂-CH₂-O- |
| ~2.50 | Triplet | 2H | -CO-CH₂-CH₂-CO- |
| ~2.35 | Triplet | 2H | -CO-CH₂-CH₂-CO- |
| ~2.00 | Singlet (broad) | 1H | -OH |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | Carbonyl Carbon (C=O) |
| ~150 - 120 | Aromatic Carbons (DBCO) |
| ~110, ~108 | Alkyne Carbons (DBCO) |
| ~72 | -CH₂-OH |
| ~70 | -O-CH₂- |
| ~61 | -CH₂-OH |
| ~55 | Propargylic Carbons (DBCO) |
| ~40 | -N-CH₂- |
| ~35 | -CO-CH₂- |
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₃H₂₄N₂O₄ |
| Exact Mass | 392.1736 g/mol |
| [M+H]⁺ | 393.1809 m/z |
| [M+Na]⁺ | 415.1628 m/z |
| [M+K]⁺ | 431.1368 m/z |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard practices for the analysis of PEGylated and DBCO-containing molecules.[1]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent may affect the chemical shifts. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the reference standard (TMS at 0 ppm).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent compatible with the ionization source, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions (e.g., [M+Na]⁺, [M+K]⁺).
-
Set the mass range to adequately cover the expected mass-to-charge (m/z) ratio of the analyte.
-
-
Data Analysis: Process the acquired spectrum to determine the accurate mass of the molecular ions. Compare the experimentally measured exact mass to the theoretically calculated mass to confirm the elemental composition.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.
References
A Comprehensive Technical Guide to DBCO-PEG1-OH for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate linker is a critical step that dictates the success of their downstream applications. Among the arsenal (B13267) of bioorthogonal tools, DBCO-PEG1-OH has emerged as a valuable reagent. This in-depth guide provides a foundational understanding of this compound, its properties, reaction mechanisms, and detailed protocols for its application in bioconjugation.
Introduction to this compound and Copper-Free Click Chemistry
This compound is a heterobifunctional linker molecule that features a dibenzocyclooctyne (DBCO) group at one end and a hydroxyl (-OH) group at the other, connected by a single polyethylene (B3416737) glycol (PEG) unit.[1] The DBCO group is the cornerstone of its utility, enabling its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2]
This reaction is termed "copper-free" because, unlike the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), it does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and other biological systems.[3] The inherent ring strain of the DBCO group allows it to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage.[4][5] The short PEG spacer enhances the hydrophilicity and bioavailability of the otherwise hydrophobic DBCO moiety.[3][4]
Core Properties and Specifications
The utility of this compound and its derivatives in bioconjugation is underpinned by their chemical and physical properties. While the hydroxyl group of this compound can be further functionalized, it is often the derivatives, such as DBCO-PEG1-NHS Ester and DBCO-PEG1-Acid, that are directly used for conjugation to biomolecules.
| Property | This compound | DBCO-PEG1-NHS Ester | DBCO-PEG1-Acid |
| Molecular Formula | C21H20N2O3 | C25H23N3O5 | Not specified |
| Molecular Weight | 348.40 g/mol [6] | Varies by supplier | Varies by supplier |
| Purity | >98%[6] | ≥95%[4] | Not specified |
| Solubility | Soluble in organic solvents like DMSO and DMF[7] | Soluble in DMSO and DMF[4] | Increased water solubility due to hydrophilic PEG chain[8][9] |
| Storage Conditions | Dry, dark at 0-4°C for short term, -20°C for long term[6] | Store at -5°C, keep dry and avoid sunlight[1][10] | -20°C[8] |
| Reactive Group | Hydroxyl (-OH)[1] | N-hydroxysuccinimide (NHS) ester[4] | Carboxylic Acid (-COOH)[8] |
| Reacts With | Can be derivatized | Primary amines (-NH2)[4][10] | Primary amines (with activators)[8] |
The Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of DBCO-based bioconjugation lies in the SPAAC reaction. This process is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[5]
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following protocols represent typical workflows for using DBCO-PEG1 derivatives.
Protocol 1: Labeling of Proteins with DBCO-PEG1-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a DBCO-PEG1-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[11]
-
DBCO-PEG1-NHS Ester[4]
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]
-
Desalting columns or dialysis equipment for purification[11]
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[11]
-
DBCO-Linker Activation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO or DMF.[11][12]
-
Antibody Functionalization: Add a 10- to 20-fold molar excess of the DBCO-PEG1-NHS ester solution to the antibody solution.[11] The final concentration of the organic solvent should not exceed 10% (v/v).[11]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[11]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted DBCO linker using a desalting column or dialysis.[11]
Protocol 2: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule
This protocol details the reaction between a DBCO-labeled biomolecule and an azide-containing partner.
Materials:
-
DBCO-labeled biomolecule (from Protocol 1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Mix the DBCO-functionalized molecule with the azide-functionalized molecule in a suitable reaction buffer. A 1.5- to 5-fold molar excess of the azide payload is typically used.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[4][11] Reaction times can be longer for larger PEGylated molecules.[13]
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography) to remove unreacted components.[4]
Protocol 3: Two-Step Cell Surface Labeling
This protocol outlines the metabolic labeling of live cells with azides, followed by reaction with a DBCO-PEG1-functionalized molecule.[3]
Part 1: Metabolic Labeling of Live Cells with Azide Sugars [3]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-modified sugar
-
DMSO
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.[3]
-
Cell Culture: Culture cells in a medium supplemented with the azide-modified sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.[3]
Part 2: Labeling of Azide-Modified Cells with a DBCO-PEG1-Functionalized Molecule [3]
Materials:
-
Azide-labeled live cells (from Part 1)
-
DBCO-PEG1-fluorescent dye conjugate
-
Live cell imaging buffer
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.[3]
-
Labeling Reaction: Incubate the cells with the DBCO-PEG1-fluorescent dye conjugate in the imaging buffer.
-
Washing: Wash the cells to remove any unreacted DBCO reagent.
-
Imaging: The labeled cells can now be visualized using fluorescence microscopy.[3]
Experimental Workflow and Validation
The overall process of bioconjugation using DBCO-PEG1 derivatives can be visualized as a structured workflow, followed by essential validation steps to confirm successful conjugation.
Caption: Experimental workflow for DBCO-PEG1 bioconjugation and validation.
Validation of the final conjugate is a critical step. Techniques such as SDS-PAGE can show a shift in molecular weight, indicating successful conjugation.[14] Mass spectrometry provides more precise confirmation of the mass addition of the DBCO-PEG1 moiety.[14] Importantly, functional assays should be performed to ensure that the biological activity of the protein is retained after conjugation.[14]
Conclusion
This compound and its derivatives are powerful tools for researchers in bioconjugation. The biocompatibility of the copper-free click chemistry reaction, coupled with the enhanced solubility provided by the PEG spacer, makes these reagents suitable for a wide array of applications, from protein labeling to live cell imaging. By following established protocols and implementing rigorous validation methods, scientists can confidently generate well-defined bioconjugates to advance their research and development efforts.
References
- 1. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 9. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]
- 10. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
A Technical Guide to DBCO-PEG Derivatives: Spotlight on DBCO-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the precise and stable linkage of molecules is paramount. Dibenzocyclooctyne (DBCO) reagents, key players in copper-free click chemistry, have emerged as indispensable tools. The incorporation of polyethylene (B3416737) glycol (PEG) spacers of varying lengths further refines the properties of these linkers, influencing solubility, stability, and reaction kinetics. This technical guide provides an in-depth comparison of DBCO-PEG1-OH with other DBCO-PEG derivatives, offering a comprehensive resource for selecting the optimal linker for specific research and development applications.
Core Concepts: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
DBCO-PEG derivatives are utilized in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction leverages the high ring strain of the DBCO group to react specifically and spontaneously with azide-functionalized molecules, forming a stable triazole linkage. A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living cells and whole organisms.[1][2] The versatility of this "click chemistry" approach allows for the robust attachment of therapeutic payloads, targeting ligands, or imaging agents to biomolecules.[3]
The Role of the PEG Linker
The PEG spacer in DBCO-PEG derivatives serves several critical functions:
-
Enhanced Hydrophilicity: The inherent hydrophilicity of the PEG chain improves the aqueous solubility of the DBCO moiety and the resulting bioconjugate, which is crucial for many biological applications.[4][5]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and potentially preserving their biological activity.[6][7]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, prolonging its circulation time in vivo and reducing immunogenicity.[7]
-
Reduced Aggregation: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules.[5]
The length of the PEG chain is a critical parameter, with shorter chains (e.g., PEG1) offering a more compact linkage and longer chains (e.g., PEG4, PEG6) providing greater solubility and spacing.[7][8]
Comparative Analysis of DBCO-PEG Derivatives
The choice of a specific DBCO-PEG derivative depends on the requirements of the application, including the desired solubility, stability, and the nature of the molecules to be conjugated.
This compound: The Minimalist Linker
This compound is a heterobifunctional linker featuring a DBCO group for click chemistry and a terminal hydroxyl (-OH) group. The single PEG unit provides a minimal, hydrophilic spacer.[9]
Key Characteristics:
-
Low Hydrophilicity: The short PEG chain means the hydrophobic nature of the DBCO group is more prominent compared to derivatives with longer PEG chains.[5]
-
Minimal Steric Hindrance: The compact size is advantageous in applications where maintaining the native conformation and function of the conjugated molecule is critical.[8]
-
Versatile Handle: The terminal hydroxyl group can be further functionalized, for example, by reaction with carboxylic acids or conversion to other reactive groups.[9]
Other DBCO-PEG Derivatives: A Spectrum of Functionalities
A wide array of DBCO-PEG derivatives with different PEG lengths and terminal functional groups are available to suit diverse bioconjugation needs.
-
DBCO-PEGn-NHS Ester: These are amine-reactive linkers where the N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[3][10]
-
DBCO-PEGn-Maleimide: These linkers are thiol-reactive, with the maleimide (B117702) group specifically reacting with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[11]
-
DBCO-PEGn-Acid: The terminal carboxylic acid can be coupled to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[12][13]
-
Homobifunctional DBCO-PEGn-DBCO: These linkers possess two DBCO groups, enabling the crosslinking of two azide-containing molecules.[6][14]
-
Heterobifunctional Linkers with other functionalities: A variety of other terminal groups are available, including biotin (B1667282) for avidin-biotin based applications, and fluorescent dyes for imaging.[15]
Quantitative Data Summary
The selection of a suitable DBCO-PEG linker is often guided by quantitative parameters that influence the efficiency and outcome of the conjugation reaction.
Reaction Kinetics
The efficiency of the SPAAC reaction is described by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| DBCO with Benzyl Azide (B81097) | 0.24 | CH₃CN:H₂O (3:1) | [16] |
| DBCO with Azide | ~0.6 - 1.0 | Not specified | [17] |
| DBCO-functionalized peptide with Azide | 0.34 | HBS buffer (pH 7.4), 25 °C | [18] |
Note: Reaction rates can be influenced by the specific azide, solvent, temperature, and pH. The inclusion of a PEG linker has been shown to potentially enhance reaction rates.[19]
Solubility and Stability
The aqueous solubility and stability of DBCO-PEG derivatives are critical for their use in biological systems.
| Compound | Property | Value/Observation | Conditions | Source(s) |
| DBCO-PEG4-NHS Ester | Aqueous Solubility | Up to 5.5 mM | Aqueous buffers | [4][11] |
| DBCO-PEG4-Maleimide | Aqueous Solubility | Up to 6.6 mM | Aqueous buffers | [4][11] |
| DBCO-modified goat IgG | Stability | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C | [11][20] |
| DBCO-PEG4-NHS Ester | NHS Ester Stability | Susceptible to hydrolysis, especially at higher pH | pH dependent | [20] |
| DBCO group | Stability | Generally stable, can be compromised by strong acids and some reducing agents (e.g., TCEP) | Not specified | [20] |
Note: It is recommended to prepare aqueous working solutions of DBCO-PEG reagents fresh on the day of the experiment. For long-term storage, they should be kept as a solid at -20°C, protected from light and moisture.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative workflows for common applications of DBCO-PEG derivatives.
Protocol 1: Antibody Labeling with DBCO-PEG-NHS Ester
This protocol describes the conjugation of a DBCO-PEG-NHS ester to an antibody, followed by a click reaction with an azide-modified molecule.
Materials:
-
Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-functionalized molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.
-
DBCO-Linker Activation: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[6]
-
Antibody Functionalization: Add a 10- to 30-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.[6][16] The final concentration of the organic solvent should not exceed 10-20% (v/v) to avoid protein precipitation.[6][16]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C overnight with gentle mixing.[3][6]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[6] Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted DBCO linker using a desalting column or dialysis.[6]
-
SPAAC Reaction: Add the azide-modified payload to the purified DBCO-functionalized antibody. A 1.5- to 5-fold molar excess of the azide payload is typically used.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[6][11]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.[11]
Protocol 2: Determination of Reaction Kinetics via ¹H NMR
This protocol provides a method to determine the second-order rate constant of a SPAAC reaction.[17]
Materials:
-
DBCO-containing molecule
-
Azide-containing molecule
-
NMR-compatible solvent
-
Internal standard
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the DBCO-containing molecule and the azide-containing molecule in an NMR-compatible solvent. One reactant should be in excess. Include an internal standard for quantification.
-
Data Acquisition: Acquire a ¹H NMR spectrum at the beginning of the reaction (t=0) and then at regular intervals.
-
Data Analysis:
-
Calculate the concentration of the reactants at each time point by integrating their characteristic signals and comparing them to the internal standard.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [excess reactant]₀).
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Decision framework for selecting a DBCO-PEG linker.
Conclusion
The selection of an appropriate DBCO-PEG linker is a critical decision in the design and execution of bioconjugation strategies. This compound offers a minimalist approach, providing a short, hydrophilic spacer that is advantageous when preserving the native structure and function of the bioconjugate is of utmost importance. For applications requiring enhanced solubility or greater spacing, derivatives with longer PEG chains are preferable. The diverse range of terminal functional groups available on DBCO-PEG linkers provides a versatile toolkit for researchers, scientists, and drug development professionals to create precisely engineered bioconjugates for a wide array of applications, from basic research to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. biochempeg.com [biochempeg.com]
- 10. nanocs.net [nanocs.net]
- 11. interchim.fr [interchim.fr]
- 12. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 13. DBCO-PEG1-acid, 2228857-38-1 | BroadPharm [broadpharm.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with DBCO-PEG1 Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling proteins using a DBCO-PEG1 moiety for subsequent bioorthogonal conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. This methodology is a cornerstone in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other functional protein constructs.[1][2]
Introduction
Dibenzocyclooctyne (DBCO) is a key reagent in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of molecules in complex biological environments.[3][4] The high ring strain of the cyclooctyne (B158145) group in DBCO allows it to react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][5][]
The DBCO moiety is typically introduced to a protein through a linker, such as a short polyethylene (B3416737) glycol (PEG) chain, to enhance hydrophilicity.[4][7] While the query specifies DBCO-PEG1-OH, protein labeling commonly utilizes a derivative where the terminal hydroxyl group is activated to react with functional groups on the protein. The most prevalent method involves the use of a DBCO-PEG1-NHS ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) to form a stable amide bond.[2][3]
This document will primarily focus on the well-established protocol using DBCO-PEG1-NHS ester and will also address the potential use and activation of this compound.
Principle of the Two-Step Bioconjugation
The overall process involves two main stages:
-
Protein Activation: A protein is covalently modified with a DBCO-PEG1 linker. This is typically achieved by reacting the protein's primary amines with a DBCO-PEG1-NHS ester.[2][3]
-
Copper-Free Click Chemistry: The resulting DBCO-labeled protein is then reacted with a molecule of interest that has been functionalized with an azide (B81097) group (-N3). This SPAAC reaction forms a stable covalent bond, yielding the final bioconjugate.[5][7]
This bioorthogonal approach ensures that the reaction is highly specific and does not interfere with native biological processes.[][8]
Data Presentation: Reaction Parameters for Protein Labeling with DBCO-PEG1-NHS Ester
The success of protein labeling is influenced by several key parameters. The following table summarizes recommended starting conditions, which may require optimization for specific proteins and applications.[2]
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of DBCO-PEG1-NHS Ester to Protein | 5- to 40-fold | A 10- to 20-fold molar excess is a good starting point.[3] Higher ratios may be necessary for lower protein concentrations.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance labeling efficiency but may also increase the risk of aggregation.[3][9] |
| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH is optimal for the reaction between NHS esters and primary amines.[3] Buffers containing primary amines (e.g., Tris) must be avoided.[2] |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 - 12 hours at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins.[3][10] |
| Final Organic Solvent Concentration (e.g., DMSO/DMF) | < 20% (v/v) | Keep the concentration of the organic solvent used to dissolve the DBCO reagent low to prevent protein denaturation.[3] |
Experimental Protocols
Protocol 1: Labeling of a Protein with DBCO-PEG1-NHS Ester
This protocol describes the covalent attachment of a DBCO-PEG1 moiety to a protein, such as an antibody, via its primary amines.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)[10]
-
DBCO-PEG1-NHS Ester
-
Anhydrous aprotic solvent (e.g., DMSO or DMF)[11]
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)[10]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., spin desalting columns, dialysis cassettes, or size-exclusion chromatography)[9]
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[9][11] If the buffer contains primary amines like Tris or glycine, a buffer exchange must be performed using dialysis or a desalting column.[2]
-
Substances like BSA or gelatin should be removed from antibody preparations.[9]
-
-
DBCO-PEG1-NHS Ester Stock Solution Preparation:
-
Allow the vial of DBCO-PEG1-NHS ester to warm to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[9][11] For example, dissolve 0.43 mg of DBCO-PEG1-NHS ester in 100 µL of anhydrous DMSO.[9]
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the 10 mM DBCO-PEG1-NHS ester stock solution to the protein solution.[9] The final concentration of DMSO should be kept below 20%.[9]
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[2] Alternatively, the reaction can be performed at 4°C for 2-12 hours.[3][10]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the DBCO-Labeled Protein:
-
Remove unreacted DBCO-PEG1-NHS ester and byproducts using a spin desalting column, dialysis, or size-exclusion chromatography.[9] Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
Protocol 2: Characterization of the DBCO-Labeled Protein
A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The DOL, which represents the average number of DBCO molecules per protein, is a critical parameter.[3]
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (A309) using a spectrophotometer.[3][9]
-
Calculate the protein concentration and DOL using the following formulas:[2]
-
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ x CF)] / ε_protein
-
Degree of Labeling (DOL) = A₃₀₉ / (ε_DBCO x Protein Concentration (M))
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).[2][12]
-
CF is the correction factor for the absorbance of the DBCO group at 280 nm (e.g., 0.90).[2]
-
B. Confirmation of Conjugation by SDS-PAGE and Mass Spectrometry
-
SDS-PAGE: A successful conjugation will result in a slight increase in the molecular weight of the protein, which can be visualized as an upward band shift on an SDS-PAGE gel compared to the unlabeled protein.[13]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can provide the precise molecular weight of the conjugate, confirming the addition of the DBCO-PEG1 moiety and allowing for a more accurate determination of the DOL.[1][13] Peptide mapping can be used to identify the specific sites of conjugation.[1]
Protocol 3: Copper-Free Click Reaction with an Azide-Modified Molecule
This protocol outlines the reaction of the DBCO-labeled protein with an azide-containing molecule of interest.
Procedure:
-
Reaction Setup:
-
Mix the purified DBCO-labeled protein with the azide-functionalized molecule in an appropriate buffer (e.g., PBS). A 1.5 to 20-fold molar excess of the azide-containing molecule can be used to drive the reaction to completion.[5]
-
-
Incubation:
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove the excess azide-containing molecule.[10]
-
-
Validation:
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.[13]
-
Regarding the Use of this compound
While DBCO-PEG1-NHS ester is the more common reagent for labeling proteins on primary amines, this compound can also be utilized, though it requires an additional activation step to make the hydroxyl group reactive towards functional groups on the protein. The hydroxyl group itself is not sufficiently reactive to form a stable bond with proteins under typical bioconjugation conditions.
Activation of the Hydroxyl Group:
The terminal hydroxyl group of this compound can be chemically activated to create a variety of protein-reactive functionalities. One common approach is to convert it into an NHS ester. This involves reacting the hydroxyl group with N,N'-Disuccinimidyl carbonate (DSC) or a similar activating agent in the presence of a base. This in-situ activation would then be followed by the protein labeling protocol described above. Researchers choosing this path should have a strong background in chemical synthesis and purification.
Mandatory Visualizations
Caption: Workflow for labeling proteins with DBCO-PEG1-NHS ester and subsequent conjugation.
Caption: Mechanism of two-step bioconjugation using DBCO-PEG1-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for DBCO-PEG1-OH Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent conjugation of Dibenzocyclooctyne-PEG1-Hydroxyl (DBCO-PEG1-OH) to antibodies. This protocol is designed for researchers in bioconjugation, drug development, and diagnostics who are looking to leverage copper-free click chemistry for the targeted delivery of payloads such as drugs, fluorophores, or oligonucleotides.
Introduction
Antibody-drug conjugates (ADCs) and other targeted therapeutics rely on the precise and stable attachment of a payload to a monoclonal antibody (mAb).[1] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, is a bioorthogonal reaction ideal for conjugating sensitive biomolecules like antibodies without compromising their biological activity.[2][3] This is achieved by reacting a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule.
The this compound linker offers a DBCO group for click chemistry and a short polyethylene (B3416737) glycol (PEG) spacer that can enhance the hydrophilicity of the DBCO moiety.[4] However, the terminal hydroxyl group (-OH) of this compound is not directly reactive with the common functional groups on an antibody. Therefore, this protocol outlines a two-part process:
-
Part 1: Antibody Activation: The carboxylic acid residues (glutamic acid and aspartic acid) on the antibody are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[4] This creates a stable, amine-reactive Sulfo-NHS ester on the antibody.
-
Part 2: Conjugation and Purification: The activated antibody is then conjugated with an amine-terminated DBCO-PEG1 linker (DBCO-PEG1-Amine), which can be synthesized from this compound. The resulting DBCO-functionalized antibody is then purified to remove excess reagents.
This methodology allows for the creation of antibody conjugates ready for subsequent reaction with any azide-modified molecule of interest.
Quantitative Data Summary
The efficiency of the conjugation process is influenced by several parameters. The following table provides a summary of recommended starting conditions and expected outcomes.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Antibody Activation (Part 1) | |||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient. | [5] |
| Activation Buffer | 0.1M MES, pH 4.5-5.0 | Non-amine, non-carboxylate buffer is crucial. | [6] |
| EDC Molar Excess (over antibody) | 2-4 mM final concentration | Prepare fresh and add immediately. | [2][6] |
| Sulfo-NHS Molar Excess (over antibody) | 5-10 mM final concentration | Stabilizes the amine-reactive intermediate. | [2][7] |
| Activation Reaction Time | 15 minutes | At room temperature. | [2] |
| DBCO-Linker Conjugation (Part 2) | |||
| Conjugation Buffer | PBS, pH 7.2-8.0 | Adjust pH after activation for optimal amine coupling. | [4] |
| DBCO-PEG1-Amine Molar Excess (over antibody) | 10-50 fold | The optimal ratio should be determined empirically. | [4] |
| Conjugation Reaction Time | 2 hours at room temperature or overnight at 4°C | Gentle mixing is recommended. | [4][5] |
| Quenching Agent | 10-50 mM Tris, glycine, or lysine | To quench any unreacted Sulfo-NHS esters. | [4] |
| Click Reaction (Post-Conjugation) | |||
| DBCO-Antibody to Azide-Molecule Molar Ratio | 1:1.5 to 1:10 | An excess of the azide-modified molecule drives the reaction. | [4] |
| Click Reaction Time | 4-12 hours at room temperature or overnight at 4°C | Reaction progress can be monitored by SDS-PAGE or HPLC. | [4][8] |
Experimental Protocols
Pre-Conjugation Antibody Preparation
Before beginning the conjugation, it is critical to prepare the antibody to ensure optimal reaction efficiency.
-
Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and carboxylate-containing buffers.[4] It is also essential to remove any protein stabilizers like bovine serum albumin (BSA) or gelatin.[9] Sodium azide (B81097) must be avoided as it can react with the DBCO group.[4][9]
-
Recommended Buffer: A phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is recommended for the final DBCO-conjugated antibody. For the initial activation step, a buffer such as 0.1M MES at pH 4.5-5.0 is required.[6]
-
Purification Methods: Use dialysis, spin desalting columns, or tangential flow filtration (TFF) for buffer exchange.[9]
-
Antibody Concentration: Adjust the final antibody concentration to 1-10 mg/mL.[5]
Part 1: Activation of Antibody Carboxyl Groups
This protocol details the activation of the antibody's carboxyl groups using EDC and Sulfo-NHS.
Materials:
-
Purified antibody in 0.1M MES, pH 4.5-5.0
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction tubes
Procedure:
-
Prepare a 1 mg/mL solution of the antibody in 0.1M MES buffer, pH 4.5-5.0.[2]
-
Immediately before use, weigh out EDC and Sulfo-NHS.
-
Add EDC to a final concentration of 2-4 mM and Sulfo-NHS to a final concentration of 5-10 mM to the antibody solution.[2][7]
-
Gently mix and react for 15 minutes at room temperature.[2]
Part 2: Conjugation with DBCO-PEG1-Amine
This protocol describes the conjugation of the activated antibody with the amine-terminated DBCO linker.
Materials:
-
Activated antibody solution from Part 1
-
DBCO-PEG1-Amine
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Optional: To quench the EDC and prevent cross-reaction if the second molecule also has carboxyl groups, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for a few minutes.[2] Then, perform a buffer exchange into the Conjugation Buffer (PBS, pH 7.2-8.0) using a desalting column.[6]
-
Alternatively, if the DBCO-PEG1-Amine does not have free carboxyl groups, you can proceed directly by adjusting the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer.[4]
-
Prepare a stock solution of DBCO-PEG1-Amine in an appropriate solvent (e.g., DMSO).
-
Add a 10 to 50-fold molar excess of the DBCO-PEG1-Amine stock solution to the activated antibody solution.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Quench the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 10-50 mM.[4]
-
Incubate for 15 minutes at room temperature to hydrolyze any remaining active Sulfo-NHS esters.[4]
Purification of the DBCO-Labeled Antibody
Purification is a critical step to remove unreacted DBCO-PEG1-Amine and byproducts.
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Highly effective for separating the larger antibody conjugate from smaller, unreacted molecules.[8]
-
Dialysis: A simple and effective method for removing small, unreacted molecules.[8]
Characterization of the Conjugate
After purification, it is important to characterize the DBCO-conjugated antibody.
-
Protein Concentration: Determine the final protein concentration using a standard protein assay such as a Bradford assay or by measuring absorbance at 280 nm.[9]
-
Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[10]
Visualizations
Experimental Workflow
Caption: General experimental workflow for DBCO-PEG1 conjugation to antibodies.
ADC Signaling Pathway
Caption: Intracellular payload release mechanism of a typical Antibody-Drug Conjugate.
References
- 1. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for DBCO-PEG1-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of DBCO-PEG1-OH in the development of antibody-drug conjugates (ADCs). The information presented herein is intended to guide researchers through the synthesis, purification, and characterization of ADCs employing this specific linker technology.
Introduction
This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) spacer, and a hydroxyl (-OH) group. The DBCO moiety is central to its application in ADC development, enabling copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the conjugation of an azide-modified payload to an antibody.[1] This bioorthogonal reaction is highly specific and can be performed under mild, physiological conditions, which is crucial for maintaining the integrity and function of the antibody.[2] The short PEG1 spacer provides a degree of hydrophilicity to counteract the inherent hydrophobicity of the DBCO group and creates distance between the antibody and the cytotoxic payload.[1]
The hydroxyl group can be further functionalized, for instance, by esterification to an NHS ester (N-Hydroxysuccinimide ester) to react with primary amines (e.g., lysine (B10760008) residues) on the antibody surface. This two-step approach involves first activating the antibody with the DBCO-linker and then "clicking" the azide-payload.
Advantages of this compound in ADC Development
-
Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper catalysts, which can also damage the antibody.[1]
-
High Specificity and Efficiency: The reaction between the DBCO group and an azide (B81097) is highly specific, leading to a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[2]
-
Minimal Steric Hindrance: The compact PEG1 spacer is less likely to interfere with the antibody's binding affinity for its target antigen compared to longer PEG chains.
Challenges in ADC Preparation using DBCO-PEG1 Linkers
-
Hydrophobicity and Aggregation: The DBCO group is hydrophobic, which can lead to aggregation of the resulting ADC, particularly when combined with a hydrophobic payload. The short PEG1 linker may not be sufficient to fully mitigate this effect.[1]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent DAR is critical for the therapeutic efficacy and safety of an ADC. Variations in the conjugation reaction can result in a heterogeneous mixture of ADCs.[1]
-
Purification Difficulties: The removal of unreacted reagents and aggregates from the final ADC product can be challenging.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the performance of DBCO-containing linkers in bioconjugation and the properties of common ADC payloads.
Table 1: Comparative Stability of Linker Chemistries
| Linker Chemistry | Stability in Human Plasma (Remaining Conjugate after 7 days) | Key Considerations |
| DBCO-based (SPAAC Click Chemistry) | >95% | High stability, leading to a more homogeneous and stable ADC.[3] |
| Maleimide-based (Thiol-Maleimide) | ~85% | Susceptible to retro-Michael reaction and exchange with serum thiols, potentially leading to premature drug release.[3] |
Table 2: Properties of Common Cytotoxic Payloads for ADCs
| Payload | Mechanism of Action | IC50 Range | Bystander Effect |
| Monomethyl Auristatin E (MMAE) | Tubulin inhibitor; inhibits cell division and induces apoptosis.[4] | Nanomolar to Picomolar[5] | High permeability, strong bystander effect.[4] |
| Monomethyl Auristatin F (MMAF) | Tubulin inhibitor; enhanced binding to tubulin compared to MMAE.[4] | Nanomolar to Picomolar[6] | Poor membrane permeability, limited bystander effect.[4] |
| Mertansine (DM1) | Tubulin inhibitor; inhibits microtubule assembly.[7] | Nanomolar to Picomolar[6] | Permeable, can exert a bystander effect. |
| Deruxtecan (DXd) | DNA topoisomerase I inhibitor.[7] | Sub-micromolar (0.31 µM)[7] | Permeable, potent bystander effect. |
| Calicheamicin | DNA damaging agent; induces double-strand breaks.[8] | Picomolar[5] | Potent, can have a bystander effect. |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the development of an ADC using a DBCO-PEG1 linker. These protocols are generalized and may require optimization for specific antibodies and payloads.
Protocol 1: Antibody Modification with DBCO-PEG1-NHS Ester
This protocol describes the activation of an antibody by conjugating DBCO-PEG1-NHS ester to its primary amines.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG1-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL.[9] If necessary, perform a buffer exchange.
-
-
DBCO-PEG1-NHS Ester Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO or DMF.[10]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of DBCO-functionalized Antibody:
Protocol 2: Conjugation of Azide-Payload to DBCO-Antibody (SPAAC Reaction)
This protocol details the copper-free click reaction between the DBCO-modified antibody and an azide-functionalized cytotoxic payload.
Materials:
-
DBCO-functionalized antibody (from Protocol 1)
-
Azide-modified cytotoxic payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the DBCO-functionalized antibody with the azide-modified payload. A 1.5:1 molar ratio of DBCO to azide is a good starting point.
-
The azide-payload can be dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding to the antibody solution.
-
-
Incubation:
-
Purification of the ADC:
-
Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess payload and any aggregates.[1]
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on the increased hydrophobicity conferred by the drug-linker payload.[2]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[2]
-
Sample Injection: Inject the purified ADC onto the column.
-
Gradient Elution: Apply a gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.[2]
-
Data Analysis:
-
Monitor the elution profile at 280 nm.[2]
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (e.g., DAR2, DAR4). Higher DAR species will have longer retention times due to increased hydrophobicity.[1]
-
Calculate the average DAR by integrating the peak areas for each species and applying a weighted average formula.[2]
-
2. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Purified ADC
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and the control antibody. Include untreated cells as a control.[2]
-
Incubation: Incubate the plates for a period of time sufficient to observe cytotoxic effects (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance, luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[2]
3. In Vivo Stability and Efficacy Studies
-
Pharmacokinetic (PK) Analysis: This involves administering the ADC to an animal model (e.g., mice) and collecting plasma samples at various time points. The concentration of the intact ADC is then quantified using methods like ELISA to determine its half-life and clearance rate.[11]
-
Xenograft Model Efficacy Study: This involves implanting human tumor cells into immunocompromised mice. Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time to assess the ADC's anti-tumor activity.[11]
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts in ADC development with this compound.
Caption: Experimental workflow for ADC synthesis and characterization using DBCO-PEG1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ADC payloads - ProteoGenix [proteogenix.science]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Live Cell Imaging Using DBCO-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a pivotal technique for elucidating dynamic cellular processes in their native environment. A significant advancement in this field is the application of bioorthogonal chemistry, which utilizes chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] Among the most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "copper-free click chemistry."[1][2]
At the core of SPAAC is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules to form a stable triazole linkage.[1] This reaction is highly biocompatible, proceeding rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for live cell applications.[2][3]
DBCO-PEG1-OH is a reagent that combines the reactive DBCO group with a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer containing a single ethylene (B1197577) glycol unit and a terminal hydroxyl group.[4][5] The PEG spacer enhances the water solubility and biocompatibility of the molecule, while the hydroxyl group can be used for further conjugation to molecules of interest.[5][6]
This document provides detailed application notes and protocols for utilizing this compound in live cell imaging studies.
Principle of the Method
The use of this compound for live cell imaging typically involves a two-step process:
-
Metabolic Labeling: Cells are cultured in a medium supplemented with an unnatural sugar functionalized with an azide (B81097) group, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).[4][7] The cellular metabolic machinery processes this sugar and incorporates it into cell surface glycans, effectively displaying azide groups on the cell surface.[4][7]
-
Copper-Free Click Chemistry: The azide-decorated cells are then treated with a molecule of interest (e.g., a fluorescent dye) that has been conjugated to this compound. The DBCO group on the probe reacts specifically and covalently with the azide groups on the cell surface, resulting in stable labeling.[7][8] This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper(I) catalyst, making it ideal for live-cell applications.[4]
Core Advantages of DBCO-Mediated Bioorthogonal Labeling
-
Unparalleled Biocompatibility: The absence of a cytotoxic copper(I) catalyst, required for the alternative copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes SPAAC exceptionally well-suited for in vivo applications and the labeling of live cells where maintaining cell viability is paramount.[3]
-
Rapid Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly accelerates the cycloaddition reaction with azides, leading to fast reaction kinetics and efficient labeling.[3]
-
High Specificity: The reaction between DBCO and an azide group is highly specific, forming a stable triazole linkage with minimal off-target labeling and background interference.[3]
Data Presentation
The following tables summarize key quantitative parameters to aid in the design of live cell imaging experiments using DBCO-PEG linkers.
| Parameter | Concentration/Time | Notes | Source(s) |
| Metabolic Labeling with Ac4ManNAz | |||
| Ac4ManNAz Concentration | 25-50 µM | Optimal concentration and time should be determined for each cell line to ensure efficient labeling without cytotoxicity. | [7] |
| Incubation Time | 1-3 days | Cells should be in the logarithmic growth phase for optimal metabolic labeling. | [7] |
| Labeling with DBCO-Fluorophore Conjugate | |||
| DBCO Detection Reagent Concentration | 5-30 µM | Higher concentrations or longer incubation times may increase background fluorescence. A titration is recommended. | [7][9][10] |
| Incubation Time | 30-60 minutes | Incubation is typically performed at 37°C, protected from light. | [7][11][12] |
| Incubation Temperature | Room Temperature or 37°C | 37°C may facilitate faster labeling. | [9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-modified sugar
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.[9]
-
Cell Seeding: Seed the cells of interest in a suitable culture vessel and allow them to adhere and enter logarithmic growth phase.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.[1][7]
-
Incubation: Culture the cells in the Ac4ManNAz-containing medium for 1-3 days at 37°C in a CO2 incubator.[7]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azide sugar.[7][9]
Protocol 2: Labeling of Azide-Modified Live Cells with a this compound Conjugated Fluorophore
This protocol describes the labeling of azide-modified live cells with a fluorescent dye conjugated via this compound.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound conjugated fluorescent dye
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound conjugated fluorophore stock solution in pre-warmed live cell imaging buffer to the desired final concentration (typically 5-20 µM). A titration is recommended to determine the optimal concentration for your specific cell type and application.[7][11]
-
Cell Labeling: Add the staining solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[7][9][12]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.[7][9][12]
-
Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells. Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for the chosen fluorophore.[9][11]
Mandatory Visualization
Caption: Experimental workflow for live cell imaging using this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 6. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for DBCO-PEG1-OH Hydrogel Formation in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are revolutionizing biomedical research by providing more physiologically relevant models compared to traditional two-dimensional (2D) monolayer cultures.[1][2] Among the various biomaterials used for creating 3D scaffolds, Poly(ethylene glycol) (PEG)-based hydrogels have gained significant attention due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][3] This document provides detailed application notes and protocols for the formation of hydrogels using DBCO-PEG1-OH for 3D cell culture applications.
The hydrogel formation is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group.[3][4][5] This reaction is highly efficient, proceeds rapidly at physiological conditions without the need for a catalyst, and produces no toxic byproducts, making it an ideal method for encapsulating living cells.[3] By using multi-arm PEG functionalized with these reactive groups, a crosslinked hydrogel network is formed, entrapping cells within a 3D environment. The mechanical properties and degradation of these hydrogels can be tuned to suit specific cell types and applications.[4][5]
Data Presentation
The physical and mechanical properties of DBCO-PEG hydrogels can be tailored by modulating parameters such as PEG molecular weight, polymer concentration, and the stoichiometry of reactive groups. The following tables summarize key quantitative data from representative studies on PEG-based hydrogels formed via SPAAC.
| Property | Value Range | Conditions | Reference(s) |
| Gelation Time | 10 - 60 seconds | Room temperature, aqueous solution | [4][5] |
| Young's Modulus | 1 - 18 kPa | Varies with polymer molecular weight and cross-linking density | [4][5] |
| Mass Swelling Ratio | 45 - 76 | Relative to the dry state, at maximum swelling | [4][5] |
| Polymer Weight Percent | 1.31 - 2.05% | In fully swollen hydrogels | [4][5] |
| Degradation Time | 1 - 35 days | In PBS at pH 7.4, dependent on hydrolytically labile esters | [4][5] |
Table 1: Physical and Mechanical Properties of SPAAC-crosslinked PEG Hydrogels. These properties are crucial for mimicking the stiffness of various native tissues and ensuring appropriate nutrient and waste diffusion for encapsulated cells.
| Cell Type | Key Findings | Reference(s) |
| 3T3 Fibroblasts | Precursor polymers (azide- and DBCO-functionalized PEGs) are non-cytotoxic. | [4][5] |
| Human Mesenchymal Stem Cells (HMSCs) | Cells remain viable and can spread within 5 days in DBCO-azide hydrogels functionalized with RGD and MMP-cleavable peptides. | [6] |
| Neural Progenitor Cells (NPCs) | Single-cell encapsulation using DBCO-PEG can improve direct cellular attachments. | [7] |
Table 2: Summary of Cell Viability and Behavior in DBCO-PEG Hydrogels. The biocompatibility of the SPAAC reaction and the PEG backbone allows for the successful encapsulation and culture of various cell types.
Experimental Protocols
Protocol 1: Preparation of Precursor Stock Solutions
This protocol describes the preparation of the DBCO-functionalized polymer and the azide-functionalized crosslinker solutions.
Materials:
-
This compound
-
Azide-functionalized multi-arm PEG (e.g., 4-arm PEG-Azide)
-
Sterile, nuclease-free Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare this compound Solution:
-
Under sterile conditions, dissolve the lyophilized this compound in sterile DPBS to the desired stock concentration (e.g., 20% w/v).
-
Gently vortex or pipette to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, low-adhesion microcentrifuge tube.
-
Store on ice until use.
-
-
Prepare Azide-PEG Crosslinker Solution:
-
Under sterile conditions, dissolve the azide-functionalized multi-arm PEG in sterile DPBS to the desired stock concentration. The final concentration will depend on the desired hydrogel stiffness.
-
Gently vortex or pipette to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, low-adhesion microcentrifuge tube.
-
Store on ice until use.
-
Protocol 2: 3D Cell Encapsulation in DBCO-PEG Hydrogels
This protocol details the encapsulation of cells within the hydrogel matrix.
Materials:
-
Prepared this compound stock solution
-
Prepared Azide-PEG crosslinker stock solution
-
Cells of interest, harvested and counted
-
Sterile DPBS or serum-free cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture plates (e.g., 24-well or 96-well plate)
Procedure:
-
Cell Preparation:
-
Harvest cells using standard trypsinization protocols.
-
Centrifuge the cell suspension and aspirate the supernatant.
-
Resuspend the cell pellet in a small volume of sterile, serum-free medium or DPBS to achieve a high cell density (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Mixing Precursors and Cells:
-
In a sterile, low-adhesion microcentrifuge tube on ice, combine the cell suspension with the this compound stock solution.
-
Gently pipette to ensure a homogenous distribution of cells. Avoid creating air bubbles.
-
-
Initiating Gelation:
-
Add the Azide-PEG crosslinker solution to the cell/DBCO-PEG mixture. A 1:1 stoichiometric ratio of DBCO to azide groups is a common starting point.
-
Mix quickly and thoroughly by gently pipetting up and down 2-3 times. The gelation process will begin immediately.
-
-
Casting the Hydrogel:
-
Immediately dispense the desired volume of the final precursor solution into the center of the wells of a pre-warmed cell culture plate.
-
The volume will depend on the well size (e.g., 20-50 µL for a 96-well plate).
-
-
Gel Incubation:
-
Place the culture plate in a humidified incubator at 37°C and 5% CO2 for 5-10 minutes to allow for complete gelation.
-
-
Adding Culture Medium:
-
After gelation is complete, gently add pre-warmed, complete cell culture medium to each well, covering the hydrogel.
-
-
Cell Culture and Analysis:
-
Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.
-
Cell viability, proliferation, and morphology can be assessed at desired time points using standard assays.
-
Protocol 3: Characterization of Hydrogel Properties
A. Rheological Characterization
Rheology is used to determine the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), and to monitor the gelation kinetics.
Procedure:
-
Time Sweep: Immediately after mixing the DBCO-PEG and Azide-PEG precursors, place the solution onto the rheometer stage. Monitor the evolution of G' and G'' over time at a constant frequency and strain. The gel point is typically defined as the time when G' surpasses G''.
-
Frequency Sweep: Once the hydrogel has fully formed, perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the equilibrium modulus.
B. Cell Viability Assay
A live/dead viability assay is a common method to assess the health of encapsulated cells.
Procedure:
-
Culture the cell-laden hydrogels for the desired duration (e.g., 1, 3, 7 days).
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.
-
Remove the culture medium from the hydrogels and wash gently with sterile PBS.
-
Add the live/dead staining solution to each well, ensuring the hydrogels are fully covered.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Image the hydrogels using a fluorescence microscope to visualize and quantify the live and dead cell populations.
Visualizations
Figure 1: Experimental workflow for 3D cell encapsulation in DBCO-PEG hydrogels.
Figure 2: Mechanism of DBCO-PEG hydrogel formation via SPAAC.
Figure 3: RGD-Integrin signaling pathway for cell adhesion in functionalized hydrogels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Single-Cell Encapsulation via Click Chemistry Involving DBCO-PEG | BroadPharm [broadpharm.com]
Surface Functionalization of Nanoparticles with DBCO-PEG1-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles with Dibenzocyclooctyne-Polyethylene Glycol (DBCO-PEG) linkers is a pivotal technique in the advancement of nanomedicine. This methodology leverages the power of copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to create stable, covalent bonds between nanoparticles and a wide array of biomolecules, including antibodies, peptides, and nucleic acids. The inclusion of a short PEG1 spacer enhances the hydrophilicity and biocompatibility of the nanoparticles, which can reduce non-specific protein adsorption and prolong their circulation time in biological systems.
These application notes provide a comprehensive guide to the principles, experimental protocols, and characterization of nanoparticles functionalized with DBCO-PEG1-OH. This technology is instrumental in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools.
Key Applications
This compound functionalized nanoparticles are versatile platforms with broad applications in biomedical research and drug development:
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides to the nanoparticle surface, therapeutic payloads can be specifically delivered to diseased cells or tissues. This targeted approach enhances the therapeutic efficacy while minimizing off-target side effects.
-
Medical Imaging: The attachment of imaging agents to the nanoparticles allows for the visualization and tracking of their distribution within the body. This is crucial for diagnostic applications and for monitoring the response to therapy.
-
Biosensing and Diagnostics: Functionalized nanoparticles can be employed in the development of highly sensitive and specific biosensors for the detection of disease biomarkers.
-
Immunotherapy: Nanoparticles decorated with specific antigens or adjuvants can be used to modulate immune responses for applications in vaccines and cancer immunotherapy.
Physicochemical Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound and the subsequent conjugation of biomolecules can be confirmed by monitoring changes in their physicochemical properties. Dynamic Light Scattering (DLS) is commonly used to measure the hydrodynamic diameter and polydispersity index (PDI), while zeta potential measurements indicate changes in the surface charge.
Table 1: Representative Data on Physicochemical Changes in Functionalized Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
Table 2: Representative Data on Physicochemical Changes in Functionalized Polymeric Nanoparticles (PLGA)
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of common nanoparticle types with this compound.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles (e.g., Gold Nanoparticles, Liposomes)
This protocol describes the surface modification of amine-functionalized nanoparticles using a DBCO-PEG1-NHS ester.
Materials:
-
Amine-functionalized nanoparticles
-
DBCO-PEG1-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0 or PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units or size-exclusion chromatography (SEC) column
Procedure:
-
Preparation of DBCO-PEG1-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG1-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration.
-
Add the DBCO-PEG1-NHS ester solution to the nanoparticle suspension. A 10-50 fold molar excess of the DBCO reagent relative to the amine groups on the nanoparticle surface is recommended as a starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes at room temperature.
-
Purify the DBCO-functionalized nanoparticles by centrifugation using centrifugal filter units or by size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Wash the purified nanoparticles with PBS (pH 7.4) three times.
-
-
Characterization:
-
Characterize the DBCO-functionalized nanoparticles using DLS to determine the mean hydrodynamic diameter and PDI.
-
Quantify the number of DBCO groups per nanoparticle using UV-Vis spectroscopy by measuring the absorbance at approximately 309 nm.
-
Protocol 2: Functionalization of Carboxyl-Terminated Nanoparticles (e.g., Polymeric Nanoparticles)
This protocol involves a two-step process for functionalizing carboxyl-terminated nanoparticles using EDC/NHS chemistry followed by conjugation of DBCO-PEG1-amine.
Materials:
-
Carboxyl-terminated nanoparticles (e.g., PLGA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
DBCO-PEG1-amine
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter units or dialysis cassette
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Disperse the carboxyl-terminated nanoparticles in the activation buffer.
-
Add a 5-10 fold molar excess of EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of DBCO-PEG1-amine:
-
Centrifuge the activated nanoparticles and resuspend them in the reaction buffer (PBS, pH 7.4).
-
Immediately add a 10-50 fold molar excess of DBCO-PEG1-amine to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the DBCO-functionalized nanoparticles by centrifugation using centrifugal filter units or by dialysis to remove unreacted reagents.
-
Wash the purified nanoparticles with PBS (pH 7.4) three times.
-
-
Characterization:
-
Characterize the DBCO-nanoparticles using DLS for size and PDI analysis.
-
Confirm the successful conjugation by monitoring the change in zeta potential.
-
Protocol 3: Copper-Free Click Chemistry Reaction with Azide-Modified Biomolecules
This protocol details the conjugation of an azide-modified biomolecule (e.g., antibody, peptide) to the DBCO-functionalized nanoparticles.
Materials:
-
Purified DBCO-functionalized nanoparticles
-
Azide-modified targeting ligand (e.g., antibody, peptide)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Centrifugal filter units or size-exclusion chromatography (SEC) column
Procedure:
-
Click Chemistry Reaction:
-
Resuspend the purified DBCO-functionalized nanoparticles in the reaction buffer.
-
Add the azide-modified targeting ligand to the nanoparticle suspension. A 2-10 fold molar excess of the azide-ligand to the DBCO groups on the nanoparticles is recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Purify the final conjugated nanoparticles by centrifugation using centrifugal filter units or by SEC to remove the unreacted targeting ligand.
-
Wash the purified nanoparticles with PBS (pH 7.4).
-
-
Characterization:
-
Characterize the final product using DLS to determine the final size and PDI.
-
Confirm the successful conjugation of the biomolecule through appropriate methods such as gel electrophoresis (for proteins) or fluorescence measurements (if the ligand is fluorescently labeled).
-
Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates a generalized workflow for the surface functionalization of nanoparticles with this compound and subsequent conjugation to a targeting ligand.
Caption: Generalized workflow for nanoparticle functionalization.
Targeted Cellular Uptake and Signaling Pathways
Nanoparticles functionalized with specific targeting ligands are designed to enhance cellular uptake via receptor-mediated endocytosis. Upon binding to the target receptor on the cell surface, the nanoparticle-receptor complex is internalized into endosomes. The therapeutic payload can then be released within the cell to exert its effect. Below are diagrams illustrating two common signaling pathways targeted in cancer therapy.
The Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers, making it an attractive target for drug delivery. Nanoparticles conjugated with EGFR-targeting ligands (e.g., anti-EGFR antibodies) can specifically deliver cytotoxic agents to cancer cells.
Caption: EGFR-targeted nanoparticle uptake and action.
Integrins are cell adhesion receptors that are often overexpressed in tumor cells and vasculature, playing a key role in tumor growth, invasion, and metastasis. Nanoparticles functionalized with ligands such as the RGD (Arginine-Glycine-Aspartic acid) peptide can target these integrins.
Caption: Integrin-targeted nanoparticle signaling.
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced therapeutic and diagnostic agents. The protocols and data presented in these application notes offer a foundational guide for researchers to design, synthesize, and characterize their own targeted nanoparticle systems. Careful optimization of reaction conditions and thorough characterization at each step are critical for ensuring the successful development of these complex nanomedicines.
Application Notes and Protocols for DBCO-PEG1-OH Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG1-OH in copper-free click chemistry reactions, specifically through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful bioconjugation technique allows for the efficient and specific covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4]
Introduction to this compound and SPAAC
Dibenzocyclooctyne (DBCO) is a key reagent in copper-free click chemistry.[3][5] Its strained alkyne ring readily reacts with azide-functionalized molecules in a highly specific and bioorthogonal manner to form a stable triazole linkage.[3][4][6] The term "bioorthogonal" signifies that the reacting groups are abiotic and do not interfere with native biological functionalities.[1] The this compound reagent incorporates a short polyethylene (B3416737) glycol (PEG1) spacer, which can enhance hydrophilicity, and a terminal hydroxyl (-OH) group.[7] This hydroxyl group serves as a versatile chemical handle for attaching the DBCO moiety to a molecule of interest, which can then be "clicked" to a reaction partner bearing an azide (B81097) group.
The underlying reaction, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is driven by the high ring strain of the DBCO group, which significantly lowers the activation energy for the cycloaddition with an azide.[2][3] This allows the reaction to proceed rapidly at physiological temperatures and pH, making it ideal for in vivo and live-cell applications.[4]
Key Advantages of DBCO-mediated SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for in vivo applications.[3][4][6]
-
High Specificity: The DBCO group reacts selectively with azides, even in the presence of other functional groups like amines and thiols.[4][6]
-
Fast Reaction Kinetics: The strain-promoted nature of the reaction allows for rapid conjugation.
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.[1][6]
-
Mild Conditions: Reactions can be performed in aqueous buffers at room temperature.[3][6]
Experimental Overview
A typical experimental workflow involving this compound consists of two main stages:
-
Activation of the Molecule of Interest: The hydroxyl group of this compound is typically derivatized to a more reactive functional group (e.g., an N-hydroxysuccinimide (NHS) ester for reaction with primary amines) and then conjugated to the first molecule of interest.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized molecule is then reacted with a second molecule containing an azide group.
Quantitative Data for DBCO-PEG Click Chemistry Reactions
The efficiency of the SPAAC reaction is influenced by factors such as reactant concentrations, temperature, and reaction time. The following tables provide a summary of key quantitative data to aid in experimental design.
| Parameter | General Guideline | Application Example (Antibody-Small Molecule) | Reference(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | 7.5 equivalents excess of one partner | [1] |
| Reaction Time | 2-12 hours at room temperature | 4-12 hours at room temperature or overnight at 4°C | [1] |
| Reaction Yield | >90% under optimized conditions | - | [1] |
| DBCO UV Absorbance | ~310 nm | Can be used to monitor reaction progress | [5][6] |
Experimental Protocols
Protocol 1: Activation of an Amine-Containing Molecule with DBCO-PEG1-NHS Ester
This protocol describes a general method for labeling a molecule containing a primary amine (e.g., a protein, antibody, or small molecule) with a DBCO-PEG1-NHS ester. It is assumed that the this compound has been converted to the corresponding NHS ester prior to this protocol.
Materials:
-
Molecule of interest with a primary amine (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
DBCO-PEG1-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of DBCO-PEG1-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG1-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Molecule Preparation: Ensure the molecule of interest is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.[1]
-
Labeling Reaction:
-
For proteins/antibodies, add a 20-30 fold molar excess of the dissolved DBCO-PEG1-NHS ester to the protein solution.[6]
-
For small molecules, a molar excess of 1.5-5 equivalents of the NHS ester may be required.[1]
-
The final concentration of the organic solvent should be kept below 20% to avoid denaturation of proteins.[5][6]
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[1]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[5]
-
Purification: Remove the unreacted DBCO-PEG1-NHS ester and byproducts using a desalting column or dialysis.[1] The DBCO-labeled molecule is now ready for the click chemistry reaction.
Protocol 2: DBCO-Azide Click Chemistry Reaction
This protocol outlines the general procedure for the SPAAC reaction between a DBCO-labeled molecule and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled molecule (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO group.[6]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC, or dialysis)
Procedure:
-
Reagent Preparation: Dissolve the DBCO-labeled molecule and the azide-functionalized molecule in the reaction buffer.
-
Click Reaction: Mix the DBCO-labeled molecule and the azide-functionalized molecule. A 1.5 to 10-fold molar excess of the azide molecule is typically recommended to drive the reaction to completion.[1][2]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[1][8] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[2][6]
-
Purification: Purify the final conjugate using an appropriate method such as SEC, HPLC, or dialysis to remove any unreacted starting materials.[1][2]
-
Characterization: Characterize the final conjugate using suitable analytical techniques (e.g., SDS-PAGE for proteins, LC-MS, UV-Vis spectroscopy).[2]
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Revolutionizing Targeted Drug Delivery: Applications and Protocols for DBCO-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal click chemistry has transformed the landscape of targeted drug delivery. Among the arsenal (B13267) of tools available, Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl (DBCO-PEG1-OH) has emerged as a critical linker for the precise and stable conjugation of therapeutic payloads to targeting moieties. Its unique properties, combining the high reactivity of a DBCO group for copper-free click chemistry with the biocompatibility and hydrophilicity of a short PEG spacer, make it an invaluable asset in the development of next-generation drug delivery systems.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the construction of targeted drug delivery platforms, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Key Applications in Targeted Drug Delivery
This compound, in its activated forms (e.g., DBCO-PEG1-NHS ester), facilitates a two-step conjugation strategy. First, the DBCO moiety is introduced onto a targeting ligand, such as an antibody or a nanoparticle surface, through reaction with primary amines. Subsequently, an azide-modified therapeutic agent is "clicked" onto the DBCO-functionalized carrier via a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This approach offers several advantages:
-
High Specificity and Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with biological processes, ensuring that the therapeutic payload is precisely attached to the intended carrier.[2]
-
Copper-Free Reaction Conditions: The reaction proceeds efficiently at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biomolecules and for in vivo applications.[2]
-
Enhanced Solubility and Biocompatibility: The short PEG1 linker improves the hydrophilicity of the DBCO moiety, which can help to mitigate aggregation and improve the pharmacokinetic profile of the final conjugate.[3]
-
Stable Conjugation: The resulting triazole linkage is highly stable, ensuring that the therapeutic payload remains attached to the targeting vehicle until it reaches its destination.[4]
These features make this compound a versatile tool for:
-
Antibody-Drug Conjugates (ADCs): Creating homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR) for targeted cancer therapy.
-
Targeted Nanoparticle Systems: Functionalizing the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands to enhance their accumulation at disease sites.[3]
-
Multimodal Imaging Agents: Attaching both targeting and imaging agents to a single platform for diagnostic and therapeutic applications.
Quantitative Data for DBCO-PEG1 Reactions
The efficiency of conjugation reactions involving DBCO-PEG1 is influenced by several factors, including the concentration of reactants, temperature, pH, and reaction time. The following tables summarize key quantitative data to guide experimental design.
Table 1: Reaction Kinetics of DBCO with Azides
| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| DBCO with Benzyl Azide | ~0.3 - 2.1 | Aqueous buffers | [5] |
| DBCO with Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | [6] |
| sulfo DBCO-amine with 3-azido-l-alanine | 0.32–0.85 | PBS (pH 7), 25°C | [7] |
| sulfo DBCO-amine with 1-azido-1-deoxy-β-d-glucopyranoside | 0.55–1.22 | HEPES (pH 7), 25°C | [7] |
Table 2: Recommended Molar Excess for DBCO Conjugation Reactions
| Conjugation Step | Reactant 1 | Reactant 2 | Recommended Molar Excess | Source(s) |
| Antibody Labeling | DBCO-PEG1-NHS Ester | Antibody | 10-20 fold | [5] |
| Nanoparticle Functionalization | DBCO-PEG1-NHS Ester | Amine-functionalized Nanoparticles | 10-50 fold | |
| Click Reaction | DBCO-labeled Antibody | Azide-modified Drug | 2-5 fold | [5] |
| Click Reaction | DBCO-functionalized Nanoparticle | Azide-modified Ligand | 1.5-3 fold | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the creation of antibody-drug conjugates and functionalized nanoparticles using this compound (in its NHS ester form).
Protocol 1: Preparation of a DBCO-Labeled Antibody
This protocol describes the modification of a monoclonal antibody with DBCO-PEG1-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG1-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and sodium azide. If necessary, perform a buffer exchange into PBS, pH 7.2-8.0.
-
Adjust the antibody concentration to 1-5 mg/mL.[1]
-
-
DBCO-PEG1-NHS Ester Stock Solution Preparation:
-
Allow the vial of DBCO-PEG1-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG1-NHS ester and quenching byproducts using a spin desalting column or by dialysis against PBS, pH 7.4.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[10] The DOL can be calculated using the following formula: DOL = (A₃₀₉ * ε_protein) / ((A₂₈₀ - CF * A₃₀₉) * ε_DBCO) Where CF is a correction factor for DBCO absorbance at 280 nm.[1]
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol describes the conjugation of an azide-modified drug to the DBCO-labeled antibody.
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-modified cytotoxic drug
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Reaction Setup:
-
To the purified DBCO-labeled antibody solution, add the azide-modified drug. A 2- to 5-fold molar excess of the azide-drug is recommended.[5]
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[2]
-
-
Purification:
-
Purify the ADC to remove unreacted drug-linker complexes and potential aggregates using SEC or HIC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using HIC-HPLC, where different DAR species are separated based on hydrophobicity.[11] Alternatively, UV/Vis spectrophotometry can be used by measuring absorbance at 280 nm and the absorbance maximum of the drug.
-
Purity and Aggregation Analysis: Use SEC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[11]
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on a target cancer cell line to determine the half-maximal inhibitory concentration (IC50).
-
Protocol 3: Functionalization of Nanoparticles with DBCO-PEG1
This protocol outlines the surface modification of amine-functionalized nanoparticles with DBCO-PEG1-NHS ester.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles) in an amine-free buffer
-
DBCO-PEG1-NHS ester
-
Anhydrous DMSO or DMF
-
Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a known concentration.
-
-
DBCO-PEG1-NHS Ester Conjugation:
-
Prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO.
-
Add a 10- to 50-fold molar excess of the DBCO-PEG1-NHS ester solution to the nanoparticle suspension.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess linker by centrifugation and resuspension in fresh buffer, or by using dialysis or tangential flow filtration.
-
Protocol 4: Attachment of a Targeting Ligand to DBCO-Functionalized Nanoparticles
This protocol describes the "clicking" of an azide-modified targeting ligand onto the DBCO-functionalized nanoparticles.
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 3)
-
Azide-modified targeting ligand (e.g., peptide, antibody fragment)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reaction Setup:
-
Resuspend the purified DBCO-functionalized nanoparticles in PBS, pH 7.4.
-
Add a 1.5- to 3-fold molar excess of the azide-modified targeting ligand.[8]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing.[3]
-
-
Purification:
-
Purify the final conjugated nanoparticles by centrifugation or size-exclusion chromatography to remove the excess targeting ligand.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS) to confirm successful conjugation.
-
Drug Loading (if applicable): If the nanoparticles are also drug-loaded, determine the drug loading content and encapsulation efficiency.
-
In Vitro Targeting Studies: Evaluate the uptake of the targeted nanoparticles in relevant cell lines.
-
Visualizing Key Processes and Workflows
To further elucidate the concepts and procedures described, the following diagrams illustrate the mechanism of action for an ADC, the experimental workflow for ADC synthesis, and the process of nanoparticle functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: DBCO-PEG1-OH for Covalent Immobilization of Biomolecules on Surfaces
Introduction
The precise and stable immobilization of biomolecules onto surfaces is fundamental for the development of advanced biosensors, diagnostic arrays, and targeted drug delivery systems. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for bioconjugation without the need for cytotoxic copper catalysts.[1] The DBCO-PEG1-OH linker is a heterobifunctional molecule designed for this purpose. It features a dibenzocyclooctyne (DBCO) group for reaction with azide-modified biomolecules and a terminal hydroxyl (-OH) group for covalent attachment to suitably activated surfaces.[2] The short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit helps to minimize non-specific binding while providing an optimal distance between the surface and the biomolecule.[3]
This document provides detailed protocols for the multi-step process of functionalizing a surface, attaching the this compound linker, and subsequently immobilizing an azide-modified biomolecule.
Data Presentation: Quantitative Analysis of Immobilization Chemistries
The choice of ligation chemistry significantly impacts the efficiency of immobilization and the retention of biological activity. The following tables provide quantitative data to aid in experimental design and linker selection.
Table 1: Comparison of Reaction Kinetics for Common Bioorthogonal Chemistries
| Reagent System | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Resulting Linkage | Key Features |
|---|---|---|---|---|
| DBCO + Azide | SPAAC | ~0.3 - 2.1 [4] | Stable Triazole | Excellent biocompatibility (copper-free); stable linkage. |
| BCN + Azide | SPAAC | ~0.07 - 0.2 | Stable Triazole | More stable than DBCO in the presence of thiols.[4] |
| TCO + Tetrazine | iEDDA | Up to ~10⁶ | Dihydropyridazine | Exceptionally fast reaction rates; stability can be variable.[4] |
| Thiol + Maleimide | Michael Addition | ~10² - 10³ | Thioether | Efficient but can be reversible; potential for off-target reactions with thiols. |
Table 2: Impact of Ligation Chemistry on Immobilized Enzyme Activity Data below is for the enzyme Carbonic Anhydrase (CA) immobilized on silica (B1680970) microparticles using different ligation chemistries.[5]
| Ligation Chemistry | Relative Specific Activity (%) | Apparent Folded Fraction (%) | Immobilization Success (Single Population) |
| Azide-DBCO (SPAAC) | 27 ± 4 | 76 ± 1 | 83 ± 1% |
| Thiol-Maleimide | 46 ± 6 | 82 ± 2 | 87 ± 5% |
| Tetrazine-sTCO (iEDDA) | 77 ± 3 | 87 ± 2 | 93.8 ± 0.7% |
Note: Higher values for specific activity, folded fraction, and single population immobilization indicate a more efficient and less denaturing immobilization process. The faster kinetics of iEDDA and Michael addition led to better preservation of enzyme structure and function in this study.[5]
Visualization of Workflow and Chemical Reactions
Caption: Experimental workflow for immobilizing biomolecules.
// Reactants Surf_OH [label="Surface-Si-OH", fontcolor="#202124"]; GPTMS [label=<
(CH₃O)₃Si-(CH₂)₃-O-CH₂-
]; DBCO_PEG_OH [label="DBCO-PEG₁-OH", fontcolor="#202124"]; Bio_N3 [label="Biomolecule-N₃", fontcolor="#202124"];
// Intermediates & Products Epoxy_Surf [label=<
Surface-Si-O-Si-(CH₂)₃-O-CH₂-
]; DBCO_Surf [label="Surface-...-O-CH(CH₂-O-PEG₁-DBCO)-CH₂OH", fontcolor="#202124"]; Final_Product [label="Surface-...-Biomolecule", fontcolor="#202124"];
// Invisible nodes for layout node [style=invis, width=0.1, height=0.1, label=""]; p1; p2; p3;
// Edges {Surf_OH, GPTMS} -> p1 [style=invis]; p1 -> Epoxy_Surf [label=" Silanization ", fontcolor="#34A853"]; {Epoxy_Surf, DBCO_PEG_OH} -> p2 [style=invis]; p2 -> DBCO_Surf [label=" Linker Immobilization\n(Epoxy Ring-Opening) ", fontcolor="#4285F4"]; {DBCO_Surf, Bio_N3} -> p3 [style=invis]; p3 -> Final_Product [label=" SPAAC Reaction ", fontcolor="#EA4335"]; }
Caption: Key chemical reactions in the immobilization process.
// Nodes Start [label="Low Immobilization\nEfficiency?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Surface [label="Verify Surface\nActivation (e.g., Contact Angle)", fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Linker [label="Check this compound\nConcentration & Integrity", fillcolor="#FFFFFF", fontcolor="#202124"]; Check_SPAAC [label="Optimize SPAAC\nReaction Conditions", fillcolor="#FFFFFF", fontcolor="#202124"];
Action_Surface [label="Repeat Silanization\nEnsure Anhydrous Conditions", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Linker [label="Increase Linker Concentration\nor Incubation Time", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_SPAAC [label="Increase Biomolecule Conc.\nExtend Incubation (4-12h)\nCheck Azide Labeling Efficiency", shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Surface [label=" Is surface prep correct? "]; Start -> Check_Linker [label=" Is linker attachment failing? "]; Start -> Check_SPAAC [label=" Is click reaction inefficient? "];
Check_Surface -> Action_Surface [label=" Activation failed ", color="#EA4335"]; Check_Linker -> Action_Linker [label=" Low linker density ", color="#EA4335"]; Check_SPAAC -> Action_SPAAC [label=" Incomplete reaction ", color="#EA4335"]; }
Caption: Troubleshooting guide for low immobilization efficiency.
Experimental Protocols
Protocol 1: Surface Preparation and Functionalization with Epoxy-Silane
This protocol describes the preparation of glass or silicon oxide surfaces and their functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) to create a reactive epoxy layer.
Materials:
-
Glass coverslips or silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or Plasma cleaner
-
Anhydrous Toluene (B28343)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Deionized (DI) water, Ethanol (B145695)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Piranha Method: Immerse substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a fume hood.
-
Plasma Method: Alternatively, place substrates in a plasma cleaner and treat with oxygen or air plasma for 5-10 minutes.
-
-
Rinsing and Drying: Thoroughly rinse the hydroxylated substrates with copious amounts of DI water, followed by ethanol. Dry the substrates completely under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to remove residual water.
-
Silanization:
-
Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene in a sealed container.
-
Immerse the dry, clean substrates in the GPTMS solution.
-
Incubate for 2-4 hours at room temperature or 30 minutes at 60°C with gentle agitation.
-
-
Post-Silanization Wash:
-
Remove substrates from the silane (B1218182) solution and rinse thoroughly with toluene to remove excess, unbound silane.
-
Perform a final rinse with ethanol.
-
-
Curing: Dry the substrates under a nitrogen stream and then cure in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
-
Storage: Store the epoxy-functionalized surfaces in a desiccator until ready for use.
Protocol 2: Covalent Immobilization of this compound
This protocol details the reaction between the epoxy-functionalized surface and the hydroxyl group of the this compound linker.
Materials:
-
Epoxy-functionalized substrates (from Protocol 1)
-
This compound
-
Anhydrous solvent (e.g., Toluene or DMSO)
-
Basic catalyst (optional, e.g., triethylamine)
-
Ethanol, DI water
-
Nitrogen gas stream
Procedure:
-
Prepare Linker Solution: Dissolve this compound in an anhydrous solvent to a final concentration of 1-10 mM.
-
Immobilization Reaction:
-
Immerse the epoxy-functionalized substrates in the this compound solution.
-
Incubate for 4-16 hours at 50-70°C. The reaction can be catalyzed by adding a small amount of a base like triethylamine.
-
-
Washing:
-
Remove the substrates and wash extensively with the same solvent (e.g., Toluene) to remove unreacted linker.
-
Rinse with ethanol and then DI water.
-
-
Drying: Dry the DBCO-functionalized surface under a gentle stream of nitrogen. The surface is now ready for the click reaction.
Protocol 3: Immobilization of Azide-Modified Biomolecules via SPAAC
This protocol describes the copper-free click reaction between the DBCO-functionalized surface and an azide-containing biomolecule.
Materials:
-
DBCO-functionalized surface (from Protocol 2)
-
Azide-modified biomolecule (protein, peptide, oligonucleotide, etc.)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other azide-free buffer
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration (e.g., 10-100 µg/mL).
-
Click Reaction:
-
Apply the biomolecule solution to the DBCO-functionalized surface, ensuring complete coverage.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.[6]
-
-
Washing: Remove the biomolecule solution and wash the surface three times with PBST to remove non-covalently bound molecules.
-
Blocking:
-
Incubate the surface with Blocking Buffer for 30-60 minutes at room temperature to passivate any remaining active sites and reduce non-specific binding in downstream applications.
-
Wash the surface three times with PBST and once with DI water.
-
-
Storage: Store the biomolecule-immobilized surface in PBS at 4°C for short-term use.
Protocol 4: Quantification and Characterization of Immobilized Surfaces
Successful immobilization should be verified both quantitatively and qualitatively.
1. Surface Characterization (Pre- and Post-Immobilization):
-
Contact Angle Goniometry: Measure the water contact angle after each major step (hydroxylation, silanization, linker attachment). A decrease in contact angle after hydroxylation and an increase after silanization (depending on the silane) indicates successful modification.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface, confirming the presence of Si (from silane), N (from biomolecule), and changes in C and O peaks.
-
Atomic Force Microscopy (AFM): Characterizes surface topography and roughness, which can change upon successful coating.
2. Quantification of Immobilized Biomolecules:
-
Fluorescence Microscopy: If the biomolecule is fluorescently labeled, this method provides direct visualization of immobilization, showing surface coverage and distribution. Image analysis can be used for semi-quantitative assessment.
-
Surface Plasmon Resonance (SPR) / Quartz Crystal Microbalance with Dissipation (QCM-D): These label-free techniques measure changes in mass on the sensor surface in real-time, allowing for the precise quantification of immobilized biomolecule density and the kinetics of the binding process.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): If the immobilized biomolecule is an antigen or antibody, a standard ELISA protocol can be adapted to quantify the amount of accessible and active molecules on the surface.
3. Functional Assays:
-
Activity Assays: If an enzyme is immobilized, its activity can be measured by flowing a substrate over the surface and quantifying product formation. The results can be compared to the activity of the enzyme in solution to determine the efficiency of the immobilization process.[5]
-
Cell Binding Assays: For immobilized ligands or cell adhesion motifs (e.g., RGD peptides), the surface can be incubated with a relevant cell line, and cell adhesion and spreading can be quantified via microscopy.
References
- 1. Water based epoxy functional silane oligomer with enhanced stability and sustainability - News | BRB [brb-international.com]
- 2. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for DBCO-PEG1-OH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal ligation method prized for its high efficiency, specificity, and biocompatibility. The DBCO-PEG1-OH linker is a heterobifunctional molecule featuring a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal hydroxyl group (-OH). This configuration allows for a two-stage conjugation strategy. The hydroxyl group, being relatively inert, requires activation to facilitate covalent linkage to a biomolecule. Once activated, the linker can be conjugated to a protein, antibody, or other molecule of interest. The appended DBCO group is then ready for a highly specific and efficient click reaction with an azide-functionalized partner molecule. The short polyethylene (B3416737) glycol (PEG1) spacer enhances the hydrophilicity of the DBCO moiety, which can improve the solubility and reduce aggregation of the resulting bioconjugate.
These application notes provide a comprehensive guide to the experimental workflow for bioconjugation using this compound, including protocols for hydroxyl group activation, conjugation to amine-containing biomolecules, and the final copper-free click chemistry reaction.
Core Principles of this compound Bioconjugation
The overall strategy for using this compound involves two key stages:
-
Activation and Conjugation of this compound: The terminal hydroxyl group is chemically activated to create a reactive species that can covalently bind to a functional group on the first biomolecule (e.g., a primary amine on an antibody). A common and effective method is to oxidize the hydroxyl group to a carboxylic acid, which is then converted into a highly reactive N-hydroxysuccinimide (NHS) ester.
-
Copper-Free Click Chemistry (SPAAC): The DBCO-functionalized biomolecule is then reacted with a second molecule that has been modified to contain an azide (B81097) group. The DBCO and azide moieties undergo a rapid and specific cycloaddition reaction to form a stable triazole linkage, yielding the final bioconjugate.[1] This reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1]
Data Presentation
The efficiency of bioconjugation reactions involving this compound depends on several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Recommended Reaction Conditions for this compound Activation and Conjugation
| Parameter | Value | Notes |
| Hydroxyl Oxidation to Carboxylic Acid | ||
| PEG Concentration | 1 equivalent | Starting material. |
| Jones Reagent | 1.5-2.0 equivalents | Use in a controlled manner; highly reactive. |
| Reaction Temperature | 0°C to Room Temperature | Monitor reaction progress closely. |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS. |
| Carboxylic Acid Activation to NHS Ester | ||
| DBCO-PEG1-COOH | 1 equivalent | The product from the oxidation step. |
| EDC (or DCC) | 1.1-1.5 equivalents | Carbodiimide coupling agent. |
| NHS (or Sulfo-NHS) | 1.1-1.5 equivalents | To form the amine-reactive ester. |
| Reaction Temperature | Room Temperature | Perform under anhydrous conditions. |
| Reaction Time | 2-4 hours | Monitor by HPLC. |
| NHS Ester Conjugation to Primary Amines | ||
| Biomolecule Concentration | 1-10 mg/mL | Optimal concentration for efficient labeling.[2] |
| Molar Excess of DBCO-PEG1-NHS | 10-50 fold | A higher excess may be needed for lower protein concentrations.[2][3] |
| Reaction pH | 7.2-8.5 | Optimal for reaction with primary amines.[3] |
| Reaction Temperature | Room Temperature or 4°C | 4°C for sensitive biomolecules.[3] |
| Reaction Time | 1-4 hours at RT; overnight at 4°C | Longer times can improve efficiency.[3] |
Table 2: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)
| Parameter | Value | Notes |
| Molar Ratio (DBCO : Azide) | 1:1.5 to 1:10 | An excess of the azide-modified molecule can drive the reaction to completion.[3] |
| Reaction Temperature | Room Temperature or 4°C | Reaction is efficient at physiological temperatures. |
| Reaction Time | 4-12 hours | Reaction kinetics are generally fast.[1][3] |
| Reaction Buffer | PBS (pH 7.2-7.4) or other non-amine, non-azide buffer | Avoid buffers that can react with the DBCO group.[3] |
Experimental Protocols
The following protocols provide a detailed methodology for the bioconjugation of this compound to an amine-containing biomolecule, such as an antibody, followed by a copper-free click chemistry reaction.
Protocol 1: Activation of this compound
This protocol describes the two-step activation of the terminal hydroxyl group of this compound to an amine-reactive NHS ester.
Part A: Oxidation of Hydroxyl to Carboxylic Acid
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable organic solvent like acetone (B3395972) or dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Slowly add Jones reagent (chromium trioxide in sulfuric acid, 1.5-2.0 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Quench the reaction by adding isopropanol (B130326) until the orange/brown color disappears.
-
Extraction and Purification: Dilute the mixture with water and extract the DBCO-PEG1-COOH product with an organic solvent like DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid derivative by flash column chromatography.
Part B: Activation of Carboxylic Acid to NHS Ester
-
Dissolution: Dissolve the purified DBCO-PEG1-COOH (1 equivalent) in anhydrous DCM or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Activation: Add N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS (1.1-1.5 equivalents), followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1-1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Use: Monitor the formation of the DBCO-PEG1-NHS ester by HPLC. The resulting activated linker solution is highly moisture-sensitive and should be used immediately for conjugation.
Protocol 2: Conjugation of Activated DBCO-PEG1-NHS to an Antibody
This protocol details the labeling of an antibody with the freshly prepared DBCO-PEG1-NHS ester.
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at pH 7.2-8.0.[2] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction. Ensure the antibody solution is free of stabilizers like BSA.
-
Linker Addition: Add a 10- to 50-fold molar excess of the freshly prepared DBCO-PEG1-NHS ester solution to the antibody solution.[2][3] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-PEG1-NHS ester and quenching agent using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 3: Copper-Free Click Chemistry Reaction
This protocol describes the final conjugation of the DBCO-labeled antibody to an azide-functionalized molecule.
-
Reactant Preparation: Prepare the azide-containing molecule in a compatible buffer (e.g., PBS).
-
Click Reaction: Mix the purified DBCO-labeled antibody with the azide-functionalized molecule. A molar excess of the azide molecule (e.g., 1.5 to 10 equivalents) is recommended to ensure complete conjugation of the DBCO sites.[3]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1][3]
-
Final Purification: Purify the final antibody-biomolecule conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted azide-molecule.
-
Characterization: Characterize the final conjugate. The degree of labeling can often be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Visualizations
References
Application Notes and Protocols for DBCO-PEG1-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG1-OH in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for optimal yield. This document outlines critical reaction parameters, detailed experimental protocols, and troubleshooting strategies to facilitate the successful conjugation of biomolecules.
Introduction to this compound and Copper-Free Click Chemistry
Dibenzocyclooctyne (DBCO) is a key reagent in copper-free click chemistry, a type of bioorthogonal ligation that enables the covalent bonding of molecules in complex biological environments.[1][2] The reaction, specifically known as SPAAC, occurs between a strained alkyne (DBCO) and an azide-functionalized molecule to form a stable triazole linkage.[1][3] This process is highly efficient and biocompatible, as it proceeds rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[1][2]
The this compound molecule incorporates three key features:
-
DBCO: The dibenzocyclooctyne group, which provides the reactive strained alkyne for the copper-free click reaction.
-
PEG1: A single polyethylene (B3416737) glycol unit that acts as a short, hydrophilic spacer. This PEG linker enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety.[1][4][5][6]
-
OH: A terminal hydroxyl group. While the primary reactivity for conjugation is through the DBCO group, the hydroxyl group can be a site for further functionalization if needed, though it is generally less reactive in the context of SPAAC.
The primary advantages of using DBCO-based copper-free click chemistry include its high specificity, rapid reaction kinetics, and the stability of the resulting triazole bond.[1][7]
Application Notes: Optimizing Reaction Conditions
Several factors critically influence the efficiency and yield of the DBCO-azide reaction. Understanding and optimizing these parameters is essential for successful conjugation.
1. Reagent Solubility and Preparation
The dibenzocyclooctyne (DBCO) core is inherently hydrophobic.[4] While the PEG1 linker improves water solubility, this compound may still exhibit limited solubility directly in aqueous buffers, which can lead to aggregation and low yields.[4]
-
Recommended Procedure: First, dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[1][4] This stock solution should then be added slowly to the aqueous reaction buffer containing the azide-modified molecule, ideally while vortexing, to prevent precipitation.[4]
-
Organic Solvent Concentration: It is crucial to keep the final concentration of the organic co-solvent low (typically below 20%, ideally <10%) to avoid denaturation or precipitation of sensitive biomolecules like proteins.[4][8][9]
2. Molar Ratio of Reactants
To drive the reaction to completion, it is common to use a molar excess of one of the reactants.
-
General Guideline: A starting point is a 1.5:1 to 3:1 molar ratio of DBCO to the azide-containing molecule.[7][8]
-
Optimization: Depending on the preciousness or concentration of the reactants, this ratio can be adjusted. If the azide-containing molecule is more abundant, an inverted ratio may be used.[7] For some applications, a higher excess (e.g., up to 10- or 20-fold) can be employed to maximize the labeling of a target molecule, but this will necessitate more rigorous downstream purification.[3][9]
3. Reaction Buffer and pH
The choice of buffer is critical to maintain the stability and reactivity of the molecules being conjugated.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used.[7][8]
-
pH Range: The SPAAC reaction is efficient over a pH range of 7.0 to 8.5.[10] For conjugations involving proteins, maintaining a pH that ensures protein stability is paramount.[8]
-
Buffers to Avoid: Buffers containing sodium azide (B81097) (NaN₃) must be avoided as the azide will compete with the target molecule and react with the DBCO reagent.[7][8]
4. Temperature and Reaction Time
Temperature and incubation time are interdependent variables that affect reaction kinetics.
-
Temperature: Reactions are typically performed between 4°C and 37°C.[7][8][10] Room temperature (20-25°C) is often a good starting point.[8] Higher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules.[8] Lower temperatures (e.g., 4°C) can be used for overnight incubations to protect such molecules.[10][11]
-
Reaction Time: Typical reaction times range from 2 to 12 hours.[1][12] Overnight incubations (12-24 hours) are also common, especially for reactions conducted at 4°C or with dilute reactants, to ensure maximum yield.[7][11] The reaction progress can be monitored by observing the decrease in DBCO's characteristic UV absorbance around 309-310 nm.[8]
Data Presentation: Summary of Reaction Parameters
The following tables provide a summary of quantitative data for optimizing this compound reactions.
Table 1: General Reaction Conditions for DBCO-Azide (SPAAC) Conjugation
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | A slight excess of one reactant drives the reaction to completion. Can be increased (up to 20:1) if one component is not limiting.[3][7][8] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) with <20% organic co-solvent (e.g., DMSO, DMF) | Prepare a stock of this compound in an organic solvent first. Avoid buffers containing sodium azide.[8] |
| pH | 7.0 - 8.5 | Optimal range for SPAAC. Ensure the pH is compatible with the stability of the biomolecules involved.[10] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is a common starting point. Use 4°C for sensitive molecules and longer incubation times.[7][8][10] |
| Reaction Time | 2 - 12 hours | Overnight (12-24 hours) incubation is often used to maximize yield, particularly at lower temperatures or concentrations.[1][7] |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Reactant Pair | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
|---|---|---|
| DBCO with Benzyl Azide | ~0.24 - 2.1 | Varies with solvent and specific DBCO derivative.[1][6][9] |
| BCN with Phenyl Azide | ~0.07 - 0.2 | Generally slower than DBCO but may offer higher stability in certain reducing environments.[9] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Azide-Modified Molecule
This protocol describes a general procedure for reacting this compound with a soluble, azide-containing small molecule or biomolecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Prepare Azide Molecule Solution: Dissolve the azide-containing molecule in the chosen Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Initiate the Reaction: Add the this compound stock solution to the azide-molecule solution to achieve the desired molar ratio (e.g., 1.5 to 3 equivalents of DBCO). Ensure the final DMSO/DMF concentration is below 20%.
-
Incubation: Mix the solution thoroughly by gentle vortexing or agitation. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[1][12]
-
Monitoring (Optional): The reaction can be monitored by LC-MS, TLC, or by measuring the decrease in DBCO absorbance at ~309 nm.[1][3]
-
Purification: Purify the final conjugate using an appropriate method to remove unreacted starting materials. For small molecules, reverse-phase HPLC is often suitable.[1] For proteins or large biomolecules, use size-exclusion chromatography (SEC) or dialysis.[3]
Protocol 2: Two-Step Labeling of a Protein with this compound
This protocol outlines the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) first with an azide-NHS ester, followed by conjugation to this compound.
Stage 1: Introduction of Azide Moiety
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-NHS Ester Preparation: Dissolve an Azide-PEGx-NHS ester in anhydrous DMSO to a 10 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester solution to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove unreacted Azide-NHS ester using a desalting column or dialysis, exchanging the buffer back to PBS, pH 7.4.
Stage 2: Copper-Free Click Reaction
-
Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Click Reaction: Add a 2-5 fold molar excess of the this compound stock solution to the purified azide-labeled protein.[9]
-
Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature with gentle agitation.[9]
-
Final Purification: Purify the final DBCO-labeled protein conjugate using SEC or dialysis to remove any unreacted this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG1-acid - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Functionalizing the Hydroxyl Group of DBCO-PEG1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctyne-Polyethylene Glycol-Alcohol (DBCO-PEG1-OH) is a heterobifunctional linker of significant value in bioconjugation and medical research. It features a dibenzocyclooctyne (DBCO) group and a terminal primary hydroxyl (-OH) group, separated by a single PEG unit. The DBCO moiety enables rapid and specific covalent bond formation with azide-containing molecules through copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction is highly efficient and biocompatible, proceeding at physiological conditions without the need for a cytotoxic copper catalyst.[1]
While the DBCO group provides the "click" functionality, the terminal hydroxyl group offers a versatile handle for further chemical modification.[2] The -OH group itself is not highly reactive for direct bioconjugation but can be converted into a variety of other functional groups. This process, known as functionalization, dramatically expands the utility of the DBCO-PEG1 linker, allowing for its conjugation to a wider array of biomolecules, surfaces, and nanoparticles. These application notes provide detailed protocols for the most common and useful transformations of the hydroxyl group of this compound.
Figure 1: Key functionalization pathways for this compound.
Conversion of Hydroxyl to Carboxylic Acid (DBCO-PEG1-Acid)
Application Note
Converting the terminal hydroxyl group to a carboxylic acid is a fundamental and highly useful functionalization. The resulting DBCO-PEG1-Acid is a stable intermediate that can be readily coupled to primary amines on proteins, peptides, or other molecules to form a stable amide bond.[3] This is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] Furthermore, the carboxylic acid can be activated to form an N-hydroxysuccinimide (NHS) ester, creating a more efficient amine-reactive reagent.[4]
Experimental Protocol: Jones Oxidation
This protocol describes the direct oxidation of the primary alcohol of this compound to a carboxylic acid using Jones reagent (CrO₃ in sulfuric acid).
Materials:
-
This compound
-
Acetone (B3395972) (ACS grade)
-
Jones Reagent (Chromium trioxide in concentrated sulfuric acid)
-
Deionized Water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Diethyl ether, anhydrous
-
0.1 M Sodium Hydroxide (for titration)
-
Phenolphthalein indicator
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to a green-blue as the oxidation proceeds.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 4-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Once the reaction is complete, add deionized water to quench the reaction and dissolve the chromium salts.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers and wash twice with deionized water, followed by twice with a saturated NaCl solution.[6]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Precipitate the final product, DBCO-PEG1-Acid, by adding the concentrated solution dropwise into cold, stirred diethyl ether.
-
Collect the white solid by filtration and dry under a high vacuum.
Characterization:
-
The conversion can be confirmed by ¹H-NMR and Mass Spectrometry.
-
The concentration of carboxyl groups can be quantified by acid-base titration with a standardized NaOH solution.[7]
Quantitative Data
| Parameter | Value / Condition | Reference |
| Reagent Molar Ratio | 1.2 electron equivalents of CrO₃ per -OH group | [6] |
| Reaction Time | 4 - 16 hours | [4] |
| Temperature | 0°C to Room Temperature | [4] |
| Solvent | Acetone or Aqueous H₂SO₄ | [4][6] |
| Typical Yield | 90 - 96% | [6] |
| Purity (Post-Purification) | >98% | [6] |
Conversion of Hydroxyl to Amine (DBCO-PEG1-Amine)
Application Note
Functionalizing this compound to DBCO-PEG1-Amine introduces a primary amine, a versatile nucleophilic group. This amine can be used for conjugation to molecules containing amine-reactive groups such as NHS esters, isothiocyanates, or can be coupled to carboxylic acids using EDC chemistry to form amide bonds.[8] Amino-terminated PEGs are widely used for conjugating polymers to therapeutics like drugs and peptides.[9] The synthesis is a robust, three-step process involving activation of the hydroxyl, substitution with azide, and subsequent reduction.[2][8]
Figure 2: Synthetic workflow for converting a hydroxyl group to an amine.
Experimental Protocol
Step 1: Tosylation of this compound
-
Azeotropically dry this compound in toluene (B28343) and then place under a high vacuum.
-
Dissolve the dried product (1 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (B128534) (Et₃N, 2 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1]
-
Cool the mixture in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 2 eq.) in DCM dropwise.[1]
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., Argon).
-
Purify the resulting DBCO-PEG1-OTs by precipitation in cold diethyl ether to yield the product.
Step 2: Azidation of DBCO-PEG1-OTs
-
Dissolve DBCO-PEG1-OTs (1 eq.) and sodium azide (NaN₃, 5 eq.) in anhydrous dimethylformamide (DMF).[2]
-
Stir the mixture overnight at an elevated temperature (e.g., 90°C) under an inert atmosphere.[2]
-
After cooling, remove the DMF under reduced pressure.
-
Dissolve the crude product in DCM, wash with water, dry over Na₂SO₄, and purify by precipitation in cold diethyl ether to yield DBCO-PEG1-N₃.
Step 3: Reduction to DBCO-PEG1-Amine
-
Method A (Staudinger Reaction): Dissolve DBCO-PEG1-N₃ (1 eq.) in methanol (B129727) (MeOH), then add triphenylphosphine (B44618) (PPh₃, 3 eq.).[2] Reflux the mixture overnight under argon. Remove the solvent by rotary evaporation to yield the crude amine for purification.[2]
-
Method B (Zinc Reduction): Dissolve DBCO-PEG1-N₃ (1 eq.) in THF/Water. Add ammonium (B1175870) chloride (NH₄Cl, 4 eq.) and zinc dust (Zn, 2 eq.).[8][9] Reflux the mixture for 72 hours. After cooling, add 1 M NaOH and extract the product with DCM. Dry the organic layers and concentrate in vacuo to yield the final product.[8]
Quantitative Data
| Step | Reagents & Conditions | Typical Yield | Reference |
| 1. Tosylation | TsCl, Et₃N, DMAP in DCM; Room Temp, overnight | >95% | [1][2] |
| 2. Azidation | NaN₃ in DMF; 90°C, overnight | ~95% | [2] |
| 3. Reduction (Zn) | Zn, NH₄Cl in THF/Water; Reflux, 72h | 82 - 99% | [8][9] |
| Overall Yield | Three-step process | 74% (sequential, no purification) | [9] |
Formation of Carbamate (B1207046) Linkages
Application Note
The hydroxyl group of this compound can react directly with isocyanates (R-N=C=O) to form a stable carbamate (urethane) linkage.[10][11] This reaction provides a straightforward method for conjugating molecules that possess or can be functionalized with an isocyanate group. The reaction often proceeds efficiently, sometimes with the use of a catalyst like dibutyltin (B87310) dilaurate (DBTDL), especially for less reactive isocyanates.[12] This pathway is an excellent alternative to amide bond formation for linking payloads or other molecules to the DBCO-PEG1 scaffold.
Figure 3: General reaction scheme for carbamate formation.
Experimental Protocol
Materials:
-
This compound, thoroughly dried
-
Isocyanate-functionalized molecule (R-NCO)
-
Anhydrous solvent (e.g., DMF, Toluene, or Dichloromethane)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Ensure this compound is completely dry, for example, by azeotropic distillation with toluene.
-
In a flask under an inert atmosphere, dissolve the dried this compound (1 equivalent) in an anhydrous solvent.
-
Add the isocyanate-functionalized molecule (1 to 2 equivalents). Using a slight excess of the isocyanate can help drive the reaction to completion.[12]
-
If required, add a catalytic amount of DBTDL.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir for several hours (4-24h).[12][13] The reaction can also proceed at room temperature but may require a significantly longer time.[13]
-
Monitor the reaction progress by TLC or by IR spectroscopy (disappearance of the strong isocyanate peak at ~2250-2275 cm⁻¹).
-
Upon completion, cool the reaction mixture.
-
The product can be purified by precipitation in a non-solvent (like diethyl ether) or by column chromatography to remove excess reagents and catalyst.
Quantitative Data
| Parameter | Value / Condition | Reference |
| Reactant Molar Ratio | 1:2 (PEG-OH : Isocyanate) | [12] |
| Catalyst | Dibutyltin dilaurate (DBTDL) | [12][13] |
| Temperature | 25 - 80°C | [12][13] |
| Reaction Time | 4 - 24 hours (temperature-dependent) | [12] |
| Solvent | Anhydrous DMF, Toluene, DCM | [12] |
| Typical Yield | High, often >90% | - |
References
- 1. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. DBCO-PEG-Acid (DBCO-PEG-COOH) - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DBCO-PEG1-OH in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl (DBCO-PEG1-OH) in flow cytometry applications. This reagent is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient labeling of biomolecules in complex biological systems.[1][2] The inclusion of a short, hydrophilic PEG spacer enhances the solubility and biocompatibility of the DBCO moiety.[3][4]
The primary application of this compound in flow cytometry involves a two-step labeling strategy.[3][5] First, cells are metabolically engineered to express azide (B81097) groups on their surface glycans.[5] This is typically achieved by culturing cells with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[5] The cells' metabolic machinery incorporates these unnatural sugars into cell surface glycoproteins.[5] In the second step, the azide-decorated cells are treated with a molecule of interest that has been conjugated to this compound, such as a fluorescent dye.[3] The DBCO group reacts specifically and covalently with the azide groups, resulting in targeted labeling of the cells for flow cytometric analysis.[3][5]
Core Applications
-
Cell Surface Glycan Labeling: Enables the study of glycan dynamics and cell surface modifications.
-
Antibody Conjugation: Allows for the creation of custom fluorescently-labeled antibodies for immunophenotyping and other flow cytometry assays.[6]
-
Live Cell Imaging and Analysis: The biocompatible nature of copper-free click chemistry makes it ideal for labeling and analyzing living cells without causing cytotoxicity.[1][6]
Quantitative Data Summary
The efficiency of labeling with this compound is influenced by several factors, including the concentration of reactants, incubation time, and the specific cell type or antibody being used. The following tables summarize key quantitative parameters to aid in experimental design.
Table 1: Reaction Kinetics of DBCO Moieties
| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO with Benzyl Azide | ~0.3 - 2.1 | Aqueous buffers |
Data compiled from multiple sources, specific rates can vary based on the exact molecular context.[7]
Table 2: Recommended Concentration Ranges for Cell and Antibody Labeling
| Application | Reagent | Typical Concentration Range | Incubation Time | Temperature |
| Metabolic Labeling | Ac4ManNAz (Azide Sugar) | 25-50 µM | 24-72 hours | 37°C |
| Cell Surface Labeling | DBCO-conjugated Fluorophore | 5-30 µM | 30-60 minutes | Room Temperature or 37°C |
| Antibody Activation | DBCO-PEG1-NHS Ester* | 10-20 fold molar excess to antibody | 30-60 minutes | Room Temperature |
| Click Reaction | Azide-modified molecule to DBCO-antibody | 2-5 fold molar excess | 2-4 hours (RT) or Overnight (4°C) | Room Temperature or 4°C |
*this compound is typically activated with an NHS ester for conjugation to primary amines on antibodies.[7][8]
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto cell surface glycans.
Materials:
-
Live cells
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Anhydrous DMSO
-
Standard cell culture equipment
Procedure:
-
Prepare Azide Sugar Stock Solution: Dissolve the azide-modified sugar in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Cell Seeding: Seed cells in a culture plate at a density that will allow for logarithmic growth during the incubation period.
-
Metabolic Labeling: Add the azide sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).
-
Incubation: Culture the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
Harvesting: Harvest the azide-labeled cells for subsequent click chemistry reaction.
Protocol 2: Labeling of Azide-Modified Cells with a DBCO-Fluorophore Conjugate
This protocol details the labeling of azide-modified cells for flow cytometry analysis.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye
-
Live cell imaging buffer or FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed buffer to remove any residual culture medium.[3]
-
Staining Solution Preparation: Dilute the DBCO-conjugated fluorophore stock solution in the appropriate buffer to the desired final concentration (typically 5-30 µM).[5]
-
Cell Staining: Resuspend the cells in the staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[5]
-
Washing: Wash the cells two to three times with buffer to remove unbound DBCO-fluorophore.[5]
-
Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.[9]
Protocol 3: Antibody Conjugation with DBCO-PEG1-NHS Ester
This protocol describes the activation of an antibody with a DBCO moiety for subsequent click chemistry. Note that this compound must first be functionalized with an N-hydroxysuccinimide (NHS) ester to react with primary amines on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
DBCO-PEG1-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL.[8] If necessary, perform a buffer exchange.[7]
-
DBCO-PEG1-NHS Ester Activation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO or DMF.[7]
-
Activation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG1-NHS ester solution to the antibody solution.[7] Incubate for 30-60 minutes at room temperature with gentle mixing.[7]
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted DBCO-PEG1-NHS ester using a spin desalting column or by dialysis.[7] The DBCO-labeled antibody is now ready for reaction with an azide-modified molecule.
Visualizations
Caption: Workflow for two-step cell surface labeling and analysis.
Caption: Workflow for antibody conjugation and cell staining.
Caption: General signaling pathway investigation workflow.
References
- 1. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Creating Fluorescent Probes with DBCO-PEG1-OH: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of fluorescent probes using DBCO-PEG1-OH. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and diagnostics. The following sections detail the principles of a two-stage process: the initial activation of the hydroxyl group of this compound and the subsequent conjugation to biomolecules for fluorescent labeling.
Introduction
Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient labeling of biomolecules in complex biological systems.[1][2] The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-functionalized molecule and an azide-containing partner proceeds rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.[1][2][3]
This compound is a heterobifunctional linker that combines the reactive DBCO group with a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a hydroxyl group. The PEG spacer enhances solubility and reduces steric hindrance.[2] However, the terminal hydroxyl group is not sufficiently reactive for direct conjugation to biomolecules.[4][5] Therefore, a critical activation step is required to convert the hydroxyl group into a reactive moiety capable of forming a stable covalent bond with a biomolecule, such as a protein or antibody.
This guide focuses on a two-stage approach:
-
Activation of this compound : Conversion of the terminal hydroxyl group to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester.
-
Bioconjugation and Fluorescent Labeling : Reaction of the activated DBCO-PEG1 linker with a primary amine on a biomolecule, followed by a copper-free click reaction with an azide-functionalized fluorescent dye.
Stage 1: Activation of this compound
The most common strategy for activating the hydroxyl group of a PEG linker is its conversion to a carboxylic acid, followed by activation to an NHS ester. This creates a reagent that is highly reactive towards primary amines on biomolecules.[6]
Protocol 1: Conversion of this compound to DBCO-PEG1-Acid
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid using succinic anhydride (B1165640).
Materials:
-
This compound
-
Succinic anhydride
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., Dichloromethane - DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Purification system (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting DBCO-PEG1-Acid using silica gel chromatography.
Protocol 2: Activation of DBCO-PEG1-Acid to DBCO-PEG1-NHS Ester
This protocol details the conversion of the carboxylic acid to an amine-reactive NHS ester.
Materials:
-
DBCO-PEG1-Acid (from Protocol 1)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve DBCO-PEG1-Acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.[6]
-
Add EDC or DCC (1.2 equivalents) to the solution.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the resulting DBCO-PEG1-NHS ester solution can be used directly in the subsequent bioconjugation step or purified and stored under anhydrous conditions.
Stage 2: Bioconjugation and Fluorescent Probe Synthesis
Once DBCO-PEG1-NHS ester is synthesized, it can be used to label biomolecules containing primary amines, such as proteins and antibodies. The incorporated DBCO group is then available for the copper-free click reaction with an azide-modified fluorescent dye.
Protocol 3: Labeling of Proteins with DBCO-PEG1-NHS Ester
This protocol provides a general procedure for the covalent attachment of the DBCO moiety to primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
DBCO-PEG1-NHS Ester (from Protocol 2)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., spin desalting columns, dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 0.5-20 mg/mL in an amine-free buffer.[7] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[8]
-
DBCO-PEG1-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG1-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[7]
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG1-NHS ester stock solution to the protein solution.[7] The final concentration of the organic solvent should be kept below 20% to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]
-
Purification: Remove the unreacted DBCO-PEG1-NHS ester using a spin desalting column or by dialysis against an appropriate buffer.[7]
Protocol 4: Copper-Free Click Chemistry with an Azide-Fluorescent Dye
This protocol describes the final step of creating the fluorescent probe through the SPAAC reaction.
Materials:
-
Purified DBCO-labeled protein (from Protocol 3)
-
Azide-functionalized fluorescent dye
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Azide-Fluorophore Solution: Dissolve the azide-functionalized fluorescent dye in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
Click Reaction: Add a 2- to 5-fold molar excess of the azide-fluorophore solution to the purified DBCO-labeled protein.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[2] No catalyst is required.
-
Purification of the Final Fluorescent Probe: After incubation, purify the fluorescently labeled protein to remove any unreacted, free fluorophore. Suitable methods include size-exclusion chromatography (SEC), dialysis, or centrifugal filters.
Data Presentation
The efficiency of the labeling and conjugation reactions can be influenced by several factors. The following tables provide a summary of key quantitative data to guide experimental design.
Table 1: Recommended Reaction Parameters for Protein Labeling with DBCO-PEG1-NHS Ester
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Molar Excess of DBCO-PEG1-NHS Ester to Protein | 10- to 40-fold | For protein concentrations of 0.5-5 mg/mL. Higher excess may be needed for lower protein concentrations. | [7] |
| Protein Concentration | 0.5 - 20 mg/mL | Higher protein concentrations generally favor conjugation. | [7] |
| Reaction pH | 7.0 - 9.0 | The optimal pH for the NHS ester reaction with primary amines is typically 8.3-8.5. | [7] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times may be necessary for less reactive proteins. | [7] |
Table 2: Typical Reaction Parameters for Copper-Free Click Chemistry (SPAAC)
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Molar Ratio of Azide-Dye to DBCO-Protein | 2:1 to 5:1 | A molar excess of the azide (B81097) molecule is recommended to drive the reaction to completion. | |
| Incubation Time | 4-12 hours at room temperature or overnight at 4°C | Reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at ~309 nm. | [2] |
| Reaction Buffer | PBS or other amine-free, azide-free biological buffers | Ensure the buffer does not contain sodium azide, as it will react with the DBCO group. | [8] |
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the key experimental workflows and the underlying chemical reactions.
References
- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in DBCO-PEG1-OH reactions
Welcome to the technical support center for DBCO-PEG1-OH reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during copper-free click chemistry experiments, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound reaction?
The this compound reaction is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free "click chemistry".[1] It involves the highly specific and efficient reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) (-N3) group to form a stable triazole linkage.[1][2] The reaction is driven by the release of ring strain in the DBCO molecule, which means it does not require a cytotoxic copper catalyst and can proceed under mild, biocompatible conditions.[3] The single polyethylene (B3416737) glycol (PEG1) unit is a short, hydrophilic spacer intended to improve solubility.[2][]
Q2: I'm observing a low yield or no product. What are the most common causes?
Low conjugation yield is a frequent issue that can typically be attributed to one or more of the following factors:
-
Reagent Instability: The DBCO group can degrade if not stored or handled correctly, particularly due to hydrolysis or exposure to acidic conditions.[1][5][6]
-
Suboptimal Reaction Conditions: Key parameters such as the molar ratio of reactants, pH, temperature, and reaction time can significantly impact efficiency.[1][7]
-
Buffer Incompatibility: The presence of sodium azide (NaN₃) in any of your buffers is a critical error, as it will directly compete with your target azide-labeled molecule.[1][5][7]
-
Solubility Issues: The DBCO moiety is hydrophobic, and poor solubility of the this compound reagent in your aqueous reaction mixture can severely limit the reaction rate.[1][5][8]
-
Steric Hindrance: The physical bulk of the molecules being conjugated can sometimes prevent the DBCO and azide groups from approaching each other effectively.[1][6]
Q3: How should I properly store and handle my this compound reagent to prevent degradation?
Proper storage is critical for maintaining the reactivity of your DBCO reagent. For long-term storage, keep the reagent as a solid at -20°C (or -80°C), protected from light and moisture (desiccated).[][5][6][9] When preparing to use the reagent, always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[10] Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF.[5][9] While these stock solutions can be stored at -20°C for short periods, they should be aliquoted to avoid repeated freeze-thaw cycles.[5]
Q4: What are the generally recommended reaction conditions (molar ratio, temperature, time, pH)?
Optimizing reaction conditions is key to achieving a high yield. Please refer to the quantitative data summary table below for recommended ranges, but as a starting point:
-
Molar Ratio: A molar excess of one reactant is generally recommended to drive the reaction to completion. A starting point of 1.5 to 10 molar equivalents of the more abundant or less precious component is common.[7][11]
-
Temperature: Reactions are efficient across a range of 4°C to 37°C.[7][11] Room temperature (20-25°C) is typical, while 4°C (overnight) is used for sensitive biomolecules, and 37°C can be used to increase the reaction rate if the molecules are stable.[1][5][7]
-
Reaction Time: Typical incubation times are between 4-12 hours at room temperature.[7] However, extending the incubation time to 24 or even 48 hours, especially at lower temperatures or concentrations, can improve yields.[7][11]
-
pH: The SPAAC reaction is efficient over a pH range of 7 to 9.[5][11] Acidic conditions (pH < 5) should be avoided as they can lead to the degradation of the DBCO group.[5][6]
Q5: How can I address the poor aqueous solubility of this compound?
The hydrophobicity of the DBCO group is a known challenge.[5][8] The recommended procedure is to first dissolve the solid this compound in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.[1][7][8] This organic stock solution should then be added slowly (drop-wise) to your aqueous reaction buffer while vortexing or stirring.[8] This method helps prevent the reagent from precipitating. It is crucial to keep the final concentration of the organic co-solvent below 20% (ideally <10%) to avoid causing precipitation or denaturation of proteins.[7][10][11]
Q6: Are there any buffers or reagents I must avoid in my reaction?
Yes. The most critical reagent to avoid is sodium azide (NaN₃) .[5][7] It is often used as a preservative in buffers, but it contains a free azide group that will react directly with your DBCO reagent, effectively quenching the desired reaction.[1][11] Always use azide-free buffers such as PBS or HEPES.[1][7] Additionally, if your experimental design involves a preliminary reaction with an NHS ester to attach the DBCO group, you must avoid buffers containing primary amines (e.g., Tris, glycine), as they will compete with your target molecule.[1]
Q7: How can I monitor the progress of my DBCO-azide conjugation reaction?
The DBCO group has a distinct UV absorbance maximum around 309-310 nm.[6][7][12] You can monitor the reaction's progress by periodically taking a sample from the reaction mixture and measuring the decrease in absorbance at this wavelength.[6][7] As the DBCO is consumed through its reaction with the azide, the absorbance at 309 nm will decrease.[13]
Q8: What are the most effective methods for purifying the final DBCO-PEGylated conjugate?
Purification is essential to remove unreacted this compound and other reagents. The best method depends on the size and properties of your final product.[14]
-
Size Exclusion Chromatography (SEC): This is a very common and effective method for separating larger PEGylated proteins or biomolecules from smaller, unreacted DBCO reagents.[14][15]
-
Dialysis or Diafiltration: These techniques are also suitable for removing small molecules from much larger protein conjugates.[15][16]
-
Reverse-Phase HPLC (RP-HPLC): Often used for purifying smaller molecule conjugates and can also separate positional isomers.[14][15]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective for purifying PEGylated proteins, as the PEG chain can shield surface charges.[15][]
Troubleshooting Guide for Low Reaction Yield
Problem: You are observing very low or no formation of your desired conjugate.
This is the most common issue. Systematically investigate the following potential causes.
-
Possible Cause 1: Reagent Instability or Inactivity
-
Solution: Confirm that your this compound reagent has been stored correctly at -20°C, desiccated and protected from light.[5][6] Always allow the vial to warm to room temperature before opening.[10] Prepare stock solutions in anhydrous DMSO or DMF immediately before your experiment, as DBCO reagents are susceptible to hydrolysis.[5][10] Avoid buffers with a pH below 7, as acidic conditions can degrade the DBCO moiety.[5][6]
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution: Review and optimize your reaction parameters. Increase the molar excess of the less critical reactant; ratios between 1.5:1 and 10:1 are often recommended.[5][7] If using sensitive biomolecules at 4°C, increase the incubation time to 24 hours or longer.[1][7] For more robust molecules, consider increasing the temperature to 25°C or 37°C to accelerate the reaction rate.[1][7] Higher reactant concentrations generally improve efficiency.[1]
-
-
Possible Cause 3: Incompatible Reaction Buffer
-
Possible Cause 4: Poor Reagent Solubility
-
Solution: If you observe cloudiness or precipitate after adding the this compound, its concentration has exceeded its solubility limit.[8] Ensure you are first dissolving the reagent in a minimal amount of DMSO or DMF and adding this stock solution slowly to the stirring aqueous buffer.[8] Try reducing the final concentration of the DBCO reagent or increasing the percentage of the organic co-solvent (while staying below 20% to protect protein stability).[7][11]
-
Problem: You observe non-specific binding or potential side-reactions.
-
Possible Cause 1: Hydrophobic Interactions
-
Solution: The DBCO group is hydrophobic and can non-specifically associate with proteins.[5] To mitigate this, especially in applications like cell labeling or western blotting, use a blocking agent like Bovine Serum Albumin (BSA).[5] Increasing the number and stringency of wash steps after the reaction can also help reduce non-specific binding.[5]
-
-
Possible Cause 2: Reaction with Thiols
-
Solution: DBCO reagents have been reported to react with free sulfhydryl groups on cysteine residues.[5][6] If your protein has reactive cysteines that are not the intended target, consider pre-treating your protein with a capping agent like N-ethylmaleimide (NEM) before introducing the this compound reagent.[5]
-
Quantitative Data Summary
The following table provides recommended starting ranges for key reaction parameters. Optimization for your specific molecules is often necessary.
| Parameter | Recommended Range | Notes | Source(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. This ratio can be inverted if the azide-labeled molecule is more precious. | [5][7][11] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules. 4°C is recommended for sensitive proteins. | [1][7][11] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. Reactions at 4°C may require overnight incubation. | [1][7][11] |
| pH | 7.0 to 9.0 | A slightly alkaline pH (7.5-8.5) can be beneficial for the SPAAC reaction. Avoid acidic conditions (pH < 5). | [5][11] |
| Organic Co-solvent (max) | < 20% | For dissolving the DBCO reagent. Higher concentrations of solvents like DMSO or DMF can lead to protein precipitation. | [1][7][11] |
Experimental Protocols
Protocol 1: General Protocol for this compound Conjugation
This protocol provides a general starting point for conjugating this compound to an azide-functionalized molecule (e.g., a protein).
Materials:
-
This compound
-
Azide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other azide-free buffer
-
Purification system (e.g., SEC column)
Procedure:
-
Prepare this compound Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. This solution should be prepared fresh.[5][7]
-
Prepare Azide-Molecule Solution: Dissolve your azide-functionalized molecule in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL for a protein).[12]
-
Set Up Reaction: In a reaction vial, add the azide-molecule solution. While gently stirring or vortexing, slowly add the calculated volume of the this compound stock solution to achieve the desired molar ratio (e.g., a 10-fold molar excess of DBCO).[13] Ensure the final DMSO concentration is below 20%.[18]
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.[1][5] The vial can be sealed and protected from light during incubation.
-
Purification: After incubation, purify the conjugate to remove excess unreacted this compound. For a protein conjugate, this is typically done using a desalting or size exclusion chromatography (SEC) column equilibrated with your buffer of choice (e.g., PBS).[13][14]
-
Characterization: Analyze the purified product using appropriate methods, such as SDS-PAGE (which should show a molecular weight shift), UV-Vis spectroscopy, or mass spectrometry to confirm conjugation.[12][14][19]
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
This protocol allows you to track the consumption of the DBCO reagent.
Materials:
-
Reaction mixture from Protocol 1
-
UV-Vis Spectrophotometer and suitable cuvettes
Procedure:
-
Initial Reading (T=0): Immediately after setting up the reaction (Protocol 1, Step 3), take a small aliquot of the mixture. Measure the absorbance at 309 nm. This will be your starting absorbance.[6]
-
Time-Point Readings: At various time intervals (e.g., 1, 2, 4, 8, and 12 hours), remove an identical volume aliquot from the reaction mixture.
-
Measure Absorbance: Measure the absorbance of each aliquot at 309 nm.
-
Analyze Data: Plot the absorbance at 309 nm versus time. A progressive decrease in absorbance indicates that the DBCO is being consumed and the reaction is proceeding.[6][7] The reaction can be considered complete when the absorbance value stabilizes.
Visualizations
Caption: General experimental workflow for a this compound conjugation reaction.
Caption: Troubleshooting decision tree for diagnosing causes of low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
how to improve DBCO-PEG1-OH conjugation efficiency
Welcome to the Technical Support Center for DBCO-PEG1-OH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and frequently asked questions to help improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound conjugation?
A1: this compound conjugation operates via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This reaction involves the specific and covalent bonding of a dibenzocyclooctyne (DBCO) group with an azide-functionalized molecule to form a highly stable triazole linkage.[4] The reaction is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native cellular processes, as it does not require a cytotoxic copper catalyst.[4][5] The single polyethylene (B3416737) glycol (PEG1) unit is included to enhance the hydrophilicity of the DBCO moiety, although its effect on solubility is minimal.[4][6]
Q2: My conjugation reaction failed or has a very low yield. What are the most common causes?
A2: Low or no yield in DBCO conjugation reactions typically stems from a few common issues:
-
Reagent Instability: DBCO reagents, particularly those modified with N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1][7][8] Improper storage can also lead to degradation over time.[1][7]
-
Suboptimal Reaction Conditions: Factors like an incorrect molar ratio of DBCO to azide (B81097), low reactant concentrations, inappropriate pH, or non-optimal temperature and incubation times can significantly reduce reaction efficiency.[1][7]
-
Solubility Issues: The DBCO group is inherently hydrophobic, which can lead to the precipitation of the this compound reagent out of aqueous solutions, especially at higher concentrations.[6][9][10]
-
Presence of Inhibitors: Using buffers that contain sodium azide (a common preservative) is a critical error, as the free azide will compete with your target molecule for the DBCO reagent.[7][8][9]
-
Steric Hindrance: The physical bulk of large biomolecules (e.g., antibodies) can prevent the reactive DBCO and azide groups from approaching each other, which is a particular challenge for linkers with short spacers like PEG1.[7]
Q3: How should I properly dissolve and handle this compound to avoid solubility problems?
A3: Due to the hydrophobic nature of the DBCO group, direct dissolution in aqueous buffers is often difficult.[6] The recommended procedure is to first create a concentrated stock solution in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[6] This stock solution should then be added slowly (drop-wise) to the aqueous reaction buffer while vortexing or stirring to prevent localized high concentrations that can cause precipitation.[6] It is critical to keep the final concentration of the organic co-solvent low (typically below 10-20%) to avoid denaturing proteins or negatively affecting the reaction.[1][9]
Q4: Which buffer system is optimal for this compound conjugation?
A4: The choice of buffer is critical for success.
-
pH: The SPAAC reaction is generally efficient over a broad pH range of 5-10, but optimal results are typically observed between pH 7.0 and 8.5.[8][9]
-
Buffer Composition: Use buffers that are free of sodium azide.[1][8][9] Common choices include Phosphate-Buffered Saline (PBS) or HEPES.[1] Some studies indicate that HEPES buffer may lead to higher reaction rates compared to PBS.[9][11][12]
-
Amine-Free for NHS Reactions: If you are first labeling a molecule (like an antibody) using a DBCO-NHS ester, you must use an amine-free buffer (e.g., PBS, HEPES) at a pH of 7-9.[13] Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[1][13]
Q5: How can I monitor the progress of my conjugation reaction?
A5: The DBCO group has a distinct UV absorbance maximum around 309 nm.[9][14] You can monitor the reaction's progress by taking periodic measurements of the reaction mixture's absorbance at this wavelength. As the DBCO is consumed through its reaction with the azide, the absorbance at 309 nm will decrease over time.[9][15]
Q6: What is steric hindrance, and how can it be addressed if I suspect it's an issue?
A6: Steric hindrance refers to the prevention or slowing of a reaction due to the physical bulk of the molecules involved.[7] When conjugating large molecules like proteins or antibodies, their complex 3D structures can physically block the DBCO and azide groups from interacting effectively.[7] The short PEG1 linker may not provide enough separation to overcome this. If you suspect steric hindrance is limiting your efficiency, a primary strategy is to use a DBCO linker with a longer, more flexible PEG spacer (e.g., DBCO-PEG4 or DBCO-PEG8) to increase the distance and rotational freedom of the reactive group.[7][10]
Troubleshooting Guide
Issue 1: Low or No Conjugation Product
If you observe low or no yield of your desired conjugate, systematically work through the following potential causes and solutions.
Caption: Troubleshooting workflow for low or no DBCO conjugation.
Issue 2: Product Aggregation or Precipitation
-
Potential Cause: The DBCO group is hydrophobic. Conjugating it to another hydrophobic molecule or attaching too many DBCO groups to a single protein can significantly increase the overall hydrophobicity, leading to aggregation and precipitation out of aqueous solution.[9][10] The short PEG1 linker provides insufficient hydrophilicity to counteract this.[10]
-
Recommended Solutions:
-
Optimize Linker Design: Switch to a DBCO linker with a longer, more hydrophilic PEG chain (e.g., DBCO-PEG4, DBCO-PEG8, or DBCO-PEG12) to improve the solubility of the final conjugate.[10]
-
Reduce Reactant Concentration: Perform the reaction at a lower concentration to reduce the likelihood of aggregation.[6]
-
Control DAR: If labeling a protein, reduce the molar excess of the DBCO-NHS ester during the activation step to lower the Drug-to-Antibody Ratio (DAR) and avoid over-labeling.[9]
-
Modify Buffer: Consider adding a mild, non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the reaction buffer to help solubilize the reactants and product.
-
Issue 3: Non-Specific Binding or Side Reactions
-
Potential Cause: DBCO reagents have been reported to react with free sulfhydryl groups on cysteine residues, which can lead to off-target labeling.[8][15] Additionally, the hydrophobic nature of DBCO can cause non-specific binding to proteins.[8]
-
Recommended Solutions:
-
Block Free Thiols: If your protein contains reactive cysteines that are not the intended conjugation site, consider blocking them with a thiol-specific reagent like N-ethylmaleimide (NEM) before starting the DBCO conjugation.[8][15]
-
Control pH: Keep the reaction pH between 6.5 and 7.5 to minimize the reactivity of DBCO towards thiols.[15]
-
Add Blocking Agents: For applications involving cell labeling or blotting, use a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[8]
-
Increase Wash Stringency: After the reaction, increase the number and stringency of wash steps to help disrupt non-specific hydrophobic interactions.[8]
-
Quantitative Data Summary
This table summarizes key quantitative parameters for optimizing this compound conjugation reactions, compiled from multiple sources.
| Parameter | Recommended Range / Value | Notes & Considerations | Source(s) |
| Molar Ratio | 1.5:1 to 10:1 (DBCO:Azide or vice-versa) | The less critical or more abundant component should be in excess to drive the reaction. For protein labeling with DBCO-NHS ester, a 10- to 50-fold excess may be needed. | [4][8][9][13] |
| pH | 7.0 - 9.0 | Optimal performance is often seen between pH 7.0 and 8.5. For NHS ester reactions, pH 7-9 is recommended. Avoid buffers with primary amines or sodium azide. | [7][8][9][13] |
| Temperature | 4°C to 37°C | Reactions are typically run at room temperature (20-25°C). Higher temperatures increase the rate but may harm sensitive biomolecules. 4°C is used for stability, often requiring longer incubation. | [7][9] |
| Reaction Time | 2 - 24 hours | Longer incubation times can improve yield, especially for reactions at lower temperatures or concentrations. Some reactions may require up to 48 hours. | [4][7][9] |
| Organic Co-solvent | < 20% (typically < 10%) | If a co-solvent like DMSO or DMF is needed to dissolve the DBCO reagent, its final concentration should be minimized to prevent protein denaturation or precipitation. | [1][7][9] |
Experimental Protocols
Caption: General experimental workflow for DBCO conjugation.
Protocol 1: General Conjugation of this compound to an Azide-Modified Molecule
This protocol provides a general methodology for the copper-free click reaction.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.4 (must be azide-free)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
-
Dissolve your azide-functionalized molecule in the Reaction Buffer to the desired concentration.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-functionalized molecule solution.
-
Add the this compound stock solution to the tube to achieve the desired final molar ratio (a 1.5 to 5-fold molar excess of one component is a good starting point). Ensure the final DMSO concentration is below 10%.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Purification:
-
Characterization & Storage:
-
Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), Mass Spectrometry, or HPLC.[14]
-
Store the purified conjugate in an appropriate azide-free buffer at 4°C or -20°C.
-
Protocol 2: Two-Step Protein Labeling with DBCO-PEG1-NHS Ester
This protocol is for first activating a protein with DBCO and then conjugating it to an azide molecule.
Materials:
-
Antibody or protein of interest (in amine-free buffer like PBS)
-
DBCO-PEG1-NHS Ester
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[15]
-
-
DBCO Activation:
-
Prepare a fresh 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[16] For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold excess may be required.[13]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[16]
-
-
Quenching (Optional but Recommended):
-
Purification of DBCO-labeled Protein:
-
Remove the excess, unreacted DBCO-PEG1-NHS ester and quenching buffer using a spin desalting column appropriate for the protein's molecular weight.[8]
-
-
Click Reaction with Azide Molecule:
-
Follow the steps outlined in Protocol 1 , using your newly purified DBCO-labeled protein as the starting material for the reaction with your azide-functionalized molecule.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
common side reactions with DBCO-PEG1-OH and how to avoid them
Welcome to the technical support center for DBCO-PEG1-OH and related bioconjugation applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a DBCO-azide conjugation reaction?
Several factors can contribute to low conjugation yields. The most common culprits include suboptimal reaction conditions, reagent instability, and incompatible buffer systems. For instance, an inappropriate molar ratio of DBCO to your azide-containing molecule can lead to an incomplete reaction.[1] Similarly, the stability and purity of your DBCO and azide (B81097) reagents are critical for a successful conjugation.[2]
Q2: Can this compound react with molecules other than azides?
Yes, under certain conditions, the DBCO group can participate in off-target reactions. The most well-documented side reaction is with free thiols, such as cysteine residues in proteins or glutathione (B108866) (GSH), through a thiol-yne addition reaction.[1][3] DBCO has also shown instability in the presence of some reducing agents like TCEP.[1]
Q3: My DBCO-labeled molecule is precipitating out of solution. What can I do?
Precipitation is often due to the hydrophobicity of the DBCO moiety.[2] While the PEG1 linker in this compound enhances hydrophilicity, aggregation can still occur, especially with high molar excesses of the DBCO reagent.[2][4] Using a DBCO reagent with a longer, more hydrophilic PEG linker can help improve the solubility of the final conjugate.[2]
Q4: What are the optimal storage and handling conditions for DBCO reagents?
DBCO reagents, especially those activated with NHS esters for amine labeling, are sensitive to moisture and should be stored at -20°C, protected from light.[1][5] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] Stock solutions are typically prepared in anhydrous solvents like DMSO or DMF immediately before use.[5][6] Stock solutions of DBCO-NHS esters in DMSO are generally stable for only 2-3 months at -20°C.[1]
Q5: Which buffer components should be avoided in a DBCO conjugation reaction?
It is critical to avoid buffers containing sodium azide (NaN₃), as it will compete with your azide-functionalized molecule for the DBCO group, significantly reducing the yield of your desired product.[5][7] If you are performing a two-step conjugation starting with an amine-reactive DBCO-NHS ester, buffers containing primary amines, such as Tris or glycine, must be avoided in the first step as they will compete for reaction with the NHS ester.[5][8]
Troubleshooting Guides
Issue 1: Low or No Conjugate Formation
If you are observing a low yield or no formation of your desired conjugate, systematically work through the following potential causes and solutions.
| Possible Cause | Recommended Solution | Source(s) |
| Suboptimal Molar Ratio | Optimize the molar excess of one reactant. A common starting point is 1.5 to 10 molar equivalents of the less critical or more abundant component. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point. | [1][2] |
| Incorrect Reaction Time/Temperature | Increase the incubation time (up to 48 hours) or temperature (up to 37°C). Reactions are typically run for 4-12 hours at room temperature or overnight at 4°C. | [1][2][9] |
| Degraded/Hydrolyzed DBCO Reagent | Use fresh reagents. Allow vials to warm to room temperature before opening to prevent moisture contamination. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | [1][6] |
| Incompatible Buffer | Perform a buffer exchange into an appropriate buffer like PBS (pH 7.2-8.5). Avoid buffers containing azides or primary amines (for NHS ester reactions). | [2][5][7] |
| Steric Hindrance | If the DBCO and azide moieties are attached to large molecules, consider using a linker with a longer PEG spacer arm to increase the distance between the reactive group and the biomolecule. | [2] |
| Solubility Issues/Precipitation | Reduce the molar excess of the DBCO reagent. Add a minimal amount of a compatible organic co-solvent like DMSO (final concentration should not exceed 20%). Use a DBCO reagent with a more hydrophilic PEG linker. | [2][6][7] |
Issue 2: Non-Specific Labeling or Side Reactions
This guide helps to identify and mitigate azide-independent reactions of the DBCO group.
| Side Reaction | Mechanism & Evidence | Prevention Strategy | Source(s) |
| Reaction with Thiols | The strained alkyne of DBCO can undergo a thiol-yne addition reaction with free sulfhydryl groups on cysteine residues. This has been confirmed by LC-MS and NMR analysis. | Pre-incubate the protein containing free cysteines with a thiol-alkylating agent like iodoacetamide (B48618) (IAM) before adding the DBCO reagent. IAM is compatible with the subsequent SPAAC reaction. | [3] |
| Instability with Reducing Agents | DBCO has shown instability in the presence of TCEP over a 24-hour period. | If a reducing agent is necessary, dithiothreitol (B142953) (DTT) may be a more suitable alternative to TCEP. | [1] |
| Hydrophobic Interactions | The DBCO group is hydrophobic and can contribute to non-specific binding of the labeled molecule to surfaces or other proteins. | Include a non-ionic detergent like 0.05-0.1% Tween-20 in wash buffers. After immobilization, block surfaces with an agent like BSA. | [5] |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Azide-Modified Protein
This protocol provides a starting point for the conjugation of this compound to a protein that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10 mM.
-
Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an azide-free buffer like PBS, pH 7.4.[10]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-modified protein solution. A molar excess of 1.5 to 10-fold of this compound over the protein is a common starting range.[1]
-
Ensure the final DMSO concentration in the reaction mixture does not exceed 20% to avoid protein denaturation.[6][7]
-
Gently mix the reaction components.
-
-
Incubation:
-
Purification:
-
Characterization:
Protocol 2: Preventing Thiol-yne Side Reactions with Iodoacetamide (IAM)
This protocol describes the pre-treatment of a protein with IAM to block free cysteine residues before labeling with a DBCO reagent.
Materials:
-
Protein containing free cysteine residues in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Iodoacetamide (IAM)
-
DBCO reagent (e.g., this compound)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Prepare the protein solution in a buffer at a pH between 7.0 and 7.5.
-
-
Thiol Alkylation:
-
Prepare a fresh stock solution of IAM in the same buffer.
-
Add a 5 to 10-fold molar excess of IAM to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
-
Removal of Excess IAM:
-
Remove the unreacted IAM using a desalting column or dialysis against the desired reaction buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).
-
-
DBCO Conjugation:
-
Proceed with the DBCO conjugation reaction as described in Protocol 1 , using the IAM-treated protein. This pre-treatment step ensures that the DBCO reagent will react specifically with the azide groups, minimizing off-target labeling of cysteine residues.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Purification of DBCO-PEG1-OH Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying DBCO-PEG1-OH conjugates and removing unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction?
The most common impurities include unreacted this compound, excess of the molecule that was conjugated to the this compound (e.g., an azide-containing molecule), and potentially side products from the reaction. If the this compound was synthesized in-house, you might also have precursors from that synthesis.
Q2: What are the primary methods for purifying this compound conjugates?
The choice of purification method largely depends on the properties of the conjugate and the unreacted reagents, particularly their size and solubility. The most common methods are:
-
Size Exclusion Chromatography (SEC): Ideal for separating larger conjugates (like proteins or oligonucleotides) from smaller unreacted this compound.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying smaller, more hydrophobic conjugates.[2][3]
-
Silica (B1680970) Gel Column Chromatography: A standard method for purifying small organic molecules, including this compound conjugates of other small molecules.[4][5]
-
Dialysis: A gentle method for removing small molecule impurities from large biomolecule conjugates.[6]
Q3: How do I choose the best purification method for my specific conjugate?
Consider the following factors:
-
Size of the conjugate: For large biomolecules, SEC or dialysis are preferred. For small molecules, RP-HPLC or silica gel chromatography are more appropriate.
-
Hydrophobicity: The hydrophobic nature of the DBCO group makes RP-HPLC a powerful tool for separation.[3]
-
Scale of the reaction: Silica gel chromatography is suitable for larger scale purifications (gram quantities), while HPLC is typically used for smaller amounts.[7]
-
Required purity: HPLC generally offers the highest resolution and purity.
Q4: Can I monitor the purification process?
Yes. The DBCO group has a characteristic UV absorbance at approximately 309 nm, which can be used to track DBCO-containing fractions during HPLC or column chromatography.[3][8] If your conjugate has another chromophore (like a fluorescent dye), you can monitor at that wavelength as well. For biomolecules like proteins, absorbance at 280 nm is also used.[8][9]
Troubleshooting Guides
Issue 1: The unreacted this compound is co-eluting with my product in column chromatography.
-
Problem: The polarity of your eluent may be too high, causing all components to move too quickly through the column. The separation between your product and the unreacted this compound may also be insufficient with the chosen solvent system.
-
Solution:
-
Optimize the solvent system: Start with a less polar eluent and gradually increase the polarity (gradient elution). This should increase the retention of the more polar compounds. For silica gel chromatography, a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 1-10%) is a good starting point.[4][5]
-
Try a different stationary phase: If using normal phase (silica), consider reverse-phase chromatography where non-polar compounds are retained more strongly.
-
For RP-HPLC: Adjust the gradient of your mobile phase. A shallower gradient of acetonitrile (B52724) in water (both with 0.1% TFA) can improve resolution.[3]
-
Issue 2: My this compound conjugate is aggregating during purification.
-
Problem: The DBCO moiety is hydrophobic and can cause aggregation, especially when conjugated to other hydrophobic molecules or when the PEG linker is short.[6] High concentrations in certain solvents can also promote aggregation.
-
Solution:
-
Reduce concentration: Try diluting your sample before purification.
-
Add organic solvent: For SEC or dialysis of biomolecules, keeping the concentration of organic co-solvents like DMSO or DMF low (typically below 10-20%) can prevent precipitation.[1]
-
Change the buffer: For biomolecules, ensure the pH and ionic strength of your buffer are optimal for your conjugate's stability.
-
Issue 3: I have low recovery of my conjugate after purification.
-
Problem: Your conjugate might be irreversibly binding to the stationary phase or precipitating during the purification process.
-
Solution:
-
Check solubility: Ensure your conjugate is soluble in the mobile phase you are using.
-
Passivate the column: For HPLC, especially with biomolecules, new columns may have active sites that can lead to sample loss. Passivating the column with a few injections of a standard protein solution can help.
-
Modify the mobile phase: For SEC of hydrophobic proteins or peptides, adding a small amount of an organic modifier might be necessary to prevent non-specific binding to the resin.[10]
-
Data Presentation
Table 1: Typical Purification Parameters for this compound Conjugates
| Purification Method | Typical Application | Stationary Phase | Mobile Phase / Eluent | Detection |
| Reverse-Phase HPLC (RP-HPLC) | Small molecule conjugates, peptides | C18 | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile(Gradient elution, e.g., 5-95% B)[3] | UV at ~309 nm (DBCO) and other relevant wavelengths[3] |
| Silica Gel Chromatography | Small molecule conjugates | Silica Gel | Gradient of Methanol in Dichloromethane or Chloroform (e.g., 1-10% MeOH)[4][5] | TLC with UV visualization or staining |
| Size Exclusion Chromatography (SEC) | Protein, oligonucleotide conjugates | Appropriate pore size gel filtration media | Buffered saline (e.g., PBS) | UV at 280 nm (protein) and ~309 nm (DBCO) |
| Dialysis | Protein, large biomolecule conjugates | Dialysis membrane with appropriate MWCO | Buffer of choice (e.g., PBS) | N/A |
Experimental Protocols
Protocol 1: Purification of a Small Molecule this compound Conjugate using Silica Gel Column Chromatography
-
Prepare the Column:
-
Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of your crude sample.[7]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or the initial elution solvent).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[7]
-
Add a thin layer of sand on top of the silica gel to protect the surface.[7]
-
-
Load the Sample:
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column.
-
Allow the sample to enter the silica gel bed completely.
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent system (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol) in increasing concentrations (e.g., 1%, 2%, 5% methanol in dichloromethane).[4][5]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing your purified conjugate.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Protocol 2: Purification of a this compound Conjugate by Reverse-Phase HPLC
-
System Preparation:
-
Equip the HPLC with a C18 column.
-
Prepare your mobile phases:
-
Equilibrate the column with your initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[3]
-
-
Sample Preparation:
-
Dissolve your crude reaction mixture in a suitable solvent, such as DMSO or Mobile Phase A, to a concentration of approximately 1 mg/mL.[3]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Injection and Chromatography:
-
Fraction Collection and Product Isolation:
-
Collect the peak corresponding to your conjugate.
-
Lyophilize or evaporate the solvent to obtain the purified product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DBCO-PEG1-OH Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with DBCO-PEG1-OH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous solutions?
A1: The limited aqueous solubility of this compound is attributed to the chemical structure of the molecule. The dibenzocyclooctyne (DBCO) group, which is essential for copper-free click chemistry, is inherently hydrophobic due to its three aromatic rings.[1][2] While the polyethylene (B3416737) glycol (PEG) linker is included to increase hydrophilicity, the single PEG unit in this compound provides only a minimal enhancement to its water solubility.[1][2]
Q2: What is the recommended procedure for dissolving this compound for use in aqueous reactions?
A2: To effectively dissolve this compound for use in aqueous reactions, it is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.[1] The most commonly used solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).[1] This stock solution can then be carefully and slowly diluted into the final aqueous reaction buffer.[1] It is important to ensure that the final concentration of the organic solvent in the aqueous buffer remains low (typically below 10%) to prevent any negative impacts on the stability of proteins or other biomolecules in the reaction.[1]
Q3: My this compound solution became cloudy or a precipitate formed after I diluted the organic stock solution into my aqueous buffer. What should I do?
A3: Cloudiness or precipitation indicates that the this compound has aggregated or precipitated out of the solution, which occurs when its concentration surpasses its solubility limit in the aqueous buffer.[1] Here are several troubleshooting steps you can take:
-
Reduce the Final Concentration: The most straightforward solution is to lower the target concentration of this compound in your final reaction mixture.[1]
-
Optimize the Dilution Process: Add the organic stock solution to the aqueous buffer in a slow, drop-wise manner while continuously vortexing or stirring.[1] This promotes rapid mixing and prevents localized high concentrations that can initiate precipitation.[1]
-
Gentle Warming: Gently warming the solution to approximately 37°C can help improve the solubility of the compound.[1] However, you must consider the thermal stability of your other reaction components, such as proteins.[1]
-
Sonication: Brief sonication can be effective in breaking up aggregates and enhancing dissolution.[1]
Q4: How does the length of the PEG chain influence the solubility of DBCO-PEG reagents?
A4: The length of the PEG chain plays a crucial role in the overall hydrophilicity and aqueous solubility of DBCO-PEG reagents.[2] Longer PEG chains, such as those in DBCO-PEG4 or DBCO-PEG12, provide a greater number of ether oxygen atoms that can form hydrogen bonds with water, thus significantly improving water solubility compared to DBCO-PEG1.[2][3][4] If you consistently face solubility issues with this compound, switching to a more hydrophilic linker like DBCO-PEG4-OH is a recommended solution.[1]
Q5: Can I make modifications to my reaction buffer to improve the solubility of this compound?
A5: Yes, certain modifications to the reaction buffer can help improve solubility. The addition of a non-ionic detergent, such as Tween-20 at a low concentration (e.g., 0.05%), can help to disrupt hydrophobic interactions and prevent aggregation.[5] It is also advisable to filter the final solution through a 0.22 µm filter to remove any remaining micro-precipitates before use.[1]
Quantitative Data on Solubility
The following table summarizes the reported solubility of various DBCO-PEG derivatives in aqueous solutions. This data can be used to guide the selection of appropriate reagents and concentrations for your experiments.
| Reagent | Reported Aqueous Solubility | Source(s) |
| DBCO-PEG4-NHS ester | Up to 5.5 mM | [1][6] |
| DBCO-PEG4-Maleimide | Up to 6.6 mM | [1][6] |
| DBCO-PEG1 | Soluble | [1] |
| DBCO-PEG1 | Up to 1.5 mM | [1] |
| DBCO-PEG1 | 10 mg/mL | [1] |
| DBCO-PEG1 | ≥ 100 mg/mL | [1] |
Note: The solubility can be influenced by the specific buffer conditions (pH, ionic strength) and the presence of other molecules.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution
This protocol describes the standard method for preparing an aqueous solution of this compound from a solid.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Aqueous reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the this compound in anhydrous DMSO or DMF. Ensure the solid is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
While vortexing or vigorously stirring the final aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration.
-
-
Final Mix and Inspection:
-
After adding the stock solution, continue to vortex or stir for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for your experiment.
-
Visual Guides
Experimental Workflow for Preparing this compound Solution
Caption: A workflow for the preparation of an aqueous this compound solution.
Troubleshooting Logic for this compound Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility problems.
References
Technical Support Center: Optimizing DBCO-Azide Ligation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize copper-free click chemistry reactions between DBCO (dibenzocyclooctyne) and azide-functionalized molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for a DBCO-azide reaction? A1: To drive the reaction to completion, a molar excess of one reactant is recommended. A typical starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule.[1][2][3] However, this can be optimized up to a 10-fold excess.[4][5] If one molecule is more precious or limited, the ratio can be inverted, with the other component used in excess.[3][5] For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.[3][5]
Q2: What are the recommended temperature and duration for the ligation? A2: DBCO-azide reactions are effective across a range of temperatures, typically from 4°C to 37°C, with higher temperatures leading to faster reaction rates.[1][3][5]
-
Room Temperature (20-25°C): Most reactions proceed efficiently, with typical incubation times of 2 to 12 hours.[1][3]
-
4°C: For temperature-sensitive biomolecules, the reaction can be performed overnight (≥12 hours) to maintain stability.[3][5][6][7]
-
37°C: This temperature can be used to accelerate reaction kinetics, especially for reactions with low reactant concentrations.[1][3][5] For challenging reactions, extending the incubation time to 24-48 hours may improve yields.[1][5]
Q3: Which buffers and solvents are compatible with DBCO-azide ligation? A3: For bioconjugation, aqueous buffers are preferred.[3]
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is most common.[3] Other suitable non-amine buffers include HEPES, MES, borate, and carbonate/bicarbonate, generally within a pH range of 6.0 to 9.0.[2][3][8][9]
-
Critical Incompatibility: NEVER use buffers containing sodium azide (B81097) (NaN₃). The azide in the buffer will compete with your target molecule and quench the reaction by reacting with the DBCO group.[2][10][11]
-
Organic Co-solvents: If a reactant has poor aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction buffer.[1][2][10] It is crucial to keep the final concentration of the organic solvent low (typically <15-20%) to prevent denaturation and precipitation of proteins.[1][10][11]
Q4: Can I monitor the progress of my reaction? A4: Yes. The DBCO group has a characteristic UV absorbance maximum around 309-310 nm.[11][12] You can monitor the reaction by observing the decrease in this absorbance over time as the DBCO is consumed.[11][13]
Troubleshooting Guide
Low or no product yield is one of the most common issues encountered. The following guide provides potential causes and solutions.
// Nodes start [label="Low / No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Tier 1 Decisions reagent_check [label="1. Verify Reagent\nIntegrity & Activity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_check [label="2. Review Reaction\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purification_check [label="3. Evaluate\nPurification Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Tier 2 Actions & Checks reagent_sol [label="Use fresh, properly\nstored reagents.\nConfirm labeling of both\nmolecules (e.g., via MS).", fillcolor="#F1F3F4", fontcolor="#202124"]; ratio_opt [label="Optimize Molar Ratio\n(e.g., 1.5x to 10x excess)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conc_opt [label="Increase Reactant\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; time_temp_opt [label="Increase Temperature (to 37°C)\nor Time (up to 48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_opt [label="Check Buffer Compatibility:\n- Ensure NO sodium azide.\n- Optimize pH (7-9).\n- Minimize co-solvents (<20%).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification_sol [label="Use appropriate method\n(e.g., SEC, dialysis) to\navoid product loss.", fillcolor="#F1F3F4", fontcolor="#202124"];
// End Node end_node [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> reagent_check; reagent_check -> reagent_sol [label="Degraded or\nUnlabeled?"]; reagent_check -> conditions_check [label="Reagents OK"];
conditions_check -> ratio_opt [label="Suboptimal?"]; ratio_opt -> conc_opt; conc_opt -> time_temp_opt; time_temp_opt -> buffer_opt; buffer_opt -> end_node;
conditions_check -> purification_check [label="Conditions OK"]; purification_check -> purification_sol [label="Product Loss?"]; purification_check -> end_node [label="Method OK"];
reagent_sol -> conditions_check; purification_sol -> end_node; } dot Caption: Troubleshooting workflow for low yield in DBCO-azide ligation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded/Inactive Reagents | DBCO compounds, especially NHS esters, are moisture-sensitive.[10] Allow vials to warm to room temperature before opening. Use fresh reagents and confirm the successful labeling of starting materials via mass spectrometry or other analytical methods.[5] |
| Suboptimal Molar Ratio | The reaction is second-order; rate depends on the concentration of both reactants.[1] Titrate the molar ratio, using a 1.5x to 10x excess of one component to drive the reaction.[1][4] | |
| Low Reactant Concentration | Increase the concentration of both reactants as much as solubility allows.[1] | |
| Incompatible Buffer | The presence of sodium azide in any buffer will quench the reaction.[2][10] Ensure all buffers are azide-free. Use recommended buffers like PBS or HEPES at a pH of 7-9.[1][8] | |
| Insufficient Time/Temperature | If reactants are stable, increase the temperature to 37°C to accelerate the rate.[1][5] Alternatively, extend the incubation time up to 48 hours, especially for reactions at 4°C or at low concentrations.[1][5] | |
| Precipitation During Reaction | Poor Solute Solubility | Many DBCO reagents are hydrophobic. If using an organic co-solvent (e.g., DMSO, DMF) to dissolve a reagent, add it to the aqueous buffer dropwise while gently mixing. Keep the final organic solvent concentration below 15-20%.[1][10][11] |
| Protein Denaturation | High concentrations of organic solvents can denature proteins.[1] Minimize the co-solvent percentage. Consider using a DBCO reagent with a hydrophilic PEG spacer to improve aqueous solubility.[11][14] | |
| Inconsistent Results | Steric Hindrance | The bulk of the molecules being conjugated can prevent the DBCO and azide groups from reacting efficiently.[10] Use a linker with a longer spacer arm (e.g., PEG) to reduce steric hindrance.[5] |
| DBCO Instability | DBCO is sensitive to highly acidic conditions (pH < 5) and can be degraded by certain reducing agents like TCEP.[8] Ensure the pH is maintained between 6-9 and avoid incompatible additives.[8] |
Data Presentation: Optimizing Reaction Conditions
The rate of DBCO-azide ligation is influenced by buffer choice, pH, and the specific structure of the azide.
Table 1: Comparison of Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0[1][8] | DBCO is sensitive to acidic conditions (pH < 5).[8] Slightly basic conditions can increase the reaction rate.[10] |
| Temperature | 4°C to 37°C[1][5] | Higher temperatures accelerate the reaction.[5] Use 4°C for sensitive biomolecules.[5] |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1[1][4] | The less critical or more abundant component should be in excess.[1] |
| Reaction Time | 2 to 48 hours[1][3][5] | Longer times improve yield, especially at lower temperatures or concentrations.[1][5] |
| Organic Co-solvent | < 20% (e.g., DMSO, DMF)[1][10][11] | Use only if necessary for solubility. High concentrations can cause protein precipitation.[1][10] |
Table 2: Effect of Buffer and Azide Structure on Reaction Rate Constants (k₂)
| Buffer System (pH) | Azide Reactant | k₂ (M⁻¹s⁻¹) | Key Finding |
| HEPES (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22[6][15] | HEPES buffer at pH 7 resulted in some of the highest reaction rates.[15] |
| PBS (pH 7) | 3-azido-L-alanine | 0.32 - 0.85[6][15] | PBS buffer at pH 7 exhibited lower rate constants compared to HEPES.[15] |
| CH₃CN:H₂O (3:1) | Benzyl (B1604629) Azide | 0.24[6][16] | DBCO reacts significantly faster with alkyl azides (like benzyl azide) than aryl azides.[16] |
| CH₃CN:H₂O (3:1) | Phenyl Azide | 0.033[3][6][16] | Electron-withdrawing groups on the azide can impact the reaction rate.[6][16] |
Experimental Protocols
Protocol 1: General DBCO-Azide Ligation
This protocol provides a general starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule in an aqueous buffer.
// Nodes prep_azide [label="1. Prepare Azide Solution\nin Azide-Free Buffer\n(e.g., PBS, pH 7.4)"]; prep_dbco [label="2. Prepare DBCO Stock\n(e.g., 10 mM in DMSO if\nnot water-soluble)"]; mix [label="3. Mix Reactants\nAdd DBCO stock to Azide solution.\nTarget molar ratio: 1.5:1 to 3:1.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate\n- 4-12h at Room Temp\n- or Overnight at 4°C", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="5. Purify Conjugate\n(e.g., SEC, Dialysis, HPLC)\nto remove excess reagents."];
// Connections prep_azide -> mix; prep_dbco -> mix; mix -> incubate; incubate -> purify; } dot Caption: General experimental workflow for DBCO-azide ligation.
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer, pH 7.0-7.5. Crucially, ensure the buffer is free from sodium azide.
-
Anhydrous DMSO or DMF (if required for dissolving a DBCO reagent)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[11][13]
-
If the DBCO-containing molecule is not water-soluble, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[13] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
-
Set up the Reaction:
-
In a reaction tube, add the solution of the azide-containing molecule.
-
Add the desired molar excess (e.g., 1.5 to 3 equivalents) of the DBCO-molecule solution to the azide solution.[2] If using a DMSO stock, add it dropwise while gently mixing to prevent precipitation. Ensure the final DMSO concentration is below 20%.[1][11]
-
-
Incubation:
-
Purification:
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectroscopy
This method tracks the consumption of the DBCO reagent by measuring its absorbance at ~309 nm.[13]
Procedure:
-
Establish Baseline:
-
In a quartz cuvette, measure the absorbance spectrum of the azide-containing molecule in the Reaction Buffer to check for any background absorbance at 309 nm.
-
Separately, determine the initial absorbance (A_initial) of a known concentration of your DBCO-reagent in the same buffer.
-
-
Initiate Reaction and Monitor:
-
Set up the ligation reaction as described in Protocol 1, directly in the cuvette if possible, or in a microfuge tube.
-
Immediately after adding the DBCO reagent (time = 0), mix gently and measure the absorbance at 309 nm.
-
Continue to record the absorbance at regular intervals (e.g., every 15-30 minutes) until the value stabilizes, indicating the reaction has reached completion.
-
-
Analysis:
-
The percentage of DBCO consumed at any given time point can be calculated as: [1 - (A_t / A_initial)] * 100, where A_t is the absorbance at time t.
-
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of proteins during DBCO-PEG1-OH labeling
This guide provides troubleshooting strategies and frequently asked questions to address protein aggregation during labeling with DBCO-PEG1-OH for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during labeling with this compound is often multifactorial. The primary driver is typically the introduction of the hydrophobic dibenzocyclooctyne (DBCO) group onto the protein surface. This can increase hydrophobic interactions between protein molecules, leading to aggregation. Other contributing factors include suboptimal buffer conditions (pH, ionic strength), high protein or reagent concentrations, and inherent instability of the protein itself.
Q2: My protein is known to be stable. Why is it aggregating after adding the DBCO reagent?
Even stable proteins can aggregate when their surface properties are altered. The DBCO moiety is a large, rigid, and hydrophobic structure. When multiple DBCO groups are conjugated to a protein, they create hydrophobic patches on the surface. These patches can interact with similar patches on other protein molecules, promoting self-association and aggregation, much like oil droplets coalescing in water.
Q3: How does the "PEG1" component of the reagent affect aggregation?
The "PEG1" indicates a single polyethylene (B3416737) glycol unit. While PEGylation is generally used to increase solubility and reduce aggregation, a single PEG unit offers minimal hydrophilic shielding. It is too short to effectively mask the hydrophobicity of the DBCO group, so its contribution to preventing aggregation is limited compared to longer PEG chains (e.g., PEG4, PEG12).
Q4: Can the solvent used to dissolve the this compound reagent cause aggregation?
Yes. This compound is typically dissolved in a water-miscible organic solvent like DMSO or DMF. Adding a high percentage of this organic solvent to your aqueous protein solution can denature the protein and cause it to aggregate. It is crucial to minimize the final concentration of the organic solvent in the reaction mixture, ideally keeping it below 5% (v/v).
Troubleshooting Guide
Issue 1: Protein Precipitates Immediately Upon Adding this compound
This indicates an acute instability issue, likely due to the solvent or a high local concentration of the labeling reagent.
| Potential Cause | Recommended Solution | Success Metric |
| High Organic Solvent Concentration | Minimize the volume of organic solvent. Prepare a more concentrated stock of the DBCO reagent if possible. Aim for a final solvent concentration of <5% in the reaction. | No visible precipitation upon reagent addition. |
| High Local Reagent Concentration | Add the this compound stock solution dropwise to the protein solution while gently vortexing or stirring to ensure rapid and uniform mixing. | Homogeneous solution with no signs of immediate precipitation. |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain net surface charge and electrostatic repulsion. | Protein remains soluble in the buffer before and after reagent addition. |
Issue 2: Aggregation Occurs Gradually During the Incubation Period
This suggests a slower process of aggregation driven by the newly introduced hydrophobic DBCO groups. The key is to optimize the reaction environment to enhance protein stability.
| Parameter | Recommendation | Rationale |
| Protein Concentration | Reduce the protein concentration to 0.5-2 mg/mL. | Lower concentrations decrease the likelihood of intermolecular interactions that lead to aggregation. |
| Reagent Stoichiometry | Use a lower molar excess of this compound (e.g., start with a 3:1 or 5:1 molar ratio of reagent to protein). | Minimizes the number of hydrophobic DBCO groups per protein, reducing the potential for hydrophobic interactions. |
| Temperature | Perform the incubation at a lower temperature, such as 4°C instead of room temperature. | Reduces the kinetic energy of protein molecules, slowing down the aggregation process. Note that this may also slow the reaction rate, requiring a longer incubation time. |
| Incubation Time | Monitor the reaction progress over time and stop it once the desired degree of labeling is achieved to prevent prolonged exposure to destabilizing conditions. | Minimizes the time the protein is subjected to potentially aggregating conditions. |
Issue 3: Protein Aggregates During Post-Labeling Purification
Aggregation after the reaction is complete often occurs during purification steps like buffer exchange or column chromatography, where the stabilizing effects of reaction additives may be removed.
| Purification Step | Recommended Action | Rationale |
| Buffer Exchange / Dialysis | Ensure the final storage buffer contains stabilizing excipients (e.g., 250 mM Arginine, 5% Glycerol). Perform the exchange gradually. | Maintains a stabilizing environment for the newly labeled, more hydrophobic protein conjugate. |
| Size Exclusion Chromatography (SEC) | Pre-equilibrate the SEC column with a buffer containing aggregation suppressors. Consider using a buffer with slightly higher ionic strength (e.g., 250 mM NaCl) to mitigate ionic interactions with the column matrix. | Prevents the protein from aggregating on the column and ensures proper separation. |
Experimental Protocols & Optimization
Protocol: Screening for Aggregation-Suppressing Additives
This protocol helps identify the best buffer additives to maintain the solubility of your protein during labeling.
-
Preparation: Prepare several small-scale aliquots of your azide-modified protein in the primary reaction buffer.
-
Additive Spiking: To each aliquot, add a different potential stabilizer from a concentrated stock solution. Test a matrix of conditions.
-
L-Arginine: 50 mM, 100 mM, 250 mM
-
Glycerol: 2.5%, 5%, 10% (v/v)
-
Trehalose: 0.25 M, 0.5 M
-
Non-ionic detergents (low concentration): 0.01% Tween® 20 or Pluronic® F-68
-
-
Labeling Reaction: Add the same molar excess of this compound to each tube. Include a control tube with no additives.
-
Incubation: Incubate all samples under the desired reaction conditions (e.g., 2 hours at room temperature).
-
Analysis: After incubation, centrifuge the samples at >14,000 x g for 10 minutes. Measure the protein concentration in the supernatant (e.g., via A280 or BCA assay) to quantify the percentage of soluble protein.
-
Selection: Choose the condition that results in the highest percentage of soluble protein for your large-scale reaction.
Data Summary: Effect of Additives on Protein Solubility
The following table summarizes typical results from an additive screening experiment.
| Additive Condition | % Protein Recovered in Supernatant (Soluble Fraction) | Notes |
| Control (No Additive) | 45% | Significant precipitation observed. |
| 50 mM L-Arginine | 75% | Moderate improvement. |
| 250 mM L-Arginine | 92% | Significant suppression of aggregation. |
| 5% Glycerol | 81% | Good improvement in solubility. |
| 0.5 M Trehalose | 88% | Strong stabilizing effect. |
| 250 mM L-Arginine + 5% Glycerol | 95% | Synergistic effect often provides the best result. |
Visual Guides
Caption: Experimental workflow for this compound protein labeling.
Technical Support Center: Scaling Up DBCO-PEG1-OH Conjugation Reactions
Welcome to the technical support center for DBCO-PEG1-OH conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions, and detailed protocols to address the challenges encountered when scaling up Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are scaling up our DBCO conjugation from a 1 mg to a 100 mg scale and observing a significant drop in yield. What are the common causes for this?
When scaling up, several factors that are negligible at a small scale can become critical. The primary culprits for decreased yield are often related to mass transfer limitations (mixing), localized concentration gradients, and challenges in maintaining homogenous reaction conditions (temperature, pH). At larger volumes, ensuring that every DBCO and azide (B81097) molecule can find each other efficiently becomes a significant challenge. Inefficient mixing can lead to parts of the reaction volume having suboptimal molar ratios, thus reducing the overall yield.
Q2: How does the choice of solvent or co-solvent impact a large-scale DBCO conjugation?
The solvent system is crucial for success, especially at scale. DBCO reagents can be hydrophobic, and while organic co-solvents like DMSO or DMF are often used to aid solubility at the lab scale, their concentration must be carefully managed during scale-up.[1][2] Many proteins may precipitate or denature if the final concentration of the organic solvent exceeds 15-20%.[3] At larger volumes, the addition of a co-solvent can cause localized precipitation if not introduced slowly and with vigorous, controlled mixing. Furthermore, the choice of aqueous buffer is critical; never use buffers containing sodium azide, as it will directly compete with your target molecule for reaction with the DBCO group.[4][5][6]
Q3: What are the best practices for adding reagents in a scaled-up reaction to avoid precipitation?
To prevent precipitation, which can occur due to high local concentrations of hydrophobic DBCO reagents, a controlled addition strategy is recommended. Instead of adding the this compound reagent as a single bolus, use a syringe pump or a controlled-addition funnel to introduce it slowly into the reaction vessel under constant, gentle agitation.[7] Ensure the addition occurs at a point of high mixing efficiency in the reactor. If the DBCO reagent is dissolved in an organic co-solvent, adding it slowly allows for its gradual dispersion, preventing the organic solvent concentration from becoming too high in any single location.[3]
Q4: How can we confirm that our biomolecule is properly functionalized with azide groups before committing to a large-scale conjugation?
It is critical to verify the successful modification of your biomolecule with azide groups before proceeding to a large-scale reaction.[7] This can be done using analytical techniques on a small aliquot of your azide-activated molecule. Methods like MALDI-TOF or ESI-MS can confirm the mass shift corresponding to the addition of the azide linker.[1][8] Alternatively, a small-scale test reaction with a DBCO-containing fluorescent dye can be performed, followed by SDS-PAGE or HPLC analysis to confirm the successful labeling.[1][8]
Q5: What purification methods are suitable for large-scale DBCO conjugate purification?
Purification is a critical step to remove unreacted reagents. For large-scale protein conjugations, Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger antibody conjugate from smaller, unreacted molecules.[1][9] For even larger volumes, Tangential Flow Filtration (TFF) is a scalable and efficient alternative to traditional dialysis or column chromatography.[9]
Troubleshooting Guide for Scaled-Up Reactions
This guide provides a systematic approach to identifying and resolving common issues encountered during the scale-up of DBCO conjugation reactions.[4]
| Problem | Possible Cause at Scale | Recommended Solution |
| Low or No Conjugate Yield | Inadequate Mixing: Inefficient agitation in larger vessels leads to poor reaction kinetics. | Implement controlled, overhead stirring. Ensure the impeller type and speed are appropriate for the vessel geometry to create a homogenous solution. |
| Suboptimal Molar Ratio: Inaccurate measurement or localized concentration gradients can skew the effective reactant ratio.[4] | Confirm the concentration of both reactants before conjugation. Use a slight molar excess (1.5x to 10x) of the less precious component to drive the reaction.[3][4] Add the excess reagent slowly to the reactor. | |
| Reagent Degradation: DBCO reagents, particularly if activated as NHS esters for a two-step conjugation, are moisture-sensitive and can hydrolyze.[7][10] | Always use fresh reagents. Allow vials to equilibrate to room temperature before opening to prevent condensation.[4] Prepare stock solutions immediately before use.[11] | |
| Incompatible Buffer System: Presence of interfering substances like sodium azide in the buffer.[4][6] | Perform buffer exchange via TFF or dialysis into an appropriate buffer like PBS before the reaction.[6][9] | |
| Precipitation During Reaction | Poor Reagent Solubility: The hydrophobic nature of the DBCO reagent can cause it to crash out of solution when added too quickly to a large aqueous volume.[1] | Reduce the molar excess of the DBCO reagent.[4] Use a controlled, slow addition method. Ensure the organic co-solvent (e.g., DMSO) concentration does not exceed 15-20% of the final reaction volume.[3] |
| Inconsistent Results Between Batches | Variability in Reaction Conditions: Minor differences in temperature, pH, or incubation time can be magnified at a larger scale. | Standardize all reaction parameters. Use calibrated equipment (pH meters, temperature probes). Ensure consistent mixing speed and reagent addition rates for every batch. |
| Steric Hindrance: If the reactive groups are buried within large molecules, their ability to react is impeded, an issue that may not be apparent in small, concentrated reactions.[7] | The PEG1 spacer on this compound is designed to reduce steric hindrance. If issues persist, consider a longer PEG spacer (e.g., PEG4, PEG12).[7][9] |
Quantitative Data Summary for Reaction Parameters
The efficiency of the DBCO conjugation is influenced by several key parameters. The table below summarizes typical lab-scale conditions and provides considerations for scale-up.
| Parameter | Recommended Lab-Scale Value | Scale-Up Consideration |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1[3][4] | At scale, start at the lower end of the excess range to minimize cost and potential precipitation. The optimal ratio should be empirically determined at the target scale. |
| Temperature | 4°C to 37°C[1][10] | Higher temperatures increase reaction rates but may compromise biomolecule stability.[1][4] Large volumes have greater thermal inertia; ensure the vessel has adequate temperature control (heating/cooling jacket) to maintain a consistent temperature. |
| Incubation Time | 4 to 24 hours (up to 48h for low concentrations)[1][4][12] | Reaction times may need to be extended at scale, especially if reactant concentrations are lower. Monitor reaction completion using in-process controls (e.g., small-scale sampling and HPLC analysis). |
| pH | 7.2 - 8.5 (for NHS ester step, if applicable); SPAAC is efficient over a broad pH range.[1][4] | pH can be harder to control in large, poorly buffered systems. Ensure adequate buffering capacity for the entire reaction volume and monitor pH throughout the process. |
| Reactant Concentration | > 0.5 mg/mL (for antibodies)[1] | While higher concentrations are more efficient, solubility can be a limiting factor at scale.[10] Balance reaction efficiency with the risk of aggregation and precipitation. |
| Organic Co-solvent (e.g., DMSO) | < 15-20% of final volume[1][3] | The total volume of co-solvent will be significant at scale. Plan for slow, controlled addition with efficient mixing to avoid localized high concentrations that can cause precipitation.[13] |
Experimental Protocols
Protocol 1: Scaled-Up this compound Conjugation to an Azide-Modified Protein
This protocol describes a general procedure for a scaled-up conjugation reaction. All steps should be performed in a properly equipped facility following appropriate safety guidelines.
1. Materials and Equipment:
-
Azide-modified protein
-
This compound (dissolved in anhydrous DMSO at high concentration)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, azide-free
-
Temperature-controlled reaction vessel with overhead stirrer
-
Syringe pump for controlled addition
-
Purification system (SEC or TFF)
-
Analytical instruments (UV-Vis Spectrophotometer, HPLC system)
2. Pre-Reaction Preparation:
-
Ensure the azide-modified protein is fully buffer-exchanged into the azide-free Reaction Buffer and its concentration is accurately determined.
-
Prepare a fresh, high-concentration stock solution of this compound in anhydrous DMSO.[3]
-
Set up the reaction vessel with the overhead stirrer and temperature control system.
3. Conjugation Reaction (Example: 100 mg Protein Scale):
-
Add the azide-modified protein solution to the reaction vessel to a final concentration of 2-5 mg/mL.
-
Begin gentle, constant stirring. Ensure a vortex does not form.
-
Set the temperature to the desired value (e.g., 25°C).
-
Using the syringe pump, slowly add the calculated volume of the this compound stock solution (e.g., for a 5-fold molar excess) to the protein solution over 30-60 minutes.
-
Allow the reaction to proceed for 4-24 hours. Monitor the reaction progress by taking small aliquots at various time points for analytical testing (e.g., SDS-PAGE or HPLC).[4][12]
4. Purification:
-
Once the reaction has reached the desired level of completion, purify the conjugate from unreacted this compound and other small molecules.
-
For this scale, Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are recommended.[1][9]
-
Pool the fractions containing the purified conjugate.
5. Analysis and Storage:
-
Determine the final concentration and degree of labeling of the purified conjugate using UV-Vis spectrophotometry or Mass Spectrometry.[8][14]
-
Confirm purity and characterize the product using SDS-PAGE and/or HPLC.[8]
-
Store the final conjugate under appropriate conditions (e.g., -80°C).
Protocol 2: Validation of Conjugation by SDS-PAGE
This method provides a qualitative assessment of the conjugation success by observing a molecular weight shift.[8]
1. Sample Preparation:
-
Prepare three samples: (1) Unconjugated azide-modified protein (control), (2) The crude reaction mixture, and (3) The purified conjugate.
-
Mix 10-20 µg of each sample with LDS sample buffer and a reducing agent.
-
Heat the samples at 70°C for 10 minutes.[8]
2. Gel Electrophoresis:
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in an appropriate running buffer (e.g., MES) at a constant voltage (e.g., 200V) until the dye front reaches the bottom.[8]
3. Staining and Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Destain and visualize the protein bands. A successful conjugation will show a band for the conjugated protein that has migrated slower (appears higher on the gel) than the unconjugated protein control, indicating an increase in molecular weight.[8]
Visualizations
Workflow and Logic Diagrams
Caption: High-level workflow for a scaled-up this compound conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: DBCO-PEG1-OH Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of temperature on DBCO-PEG1-OH reaction kinetics. Find troubleshooting tips and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a this compound reaction?
A1: DBCO-azide reactions, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), are efficient across a broad temperature range, typically from 4°C to 37°C.[1][2][3][4][5] Higher temperatures generally lead to faster reaction rates.[1][3][4][5] However, the optimal temperature is often a trade-off between reaction speed and the thermal stability of the biomolecules involved in the conjugation.[1][3][6] For sensitive proteins, performing the reaction at 4°C for a longer duration (e.g., overnight) is recommended.[1][3][6][7][8]
Q2: How does temperature affect the rate of the this compound reaction?
A2: The rate of the this compound reaction with an azide-containing molecule increases with temperature.[1][3][4][5] This is because higher temperatures provide the necessary activation energy for the cycloaddition to occur more rapidly. While specific kinetic data for this compound is not extensively published, the general principle for SPAAC reactions is that a 10°C increase in temperature can lead to a significant increase in the reaction rate.
Q3: Can I monitor the progress of my this compound reaction?
A3: Yes, the progress of a DBCO reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group, which is approximately at 309-310 nm.[1] As the reaction proceeds and the DBCO is consumed, this absorbance will decrease over time. This method is particularly useful for kinetic studies under pseudo-first-order conditions.[9]
Q4: What are the primary stability concerns for this compound at different temperatures?
A4: this compound is a relatively stable molecule. However, prolonged incubation at elevated temperatures (e.g., 37°C) can lead to gradual degradation.[10] More critically, if the this compound is part of a larger conjugate, such as a protein, the stability of the biomolecule will be the limiting factor at higher temperatures.[1][3] DBCO-modified proteins have been shown to be stable for several weeks at 4°C or -20°C with minimal loss of reactivity.[2][4]
Q5: Are there any buffer components that I should avoid when performing temperature-controlled DBCO reactions?
A5: Yes, it is crucial to avoid buffers containing sodium azide (B81097) (NaN₃).[1][3][6][11] The azide in the buffer will compete with your azide-functionalized molecule of interest and react with the DBCO group, thereby inhibiting your desired conjugation.[1][3][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or No Conjugation Yield | Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures. | Increase the incubation temperature to room temperature (20-25°C) or 37°C if your biomolecules are stable at these temperatures.[1][2][12] For sensitive molecules, increase the incubation time at 4°C.[1][7][8] |
| Insufficient Incubation Time: The reaction may not have had enough time to proceed to completion. | Increase the reaction time. Reactions at room temperature typically run for 4-12 hours, while those at 4°C may require overnight incubation.[1][2][3][7] | |
| Reagent Degradation: Improper storage or handling may have led to the degradation of the this compound. | Store solid DBCO reagents at -20°C, protected from light and moisture.[4][11] Prepare aqueous working solutions fresh for each experiment.[11] | |
| Non-Specific Labeling | Reaction with Thiols: DBCO reagents have been reported to react with free thiol groups (cysteine residues), especially at higher pH.[11] | Keep the reaction pH between 6.5 and 7.5.[11] If necessary, block free thiols with a reagent like N-ethylmaleimide (NEM) before adding the DBCO reagent.[11] |
| Precipitation in Reaction Mixture | Poor Solubility of this compound: The DBCO moiety is hydrophobic, and this compound has limited solubility in aqueous buffers.[13] | Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or DMF, and then add it to the aqueous reaction buffer.[1][3][13] Gentle warming to 37°C or brief sonication can also help improve solubility.[13] |
Quantitative Data
Table 1: Second-Order Rate Constants for DBCO Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| DBCO | Benzyl (B1604629) Azide | 0.24 | CH₃CN:H₂O (3:1) |
Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature used. This table provides a general reference.[6][8]
Table 2: General Temperature and Time Guidelines for DBCO-Azide Reactions
| Temperature | Typical Reaction Time | Considerations |
| 4°C | 12-24 hours (overnight) | Recommended for temperature-sensitive biomolecules.[1][3][6][7][8] |
| Room Temperature (20-25°C) | 2-12 hours | A good starting point for many reactions.[1][2][3][6] |
| 37°C | 1-4 hours | Accelerates the reaction rate but may compromise the stability of some biomolecules.[1][3][6] |
Experimental Protocols
Protocol: Determining the Effect of Temperature on DBCO-Azide Reaction Kinetics using UV-Vis Spectrophotometry
This protocol outlines a method to determine the second-order rate constant for the reaction between a DBCO-containing molecule and an azide-containing molecule at different temperatures under pseudo-first-order conditions.
Materials:
-
This compound
-
Azide-containing molecule (e.g., benzyl azide)
-
Reaction buffer (e.g., PBS, HEPES, ensure it is azide-free)
-
Water-miscible organic solvent (e.g., DMSO)
-
Temperature-controlled UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a series of concentrations of the azide-containing molecule in the reaction buffer. The concentrations should be at least 10-fold higher than the final this compound concentration to ensure pseudo-first-order kinetics.
-
-
Set Up the Spectrophotometer:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C, 30°C, 37°C).
-
Equilibrate a quartz cuvette containing the azide solution at the set temperature inside the spectrophotometer.
-
-
Initiate the Reaction:
-
Add a small volume of the this compound stock solution to the cuvette containing the temperature-equilibrated azide solution.
-
Mix the solution quickly and thoroughly.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the decay of the DBCO absorbance at approximately 309-310 nm over time.[1]
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction follows a first-order exponential decay.
-
Fit the absorbance versus time data to the equation: A(t) = A₀e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed rate constant.
-
Repeat the experiment with different concentrations of the azide-containing molecule.
-
Plot the calculated k_obs values against the corresponding azide concentrations. The slope of this line will be the second-order rate constant (k₂) for the reaction at that specific temperature.
-
-
Determine Temperature Dependence:
-
Repeat the entire procedure at different temperatures to obtain k₂ values at each temperature.
-
To determine the activation energy (Ea), create an Arrhenius plot by plotting ln(k₂) versus 1/T (where T is the temperature in Kelvin). The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant.
-
Visualizations
Caption: Workflow for determining temperature-dependent reaction kinetics.
Caption: Relationship between temperature and reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the critical step of removing excess DBCO-PEG1-OH after a conjugation reaction. Proper purification is essential to ensure the quality, specificity, and reliability of your final conjugate for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
It is critical to remove excess, unreacted DBCO reagent to prevent it from interfering with downstream processes.[1][2] The hydrophobic nature of the DBCO group can lead to non-specific binding, causing high background signals in assays.[1] Furthermore, any remaining unreacted DBCO can react with azide-modified molecules in subsequent steps, compromising the specificity of your experiment.[2]
Q2: What are the most common methods for removing excess this compound?
The most effective methods for removing small molecules like this compound from larger bioconjugates are based on size differences. The three primary techniques are:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: A rapid and widely used method that separates molecules based on their size.[1][3][4] Larger conjugates pass through the column quickly, while smaller, unreacted DBCO molecules are retained, allowing for efficient separation.[4][5] Spin desalting columns are particularly convenient for small sample volumes.[1][3]
-
Dialysis: A straightforward method where the reaction mixture is placed in a semi-permeable membrane. The small, unreacted DBCO molecules diffuse out into a larger volume of buffer, while the large conjugate is retained.[1] This method is simple but generally slower than SEC.[1]
-
Tangential Flow Filtration (TFF): A highly efficient method for buffer exchange and purification, especially for larger sample volumes.[1][3] TFF uses pressure and a semi-permeable membrane to separate molecules by size, allowing for the removal of small molecules like this compound while concentrating the final conjugate.[6][7]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including your sample volume, the molecular weight of your conjugate, the required purity, and the equipment available.
References
Technical Support Center: Stability of DBCO-PEG1-OH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DBCO-PEG1-OH conjugates in biological samples.
Troubleshooting Guide
Encountering unexpected results during your experiments can be challenging. This guide provides solutions to common issues related to the stability of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low or No "Click" Reaction Efficiency | Degradation of DBCO Moiety: The DBCO group can degrade due to improper storage, handling, or incompatible buffer conditions.[1][2] | - Verify Reagent Integrity: Use fresh this compound. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1] - Avoid Incompatible Buffers: Do not use buffers containing sodium azide (B81097) (NaN₃) as it will react with the DBCO group.[3][4] For labeling with NHS esters, avoid primary amine-containing buffers like Tris.[2] - Optimize Reaction Conditions: Increase incubation time (up to 48 hours) or temperature (room temperature or 37°C) if the conjugated biomolecule is stable under these conditions.[1] |
| Conjugate Aggregation and Precipitation | Hydrophobicity: The DBCO group is inherently hydrophobic, and a short PEG chain (PEG1) may not be sufficient to maintain the solubility of the entire conjugate, especially with hydrophobic biomolecules.[3][4] | - Use PEGylated Reagents: While using this compound, if aggregation persists, consider a longer PEG chain (e.g., PEG4, PEG12) for future experiments to enhance hydrophilicity and reduce aggregation.[3][4][5] - Optimize Formulation: For in vivo studies, consider using solubilizing agents in the formulation.[3] - Control Labeling Degree: A high degree of labeling can increase hydrophobicity. Optimize the molar ratio of the DBCO reagent to the target molecule.[4] |
| Loss of Conjugate Integrity in Biological Samples (e.g., Serum, Plasma) | Cleavage of the Linker: While the triazole linkage formed via SPAAC is highly stable, other parts of the conjugate or the DBCO ring itself might be susceptible to degradation.[6][7] | - Assess Stability in Matrix: Perform in vitro stability assays in serum or plasma to determine the conjugate's half-life.[6][8] - Presence of Reducing Agents: High concentrations of thiols like glutathione (B108866) (GSH) in biological samples can affect the stability of the DBCO group.[7][8] Consider this when interpreting in vivo or cell culture results. |
| Inconsistent Experimental Results | Variability in Reagent Quality or Handling: Inconsistent storage or handling of this compound can lead to variable reactivity. | - Standardize Protocols: Ensure consistent storage conditions (-20°C or -80°C, protected from light and moisture) and handling procedures.[3] Always use freshly prepared solutions when possible.[3] - Characterize Conjugates: Consistently characterize your conjugate after preparation to ensure consistent quality before proceeding with downstream experiments. |
Frequently Asked Questions (FAQs)
Q1: How stable is the triazole bond formed by the DBCO-azide click reaction under physiological conditions?
A1: The triazole ring formed via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between DBCO and an azide is exceptionally stable under physiological conditions (pH 7.4, 37°C).[6][7] It is resistant to hydrolysis and enzymatic degradation, making it a robust linkage for bioconjugation.[7]
Q2: What factors can lead to the degradation of my this compound conjugate in a biological sample?
A2: While the triazole bond is very stable, the overall stability of the conjugate can be influenced by several factors:
-
pH: Extreme pH values can potentially lead to the degradation of the DBCO group itself.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of the conjugate.[6]
-
Reducing Agents: The presence of strong reducing agents or high concentrations of thiols, such as glutathione (GSH) found in serum and intracellularly, can impact the stability of the DBCO moiety.[7][8]
-
Oxidizing Species: Reactive oxygen species within cells can potentially degrade the DBCO group.[9]
Q3: How does the PEG1 spacer in this compound affect stability and solubility?
A3: The short PEG1 spacer provides a minimal increase in hydrophilicity compared to longer PEG chains. While it can help to reduce steric hindrance during the click reaction, it may not be sufficient to prevent aggregation if the molecule it is conjugated to is highly hydrophobic.[3][4] For applications requiring significantly enhanced solubility and longer circulation times, DBCO reagents with longer PEG chains are recommended.[3][5]
Q4: Can I use buffers containing sodium azide (NaN₃) with my this compound conjugate?
A4: No. You must strictly avoid buffers containing sodium azide, as the azide will react with the DBCO moiety, rendering it inactive for the intended click reaction with your target molecule.[3][4]
Q5: How should I store my this compound and its conjugates?
A5: For long-term storage, the solid this compound reagent should be stored at -20°C or -80°C, protected from light and moisture.[3] Solutions of the reagent, typically in an anhydrous organic solvent like DMSO, should be used fresh; if storage is necessary, it should be for a short period at -20°C under an inert atmosphere.[3] The storage conditions for the final conjugate will depend on the stability of the biomolecule it is attached to, but generally, storage at -20°C or -80°C is recommended. Repeated freeze-thaw cycles should be avoided.[4]
Quantitative Stability Data
The following tables summarize available data on the stability of DBCO-containing conjugates under various conditions. Note that much of the specific quantitative data has been generated for DBCO with a PEG4 spacer, which is expected to have a similar stability profile for the reactive DBCO group as this compound.
Table 1: Stability of DBCO-NHCO-PEG4-acid in Different pH Buffers [6]
| pH | Temperature (°C) | Incubation Time (hours) | % Intact Conjugate Remaining |
| 5.0 | 25 | 24 | 85 - 90% |
| 7.4 (PBS) | 4 | 48 | >95% |
| 7.4 (PBS) | 25 | 24 | 90 - 95% |
| 7.4 (PBS) | 37 | 24 | 80 - 85% |
| 8.5 | 25 | 24 | 90 - 95% |
Table 2: Comparative Half-life of Different Linker Chemistries in the Presence of Glutathione (GSH) [8]
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes |
| Amide Bond | NHS Ester + Amine | Very High |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol provides a general method for assessing the stability of a this compound conjugate in serum.
-
Sample Preparation:
-
Incubation:
-
Time Points:
-
Protein Precipitation (for serum samples):
-
To each serum aliquot, add three volumes of cold acetonitrile (B52724) to precipitate the serum proteins.[8]
-
Vortex and then centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.[8][10]
-
-
Analysis:
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining against time to determine the degradation kinetics and the half-life in serum.[6]
-
Visualizations
Caption: Workflow for assessing DBCO-conjugate stability in serum.
Caption: Factors contributing to the degradation of DBCO-conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: DBCO-PEG1-OH Click Chemistry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions for experiments involving DBCO-PEG1-OH and strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of each component in this compound?
A1: this compound is a heterobifunctional linker. The DBCO (Dibenzocyclooctyne) group is the reactive moiety that participates in the copper-free click reaction with an azide-functionalized molecule.[1] The PEG1 (a single polyethylene (B3416737) glycol unit) is a short, hydrophilic spacer that can improve water solubility.[2] The terminal hydroxyl (-OH) group also enhances hydrophilicity and can be used for further derivatization if needed, but it is not directly involved in the click chemistry reaction.[1][3]
Q2: My this compound click chemistry reaction has a low or no yield. What are the most common causes?
A2: Low or no yield in DBCO-azide click chemistry can stem from several factors.[4] The most frequent issues include degraded reagents (especially moisture-sensitive DBCO compounds), suboptimal reaction conditions (incorrect molar ratios, insufficient reaction time, or non-ideal temperature), and incompatible buffers that may contain azide (B81097) preservatives.[4]
Q3: What is the optimal molar ratio of this compound to my azide-containing molecule?
A3: To drive the reaction to completion, it is often recommended to use a molar excess of one of the components.[4] A common starting point is a 1.5 to 3-fold molar excess of the less critical or more abundant component.[4] For conjugating a DBCO-activated molecule to a precious azide-labeled protein, using an excess of the DBCO-molecule is typical.[5]
Q4: What are the recommended reaction conditions (temperature and time)?
A4: DBCO-azide reactions are generally efficient at room temperature (around 25°C) for 4-12 hours.[4] For sensitive biomolecules, the reaction can be performed at 4°C, typically overnight (12 hours or longer).[2] In some cases, gently warming the reaction to 37°C can increase the reaction rate.[5]
Q5: Can the hydroxyl (-OH) group in this compound interfere with the click reaction?
A5: Under typical physiological conditions for click chemistry, the terminal hydroxyl group is relatively unreactive and should not interfere with the DBCO-azide ligation.[6] However, if your reaction mixture contains activating agents for carboxylic acids (like EDC/NHS), there is a potential for unintended esterification as a side reaction.[7]
Q6: How should I store my this compound reagent?
A6: DBCO reagents should be stored as a solid at -20°C, protected from light and moisture.[4] For creating stock solutions, use an anhydrous solvent such as DMSO or DMF and prepare it fresh if possible.[4] While these stock solutions can be stored at -20°C for a short period, they should be aliquoted to prevent multiple freeze-thaw cycles.[4]
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded DBCO Reagent | DBCO compounds, especially NHS esters used for initial labeling, are moisture-sensitive.[4] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[4] Use fresh, high-quality reagents and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] |
| Suboptimal Molar Ratio | Optimize the stoichiometry of your reactants. A 1.5 to 3-fold molar excess of one component is a good starting point to drive the reaction forward.[4] |
| Insufficient Reaction Time or Temperature | Increase the incubation time (up to 48 hours) or consider performing the reaction at a slightly elevated temperature (e.g., 37°C), being mindful of the stability of your biomolecules.[5] |
| Incompatible Buffer | Ensure your buffers are free of sodium azide (NaN₃), as it will compete with your azide-modified molecule.[4] Also, if you are performing an initial labeling step with a DBCO-NHS ester, avoid buffers containing primary amines like Tris or glycine.[4] |
| Low Reactant Concentration | SPAAC reactions are second-order, so their rate depends on the concentration of both reactants. If possible, increase the concentration of your DBCO and azide-containing molecules. |
| Steric Hindrance | If the reactive groups are sterically hindered, the reaction rate can be significantly reduced. Consider using a DBCO reagent with a longer PEG spacer (e.g., DBCO-PEG4) to increase the distance between the conjugated molecules. |
Issue: Non-Specific Binding or High Background
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The DBCO group is inherently hydrophobic and can lead to non-specific binding with proteins.[4] |
| Insufficient Blocking | For applications involving surfaces or membranes, ensure adequate blocking of non-specific binding sites with an appropriate blocking agent, such as Bovine Serum Albumin (BSA).[4] |
| Inadequate Washing | Increase the number and stringency of washing steps after the conjugation reaction to remove unbound reagents.[4] |
Quantitative Data Summary
Table 1: Recommended Molar Excess in DBCO-Azide Reactions
| Application | Recommended Molar Excess | Notes |
| General Bioconjugation | 1.5 - 3x excess of one component | The more abundant or less critical component should be in excess.[4] |
| Antibody Labeling with DBCO-NHS Ester | 10 - 50x excess of DBCO-NHS ester | The required excess depends on the protein concentration.[4] |
| DBCO-Protein Conjugation with Azide-Molecule | 2 - 4x excess of azide-molecule | To ensure complete conjugation to the DBCO-labeled protein. |
Table 2: Typical Reaction Conditions for DBCO-Azide Click Chemistry
| Parameter | Condition | Notes |
| Temperature | 4°C to 37°C | 4°C for sensitive biomolecules (overnight reaction); Room temperature is standard; 37°C can accelerate the reaction.[4][5] |
| Reaction Time | 4 - 12 hours | Can be extended up to 48 hours to improve yield, especially at lower temperatures or concentrations.[5] |
| pH | 7.0 - 8.5 | The SPAAC reaction is efficient over a broad pH range, but this is optimal for most bioconjugations.[4] |
| Solvent | Aqueous buffers (e.g., PBS) | For reagents with poor water solubility, a stock solution in DMSO or DMF can be prepared and added to the aqueous buffer (final organic solvent concentration should be low, typically <10-20%).[4] |
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO-PEG1-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a DBCO-PEG1-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)
-
DBCO-PEG1-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Methodology:
-
Prepare DBCO-PEG1-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG1-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a suitable concentration. If necessary, perform a buffer exchange.
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the dissolved DBCO-PEG1-NHS ester to the protein solution. The final concentration of the organic solvent should be kept low to avoid protein precipitation.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing the unreacted NHS ester.[4] Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted DBCO-PEG1-NHS ester and byproducts using a desalting column or dialysis.
-
Characterization (Optional): The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[4]
Protocol 2: Copper-Free Click Chemistry with DBCO-Labeled Protein
This protocol outlines the conjugation of the DBCO-labeled protein from Protocol 1 with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Prepare Reactants: Dissolve the azide-functionalized molecule in the reaction buffer.
-
Click Reaction: Add the azide-functionalized molecule to the DBCO-labeled protein. A 2- to 4-fold molar excess of the azide molecule is typically recommended.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[2]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules.
-
Validation: The final conjugate can be analyzed by SDS-PAGE, which should show a shift in molecular weight compared to the starting protein.
Visual Diagrams
Caption: A logical workflow for troubleshooting low or no yield in this compound click chemistry reactions.
Caption: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between this compound and an azide.
References
- 1. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy-PEG-DBCO | DBCO-PEG-Hydroxy | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Monitoring DBCO-PEG1-OH Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of DBCO-PEG1-OH reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a this compound reaction?
A1: The this compound reaction is a type of copper-free "click chemistry," specifically a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] It involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group to form a stable triazole linkage.[1] This reaction is highly specific, efficient, and biocompatible, making it suitable for conjugating molecules in biological systems without the need for a toxic copper catalyst.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]
Q2: What are the primary methods to monitor the progress of this reaction?
A2: The progress of a this compound reaction can be monitored using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) are used to separate and quantify reactants and products.[5][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the formation of the desired product by analyzing its mass.[5][8][9]
-
UV-Vis Spectroscopy: To monitor the consumption of the DBCO group by observing the decrease in its characteristic absorbance at approximately 309-310 nm.[1][3][4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural analysis and to follow the reaction kinetics.[6][11][12][13][14]
Q3: At what UV wavelength can I monitor the consumption of a DBCO reagent?
A3: The consumption of the DBCO group can be monitored by the decrease in its characteristic absorbance at approximately 309-310 nm.[1][3][4][10]
Q4: What are typical reaction times for DBCO-azide conjugations?
A4: Typical reaction times for DBCO-azide conjugations range from 2 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, which may require overnight incubation.[11] Longer incubation times can sometimes improve the yield.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am observing a low yield or no formation of my conjugate. What are the common causes and how can I troubleshoot this?
A: Low or no product yield is a common issue in DBCO-azide click chemistry reactions.[15] Here are several potential causes and solutions:
| Potential Cause | Recommended Solutions |
| Reagent Instability | DBCO reagents, particularly those with NHS esters, are sensitive to moisture and can hydrolyze.[1][16] Ensure reagents are stored properly at -20°C, desiccated, and protected from light.[16] Allow the vial to come to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][11] |
| Buffer Incompatibility | The presence of sodium azide in your buffers will compete with your azide-labeled molecule.[1][16] Ensure all buffers are free of sodium azide.[1] If you are using an NHS ester for initial labeling, avoid buffers containing primary amines like Tris or glycine.[1] |
| Suboptimal Reaction Conditions | Incorrect stoichiometry, low reactant concentrations, inappropriate pH, or suboptimal temperature and incubation time can reduce efficiency.[1][16] |
| Solubility Issues | Poor solubility of one or both reactants can decrease reaction rates.[1] If your DBCO reagent has poor aqueous solubility, dissolve it first in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1] |
| Steric Hindrance | The bulk of the molecules being conjugated can prevent the DBCO and azide groups from reacting.[1] |
Issue 2: Non-Specific Binding
Q: I am observing non-specific binding in my experiment. How can I reduce it?
A: While SPAAC is a highly specific reaction, non-specific binding can occur, often due to the hydrophobic nature of the DBCO moiety.[16]
| Potential Cause | Recommended Solutions |
| Hydrophobic Interactions | The DBCO group is hydrophobic and can non-specifically associate with proteins.[16] |
| Side Reactions | DBCO can potentially react with free thiols (cysteine residues), especially at higher pH.[10] |
| Insufficient Blocking or Washing | In applications like cell labeling or western blotting, inadequate blocking or washing can lead to background signal. |
Recommended Solutions:
-
Blocking: Use a blocking agent such as Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[16]
-
Washing: Increase the number and stringency of wash steps after the labeling reaction.[16]
-
pH Control: Keep the reaction pH between 6.5 and 7.5 to minimize side reactions with thiols.[10]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[17]
Methodology:
-
Prepare the TLC Plate: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[17][18]
-
Spot the Plate:
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).[19] The solvent should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analyze the Results: The reaction is complete when the spot corresponding to the starting material is no longer visible in the 'RM' lane, and a new spot (the product) has appeared.[20]
Protocol 2: Monitoring Reaction Progress by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity and can be used to quantify the consumption of reactants and the formation of the product.[7][8]
Methodology:
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture and quench it if necessary. Dilute the sample in the mobile phase.
-
HPLC System Setup:
-
Run the HPLC: Inject the prepared sample onto the equilibrated column. Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[8][21]
-
Data Analysis: Analyze the resulting chromatogram. The peak for this compound should decrease over time, while a new peak corresponding to the more hydrophobic product should appear and increase in area. By integrating the peak areas, you can determine the percentage of conversion.
Protocol 3: Monitoring Reaction Progress by UV-Vis Spectroscopy
This method relies on the characteristic UV absorbance of the DBCO group to monitor its consumption during the reaction.[1][10]
Methodology:
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.[10]
-
Baseline Measurement: Before initiating the reaction, measure the absorbance of a solution containing all reaction components except the this compound. This will serve as your baseline.
-
Initiate the Reaction: Add the this compound to the reaction mixture to start the reaction.
-
Data Acquisition: Immediately begin monitoring the absorbance at 309 nm over time.[10] Take readings at regular intervals.
-
Data Analysis: A decrease in the absorbance at 309 nm indicates the consumption of the DBCO group and the progress of the reaction.[4][10]
Quantitative Data Summary
The efficiency of the this compound reaction is influenced by several factors.[5] The following table summarizes key quantitative data to guide your experimental design.
| Parameter | Recommended Value | Notes |
| Molar Ratio (DBCO:Azide) | 1:1 to 1.5:1 | A slight excess of one reagent can drive the reaction to completion.[5] |
| Molar Excess (Azide to DBCO-Antibody) | 2-4 fold | For conjugating a molecule to a DBCO-labeled antibody.[5][11][22] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction but may affect sensitive biomolecules. |
| Reaction Time | 2-12 hours at room temp. | Reactions at 4°C may require overnight incubation.[1][11] |
| pH | 7.0 - 8.5 | The SPAAC reaction is generally efficient over a wide pH range, but this is optimal.[16] |
| DBCO UV Absorbance Max (λmax) | ~309-310 nm | Useful for monitoring reaction progress by UV-Vis spectroscopy.[1][3][4] |
| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ | Can be used for quantification.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a liquid chromatography/mass spectrometry methodology to separate, detect, characterize and quantify PEG-resveratrol prodrugs and the conjugation reaction precursors and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How To [chem.rochester.edu]
- 19. rsc.org [rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. help.lumiprobe.com [help.lumiprobe.com]
avoiding non-specific binding with DBCO-PEG1-OH conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using DBCO-PEG1-OH conjugates, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound conjugates?
A1: Non-specific binding of this compound conjugates is primarily driven by two factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group, with its three aromatic rings, is inherently hydrophobic.[1][2] This can lead to non-specific interactions with hydrophobic surfaces or regions of proteins and other biomolecules.[3][4]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces. The overall charge of your biomolecule is influenced by the buffer's pH.[4]
While the short PEG linker in this compound is intended to increase hydrophilicity, its effect is minimal, and the hydrophobic nature of the DBCO group often remains a significant factor in NSB.[1][5]
Q2: How does the PEG1 linker in this compound influence non-specific binding?
A2: The single polyethylene (B3416737) glycol (PEG) unit in this compound is included to enhance the water solubility of the hydrophobic DBCO moiety.[2][6] By creating a hydrophilic shell, PEG linkers can help to repel other proteins and reduce non-specific interactions.[7] However, with only a single PEG unit, the hydrophobicity of the DBCO group can still be a dominant factor.[1] For applications requiring a significant reduction in non-specific binding, a longer PEG chain (e.g., PEG4 or PEG12) may be more effective.[1][5]
Q3: Can the DBCO group react with molecules other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is highly specific and bioorthogonal.[6][8] Under typical physiological conditions, the DBCO group is exceptionally selective for azides and does not readily react with other naturally occurring functional groups like amines or hydroxyls.[9] However, some studies have reported potential side reactions with free sulfhydryl groups on cysteine residues.[3]
Q4: What is the role of the hydroxyl (-OH) group in this compound and does it contribute to non-specific binding?
A4: The terminal hydroxyl group on this compound provides a site for further chemical modification, particularly for attachment to surfaces like silica, glass, or gold (after appropriate surface activation). It is generally less reactive than other functional groups like NHS esters or maleimides. While the hydroxyl group itself is polar and can participate in hydrogen bonding, it is less likely to be a primary driver of strong non-specific binding compared to the hydrophobic DBCO group. However, under certain conditions, hydrogen bonding could contribute to weak, non-specific interactions.
Troubleshooting Guides
Issue 1: High Background Signal in Assays (e.g., ELISA, Flow Cytometry, Imaging)
High background is a common indicator of non-specific binding of your this compound conjugate.
| Potential Cause | Recommended Solution |
| Hydrophobic interactions of the DBCO group. [3] | 1. Add a non-ionic detergent: Include 0.05-0.1% Tween-20 or Triton X-100 in your washing buffers to help disrupt hydrophobic interactions.[5] 2. Optimize blocking: Increase the concentration (1-5%) and/or incubation time (1-2 hours at RT or overnight at 4°C) of your blocking agent (e.g., BSA, non-fat dry milk).[3] |
| Insufficient washing. | Increase the number and duration of wash steps after incubation with the this compound conjugate.[3] |
| Aggregation of the conjugate. | Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates.[5] |
| Suboptimal conjugate concentration. | Titrate the concentration of your this compound conjugate to find the lowest effective concentration that minimizes background signal. |
Issue 2: Low Signal or Inefficient Conjugation to Azide-Modified Targets
This may indicate issues with the reagents or reaction conditions, which can sometimes be mistaken for non-specific binding problems.
| Potential Cause | Recommended Solution |
| Inactive this compound reagent. | DBCO reagents can be sensitive to moisture and light. Store the solid reagent at -20°C, desiccated and protected from light.[3] Prepare stock solutions in anhydrous DMSO or DMF fresh before use.[3][6] |
| Presence of sodium azide (NaN₃) in buffers. | Sodium azide is a common preservative but will compete with your azide-modified target for reaction with the DBCO group. Ensure all buffers are azide-free.[3][10] |
| Suboptimal reaction conditions. | The SPAAC reaction is generally efficient at room temperature (4-12 hours).[7] For sensitive biomolecules, the reaction can be performed at 4°C, though it may require a longer incubation time (overnight).[6] The optimal pH is typically between 7.0 and 8.5.[3] |
| Incorrect stoichiometry. | A molar excess of either the DBCO or azide component is often used to drive the reaction to completion. A 1.5 to 3-fold molar excess of the less critical component is a good starting point.[3][7] |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for minimizing non-specific binding and optimizing your conjugation reaction.
Table 1: Recommended Blocking Agents and Conditions
| Blocking Agent | Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours at RT or overnight at 4°C | A common and effective blocking agent for many applications.[3] |
| Non-fat Dry Milk | 5% (w/v) | 1 hour at RT | A cost-effective alternative to BSA. |
| Casein | 1% (w/v) | 1 hour at RT | Can be useful for reducing background in certain assays. |
| Normal Serum | 10-20% (v/v) | 30 minutes at 37°C | Use serum from the species in which the secondary antibody was raised, if applicable. |
Table 2: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | The SPAAC reaction is efficient over a broad pH range, but this is optimal.[3] |
| Temperature | 4°C to 37°C | 4°C for overnight reactions to preserve sensitive biomolecules; RT or 37°C for faster kinetics.[6] |
| Time | 2 - 24 hours | Longer times may be needed for dilute samples or when reacting at 4°C.[11] |
| Molar Excess (DBCO:Azide) | 1.5:1 to 3:1 | Use an excess of the less critical/expensive component to drive the reaction.[3][7] |
| Solvent | Aqueous Buffer (e.g., PBS) | If solubility is an issue, a stock solution in DMSO or DMF can be used, keeping the final organic solvent concentration <10%.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Non-Specific Binding in a Cell-Based Assay
This protocol outlines key steps to reduce background when labeling azide-modified cells with a this compound conjugate.
-
Cell Preparation: Wash azide-labeled cells twice with an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature. This step is crucial for saturating non-specific binding sites.
-
Conjugate Incubation: Dilute the this compound conjugate to the desired final concentration in the blocking buffer. Remove the blocking buffer from the cells and add the diluted conjugate solution. Incubate for 1-4 hours at room temperature, protected from light.
-
Washing (Critical Step): Remove the conjugate solution. Wash the cells three to five times with a wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each with gentle agitation. These extensive washing steps are critical for removing the unbound conjugate.[3]
-
Analysis: Proceed with your downstream analysis (e.g., flow cytometry, fluorescence microscopy).
Protocol 2: Surface Functionalization with this compound and Subsequent Azide Conjugation
This protocol provides a general workflow for attaching this compound to a hydroxyl-reactive surface and then conjugating an azide-containing molecule.
-
Surface Activation: Activate the surface according to the manufacturer's protocol to make it reactive towards hydroxyl groups (e.g., using a silanization reagent for glass surfaces).
-
This compound Immobilization: Prepare a solution of this compound in an appropriate anhydrous solvent. Incubate the activated surface with the this compound solution for 2-12 hours at room temperature.
-
Washing: Wash the surface extensively with the solvent used for immobilization, followed by an appropriate aqueous buffer (e.g., PBS), to remove any non-covalently bound this compound.
-
Blocking: Block the surface with a suitable blocking agent (see Table 1) for at least 1 hour to minimize non-specific binding in the subsequent step.
-
Azide Conjugation: Incubate the DBCO-functionalized and blocked surface with a solution of your azide-containing molecule of interest for 4-12 hours at room temperature.
-
Final Washing: Wash the surface thoroughly with a wash buffer containing a non-ionic detergent (e.g., PBS with 0.05% Tween-20) to remove any unbound azide-containing molecule. The surface is now ready for your application.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
best practices for handling and storing DBCO-PEG1-OH
Welcome to the technical support center for DBCO-PEG1-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure the longevity and reactivity of this compound, it should be stored as a solid at -20°C in a desiccated environment, protected from light.[1][2][3] For long-term storage, -80°C is also a suitable option.[4]
Q2: How should I handle the vial of this compound upon receipt?
Before opening the vial, it is crucial to allow it to warm to room temperature.[5][6][7] This prevents moisture from condensing inside the vial, which can lead to hydrolysis and degradation of the compound.[5][6][7] Whenever possible, handle the solid compound in a dry environment or under an inert atmosphere like nitrogen or argon.[6]
Q3: How do I prepare a stock solution of this compound?
It is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][4][6] Due to the hydrophobic nature of the DBCO group, direct dissolution in aqueous buffers is often challenging.[4]
Q4: Can I store this compound in solution?
Stock solutions of this compound in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for a limited time, typically up to a few months, but should be aliquoted to avoid repeated freeze-thaw cycles.[1] However, for optimal performance, it is best to prepare stock solutions fresh before each use.[1][2][4] Aqueous working solutions should always be prepared immediately before use as the DBCO moiety can degrade in aqueous environments over time.[4]
Q5: Why is my this compound not dissolving in my aqueous buffer?
The limited solubility of this compound in aqueous solutions is due to the hydrophobic nature of the dibenzocyclooctyne (DBCO) moiety.[4] The single PEG unit provides only a minimal increase in hydrophilicity.[4] To resolve this, first, dissolve the compound in a water-miscible organic solvent like DMSO or DMF to create a stock solution, and then slowly add it to your aqueous buffer while vortexing.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling Efficiency | Degraded DBCO Reagent: DBCO compounds are sensitive to moisture and can hydrolyze over time, rendering them inactive.[1][5] | - Ensure proper storage of the solid reagent at -20°C, desiccated and protected from light.[1][2] - Allow the vial to warm to room temperature before opening to prevent condensation.[5][6] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2][5] |
| Suboptimal Reaction pH: The efficiency of the reaction can be pH-dependent. | - For reactions with NHS esters, a pH between 7.0 and 8.5 is generally optimal.[1] | |
| Presence of Azide (B81097) in Buffers: Sodium azide (NaN₃) is a common preservative that will compete with your azide-labeled molecule for the DBCO reagent.[1][2][5] | - Ensure all buffers are free of sodium azide.[1][2][5] | |
| Precipitation Upon Dilution in Aqueous Buffer | Hydrophobicity of DBCO: The DBCO group is hydrophobic, and the PEG1 linker does little to improve water solubility, leading to aggregation and precipitation.[4][8] | - Prepare a concentrated stock solution in anhydrous DMSO or DMF.[4] - Add the stock solution slowly to the aqueous buffer while vortexing to facilitate mixing.[4] - Keep the final concentration of the organic solvent low (typically below 10-20%) to avoid protein denaturation.[4][5] - Consider using a DBCO derivative with a longer PEG linker (e.g., DBCO-PEG4) for increased hydrophilicity.[8] |
| Non-Specific Binding | Hydrophobic Interactions: The hydrophobic DBCO group can non-specifically associate with proteins.[1] | - For applications like cell labeling, use a blocking agent such as Bovine Serum Albumin (BSA).[1] - Increase the number and stringency of wash steps after the labeling reaction.[1] - Ensure the conjugate is purified after labeling to remove excess, unreacted DBCO reagent.[1] |
| Side Reactions with Cysteines: DBCO reagents have been reported to react with free sulfhydryl groups on cysteine residues.[1] | - If your protein has reactive cysteines, consider capping them with a reagent like N-ethylmaleimide (NEM) before DBCO labeling.[1] |
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Conditions | Reported Stability | Reference |
| Solid | -20°C | Desiccated, protected from light | At least 12 months for unopened product | [9] |
| -5°C | Dry and avoid sunlight | Recommended storage condition | [10] | |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Aliquoted to avoid freeze-thaw cycles | Can be stored for a few months, but fresh preparation is recommended | [1] |
| DBCO-modified antibody | 4°C or -20°C | In a suitable buffer | May lose 3-5% of its reactivity over four weeks | [1][2] |
Experimental Protocol: General Procedure for Antibody Labeling with DBCO-PEG1-NHS Ester
This protocol provides a general guideline for labeling an antibody with a DBCO-PEG1 derivative.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.[11]
-
DBCO-PEG1-NHS Ester.[11]
-
Anhydrous DMSO or DMF.[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., desalting column, dialysis).[11]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS).[7] If necessary, perform a buffer exchange. The recommended antibody concentration is between 1 and 10 mg/mL.[11]
-
DBCO-PEG1-NHS Ester Stock Solution: Allow the vial of DBCO-PEG1-NHS ester to warm to room temperature.[7] Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[7][11]
-
Labeling Reaction: Add a 20-30 fold molar excess of the dissolved DBCO-PEG1-NHS ester to the antibody solution.[11] The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.[11] Incubate the reaction for 60 minutes at room temperature.[11]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.[11] Incubate for 15 minutes at room temperature.[11]
-
Purification: Remove the unreacted DBCO-PEG1-NHS ester and byproducts using a desalting column or dialysis.[11]
-
Storage: Store the purified DBCO-labeled antibody at 4°C or frozen at -20°C or -80°C in a suitable buffer.[11]
Visual Workflow
Caption: A logical workflow for the proper handling and storage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DBCO-PEG-OH (DBCO-PEG-Alcohol) - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
advantages of DBCO-PEG1-OH over DBCO-acid for specific applications
For Researchers, Scientists, and Drug Development Professionals
The selection of the appropriate bioorthogonal linker is a critical decision in the development of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability, solubility, and in vivo performance of the final product. Among the array of tools available for copper-free click chemistry, dibenzocyclooctyne (DBCO) derivatives are prized for their high reactivity and stability. This guide provides a detailed comparison of two commonly used DBCO linkers: DBCO-PEG1-OH and DBCO-acid. We will delve into their respective advantages in specific applications, supported by a summary of their physicochemical properties and detailed experimental protocols to aid researchers in making an informed choice.
At a Glance: Key Differences and Applications
| Feature | This compound | DBCO-acid |
| Terminal Functional Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
| Reactivity | Requires activation for conjugation | Can be directly coupled to amines using carbodiimide (B86325) chemistry |
| Solubility | Higher aqueous solubility due to the PEG1 linker | Lower aqueous solubility |
| Steric Hindrance | Reduced steric hindrance due to the PEG1 spacer | Potentially higher steric hindrance |
| Biocompatibility | The PEG linker can enhance biocompatibility | Generally biocompatible |
| Ideal Applications | Surface immobilization, conjugation to sensitive biomolecules, applications requiring a neutral linker | Direct conjugation to primary amines on proteins, peptides, and other biomolecules |
Physicochemical Properties
The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer in this compound significantly impacts its physical and chemical characteristics compared to the more hydrophobic DBCO-acid.
| Property | This compound | DBCO-acid |
| Molecular Weight | Higher | Lower |
| Aqueous Solubility | Enhanced due to the hydrophilic PEG1 linker | Lower, may require organic co-solvents for some applications |
| Stability in Physiological Buffers | Generally stable, though the DBCO moiety can be sensitive to thiols | Generally stable, with similar sensitivity of the DBCO group to thiols |
Advantages of this compound
The primary advantage of this compound lies in the combined benefits of its hydroxyl functional group and the hydrophilic PEG1 spacer.
-
Enhanced Aqueous Solubility: The PEG1 linker significantly improves the water solubility of the DBCO moiety, which is inherently hydrophobic. This is a critical advantage when working with sensitive biomolecules that may be prone to aggregation or denaturation in the presence of organic co-solvents.[1][2][3]
-
Reduced Steric Hindrance: The flexible PEG1 spacer distances the bulky DBCO group from the conjugated biomolecule. This can lead to improved reaction kinetics in the subsequent copper-free click reaction by minimizing steric hindrance.
-
Versatility of the Hydroxyl Group: The terminal hydroxyl group, while less reactive than a carboxylic acid, offers versatile conjugation options. It can be activated to react with various functional groups or used for surface immobilization on materials like glass or gold.
-
Neutral Linker: The hydroxyl group is uncharged at physiological pH, which can be advantageous in applications where maintaining the native charge of the biomolecule is important.
Advantages of DBCO-acid
DBCO-acid is a valuable tool for the direct modification of biomolecules containing primary amines.
-
Direct Reactivity with Amines: The carboxylic acid can be readily activated in situ using carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide bond with primary amines found on proteins (e.g., lysine (B10760008) residues) and other biomolecules.[3]
-
Well-Established Conjugation Chemistry: The coupling of carboxylic acids to amines is a robust and well-documented method in bioconjugation, with a plethora of established protocols.
-
Minimal Linker Length: For applications where a short, rigid linker is desired, DBCO-acid provides a more direct connection between the DBCO group and the target molecule compared to its PEGylated counterpart.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for the activation and conjugation of DBCO-acid and the derivatization and conjugation of this compound.
Protocol 1: Activation of DBCO-acid and Conjugation to a Protein
This protocol describes the two-step process of activating the carboxylic acid of DBCO-acid and its subsequent conjugation to primary amines on a protein.
Materials:
-
DBCO-acid
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DBCO-acid in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of DBCO-acid:
-
In a microcentrifuge tube, mix the DBCO-acid stock solution with the EDC and NHS stock solutions at a 1:1.2:1.2 molar ratio.
-
Incubate the reaction for 15-30 minutes at room temperature to form the DBCO-NHS ester.
-
-
Protein Conjugation:
-
Add a 10- to 20-fold molar excess of the activated DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Protocol 2: Derivatization of this compound and Conjugation
This protocol involves a two-step process: first, the activation of the hydroxyl group of this compound, and second, its conjugation to a target molecule. One common method is to convert the hydroxyl group to a more reactive species, such as a p-nitrophenyl carbonate, which can then react with amines.
Materials:
-
This compound
-
Di(p-nitrophenyl) carbonate (p-DPC)
-
Pyridine or another suitable base
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Target molecule with a primary amine
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM or acetonitrile.
-
Add a 1.5-fold molar excess of p-DPC and a catalytic amount of pyridine.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the solvent is typically removed under vacuum. The activated DBCO-PEG1-p-nitrophenyl carbonate can be purified by column chromatography.
-
-
Conjugation to an Amine-Containing Molecule:
-
Dissolve the purified DBCO-PEG1-p-nitrophenyl carbonate and the amine-containing target molecule in a suitable aprotic solvent (e.g., DMF or DMSO).
-
A slight molar excess of the activated DBCO-PEG1 derivative may be used.
-
Incubate the reaction at room temperature for 2-12 hours.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC) to remove unreacted starting materials and byproducts.
-
Visualization of Workflows
To better understand the processes involved, the following diagrams illustrate the conjugation workflows.
Caption: Workflow for DBCO-acid conjugation to a protein.
References
Mass Spectrometry: The Gold Standard for Validating DBCO-PEG1-OH Conjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient validation of molecular linkages is paramount to the success of novel therapeutics, diagnostics, and research tools. The conjugation of Dibenzocyclooctyne-Polyethylene Glycol-Hydroxide (DBCO-PEG1-OH) through copper-free click chemistry is a widely used strategy. However, confirming the successful covalent attachment requires robust analytical techniques. Mass spectrometry (MS) has emerged as the definitive method for this validation, providing unparalleled accuracy and detail. This guide offers an objective comparison of mass spectrometry with alternative techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy.
Mass spectrometry provides direct evidence of conjugation by measuring the precise molecular weight of the resulting molecule.[1][2] An increase in mass corresponding to the addition of the this compound moiety confirms a successful reaction. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed for this purpose.[1][3]
Quantitative Comparison of Validation Techniques
The choice of validation technique often depends on the specific requirements of the experiment, including the level of detail needed, sample throughput, and available instrumentation. While mass spectrometry provides the most definitive confirmation, other methods can offer valuable, albeit less direct, evidence of successful conjugation.
| Feature | Mass Spectrometry (ESI-MS, MALDI-TOF) | SDS-PAGE | UV-Vis Spectroscopy |
| Primary Information | Precise molecular weight of the conjugate, degree of labeling (DOL), and confirmation of covalent linkage.[1][4] | Increase in molecular weight, visualized as a band shift.[1] | Detection of the DBCO group's absorbance.[5][6] |
| Data Generated | Mass spectrum showing the mass-to-charge ratio (m/z) of the molecules.[1] | Gel image showing bands of different molecular weights.[1] | Absorbance spectrum.[5] |
| Resolution | High to very high; can resolve individual conjugation species.[2] | Low; provides a qualitative assessment of molecular weight shift.[1][2] | Not applicable for resolving conjugation state. |
| Throughput | Moderate to low, due to sample preparation and analysis time.[2] | High; multiple samples can be run in parallel.[2] | High; suitable for rapid screening.[2] |
| Key Advantages | Provides direct and unambiguous evidence of conjugation and precise mass information.[1][2] | Simple, rapid, and requires standard laboratory equipment.[1] | Quick and non-destructive.[5] |
| Limitations | Requires specialized instrumentation and expertise; sample preparation can be intensive.[4] | Provides qualitative rather than quantitative information; band smearing can occur.[1] | Indirect method; does not confirm covalent linkage and is subject to interference from other absorbing species. |
Experimental Protocols
Mass Spectrometry Protocol for this compound Conjugation Validation (ESI-MS)
This protocol outlines the general steps for validating the conjugation of this compound to a target molecule using ESI-MS.
1. Sample Preparation:
-
Purification: It is crucial to purify the conjugate from unreacted this compound and the target molecule. This can be achieved using methods like size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Buffer Exchange: The purified sample must be in a volatile buffer compatible with mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. Non-volatile salts (e.g., PBS) must be removed as they can interfere with ionization.[4] Desalting can be performed using spin columns or dialysis.
-
Concentration Adjustment: The sample should be diluted to a final concentration of 0.1-1.0 mg/mL in the MS-compatible buffer.[4]
2. Mass Spectrometry Analysis:
-
Instrumentation: An electrospray ionization mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.[2][4]
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC-MS). LC-MS is often preferred as it provides an additional separation step before analysis.[4]
-
Ionization: The sample is ionized using the electrospray source, generating gas-phase ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Acquisition: The instrument software records the mass spectrum.
3. Data Analysis:
-
Deconvolution: For large molecules that produce a series of multiply charged ions, the resulting spectrum is deconvoluted to determine the neutral molecular weight of the species present in the sample.[8]
-
Mass Comparison: The experimentally determined molecular weight of the conjugate is compared to the theoretical molecular weight. A successful conjugation will show a mass increase corresponding to the mass of the this compound linker.
Visualizing the Workflow and Alternatives
To further clarify the validation process, the following diagrams illustrate the experimental workflow for mass spectrometry validation and a comparison with alternative methods.
Caption: Experimental workflow for mass spectrometry validation of this compound conjugation.
Caption: Comparison of mass spectrometry with alternative validation methods.
References
A Researcher's Guide to Characterizing DBCO-PEG1-OH Labeled Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is fundamental to ensuring their efficacy, safety, and reproducibility. The use of Dibenzocyclooctyne (DBCO) reagents in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become a widely adopted strategy for protein labeling. This guide provides a comprehensive comparison of methods to characterize proteins labeled with DBCO-PEG1-OH and contrasts its performance with alternative labeling reagents, supported by experimental data and detailed protocols.
This compound is a bifunctional linker that contains a DBCO group for covalent attachment to azide-modified proteins and a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a terminal hydroxyl group. This PEG linker can enhance the solubility and reduce aggregation of the labeled protein. The terminal hydroxyl group can also serve as a potential site for further functionalization.
Core Characterization Techniques
A multi-faceted approach is essential for the thorough characterization of this compound labeled proteins. The primary analytical techniques employed include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and UV-Vis Spectroscopy. Each of these methods provides unique and complementary information regarding the success of the labeling reaction and the integrity of the resulting bioconjugate.
At a Glance: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | SDS-PAGE | UV-Vis Spectroscopy |
| Primary Information | Precise molecular weight, Degree of Labeling (DOL), site of conjugation | Purity, heterogeneity, quantification, separation of labeled vs. unlabeled protein | Apparent molecular weight shift, purity assessment | Degree of Labeling (DOL) |
| Resolution | Very High | High | Moderate | Low |
| Throughput | Low to Medium | High | High | High |
| Key Advantages | Provides definitive mass confirmation and structural information.[1] | Excellent for purity assessment and quantification.[2] | Simple, rapid, and widely accessible.[3] | Quick and non-destructive method for determining DOL.[2] |
| Limitations | Can be complex for heterogeneous samples; requires specialized equipment. | Indirectly assesses molecular weight; column interactions can affect results. | Provides qualitative or semi-quantitative information; band smearing can occur with PEGylated proteins.[3] | Indirect method; susceptible to interference from other absorbing species.[2] |
In-Depth Analysis with Mass Spectrometry
Mass spectrometry is the gold standard for confirming the covalent attachment of the this compound linker and determining the precise degree of labeling.[1]
-
Intact Protein Analysis: This approach provides the molecular weight of the entire protein-conjugate. A successful labeling reaction will result in a mass increase corresponding to the mass of the attached this compound moieties. This method allows for the determination of the distribution of different species (e.g., unlabeled, single-labeled, double-labeled).
-
Peptide Mapping (Bottom-Up Proteomics): Following enzymatic digestion of the labeled protein, the resulting peptides are analyzed by LC-MS/MS. This technique can pinpoint the specific amino acid residues that have been modified with the this compound linker.[1]
-
Top-Down Proteomics: This powerful but technically demanding method involves the fragmentation of the intact labeled protein in the mass spectrometer. It provides comprehensive information on the complete proteoform, including the locations of modifications.[1]
Chromatographic Separation with HPLC
HPLC is a versatile tool for assessing the purity of the labeled protein and separating it from unreacted protein and excess labeling reagent.[4]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group results in an increased retention time for the labeled protein compared to the unlabeled protein.[2]
-
Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. It is particularly useful for detecting and quantifying aggregates that may form during the labeling process.[4]
Electrophoretic Mobility Shift with SDS-PAGE
SDS-PAGE is a rapid and straightforward method to visualize the outcome of a labeling reaction. The covalent attachment of this compound increases the molecular weight of the protein, leading to a slower migration rate and a visible band shift on the gel compared to the unlabeled protein.[3] While primarily qualitative, the intensity of the shifted band can provide a semi-quantitative estimate of the labeling efficiency.
Quantifying Labeling with UV-Vis Spectroscopy
This technique offers a quick and non-destructive way to calculate the Degree of Labeling (DOL). The DBCO group has a characteristic absorbance maximum at approximately 309 nm, while proteins typically absorb at 280 nm. By measuring the absorbance at both wavelengths, the DOL can be estimated using the Beer-Lambert law.[2][5]
Comparison with Alternative Labeling Reagents
The choice of labeling reagent can significantly impact the properties of the resulting bioconjugate and the ease of its characterization. Here, we compare this compound with other common alternatives.
This compound vs. Other DBCO-PEG Linkers
The length of the PEG spacer in DBCO-PEG linkers can influence the physicochemical properties of the conjugate.
| Property | This compound | DBCO-PEG4-OH/NHS | Longer PEG Linkers (e.g., PEG12) |
| Solubility Enhancement | Moderate | Good | High[6] |
| Steric Hindrance | Minimal | Low | Can be significant[6] |
| Hydrodynamic Radius | Smallest increase | Moderate increase | Largest increase |
| Characterization Impact | Minimal impact on chromatographic and electrophoretic behavior compared to longer PEGs. | Noticeable shift in retention time and electrophoretic mobility. | Significant shifts in retention time and potential for band smearing in SDS-PAGE.[7] |
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, which can be beneficial for improving pharmacokinetics but may also introduce steric hindrance that could affect the protein's function.[8][9]
This compound vs. Non-PEGylated DBCO Linkers
| Feature | This compound | DBCO-acid / DBCO-NHS ester | Sulfo-DBCO-NHS ester |
| Aqueous Solubility | High | Low (often requires organic co-solvents) | High |
| Hydrophobicity | Reduced | High | Reduced |
| Potential for Aggregation | Lower | Higher, due to the hydrophobicity of the DBCO group. | Lower |
| Characterization Considerations | The PEG spacer can slightly increase the heterogeneity observed in MS and HPLC. | The high hydrophobicity can lead to stronger interactions with RP-HPLC columns, resulting in longer retention times. | Similar to this compound, with good aqueous compatibility. |
The hydrophilic PEG spacer in this compound improves its water solubility and reduces the potential for aggregation compared to non-PEGylated DBCO reagents.[10][11]
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
-
Protein Preparation: Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted this compound using a desalting column or dialysis.
Protocol 2: Characterization by RP-HPLC
-
Instrumentation: Use an HPLC system with a C4 or C18 reversed-phase column and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Analysis:
-
Inject an unlabeled protein control to establish its retention time.
-
Inject the purified this compound labeled protein.
-
Elute with a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 280 nm and 309 nm. A new peak with a longer retention time and absorbance at 309 nm confirms successful labeling.[2]
-
Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
-
Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A280) and 309 nm (A309).
-
Calculation:
-
Calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε_DBCO ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
Correct the A280 reading for the contribution of the DBCO group's absorbance at 280 nm (Correction Factor ≈ 0.90).[5]
-
Calculate the protein concentration using its molar extinction coefficient (ε_protein).
-
DOL = (Molarity of DBCO) / (Molarity of Protein)[3]
-
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Stability Showdown: DBCO-PEG1-OH Conjugates in Serum Environments
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter determining their in vivo efficacy and therapeutic window. This guide provides an objective comparison of the serum stability of bioconjugates functionalized with Dibenzocyclooctyne-Polyethylene Glycol-Hydroxyl (DBCO-PEG1-OH) against other common click chemistry linkers. The data presented here, supported by detailed experimental protocols, will aid in the selection of the most robust conjugation strategy for your specific application.
Comparative Stability Analysis
The stability of a bioconjugate is profoundly influenced by the chemical nature of the linker used for its assembly. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the reaction between a DBCO group and an azide, forms a stable triazole linkage. This section compares the stability of this linkage with alternatives, primarily focusing on Trans-Cyclooctene (TCO) and Bicyclo[6.1.0]nonyne (BCN) based chemistries.
Quantitative data on the stability of various linkers in serum or simulated physiological conditions are summarized below. It is important to note that the following data for DBCO-PEG conjugates is based on a DBCO-PEG4-acid construct, which serves as a close proxy for the stability of the this compound linkage due to the shared core DBCO structure and the stabilizing effect of the PEG moiety.
| Linker Technology | Linkage Formed | Condition | Time | Remaining Intact Conjugate (%) | Key Observations |
| DBCO-PEG-Azide | Triazole | PBS, pH 7.4, 4°C | 48 hours | >95% | Excellent stability in standard buffer conditions at refrigerated temperatures.[1] |
| DBCO-PEG-Azide | Triazole | PBS, pH 7.4, 25°C | 24 hours | 90 - 95% | Good stability at room temperature, suitable for typical reaction times.[1] |
| DBCO-PEG-Azide | Triazole | PBS, pH 7.4, 37°C | 24 hours | 80 - 85% | Increased temperature leads to some degradation.[1] |
| DBCO Group | - | In presence of Glutathione (GSH) | 71 minutes (half-life) | 50% | Less stable in the presence of high concentrations of thiols compared to BCN.[2] |
| DBCO Group | - | In immune phagocytes | 24 hours | ~64% | Demonstrates moderate stability in harsh cellular environments.[3] |
| BCN-Azide | Triazole | In presence of Glutathione (GSH) | ~6 hours (half-life) | 50% | Significantly more stable than DBCO in reducing environments containing thiols.[2] |
| TCO-Tetrazine | Dihydropyridazine | Serum | Variable | Variable | Stability is dependent on the specific TCO and tetrazine structures and can be susceptible to isomerization and degradation. |
| Maleimide-Thiol | Thioether | In presence of Glutathione (GSH) | ~4 minutes (half-life) | 50% | Highly susceptible to retro-Michael reaction and exchange with serum thiols.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of bioconjugate stability. Below are representative protocols for the conjugation of a protein with this compound and the subsequent evaluation of its stability in serum.
Protocol 1: Protein Conjugation with DBCO-PEG1-NHS Ester
This protocol describes the introduction of a DBCO moiety onto a protein via reaction with primary amines (e.g., lysine (B10760008) residues) using a DBCO-PEG1-NHS ester. The resulting DBCO-functionalized protein can then be conjugated to an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG1-NHS Ester (or other suitable activated DBCO-PEG1 derivative)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein of interest in PBS to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG1-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-PEG1-NHS Ester solution to the protein solution. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
To quench the reaction and remove unreacted NHS ester, add 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG1-NHS Ester and quenching reagent by size-exclusion chromatography according to the manufacturer's instructions.
-
The purified DBCO-functionalized protein is now ready for conjugation with an azide-containing molecule or for stability assessment.
-
Protocol 2: Serum Stability Assay using HPLC
This protocol outlines a general method to assess the stability of a bioconjugate in human serum over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified bioconjugate (e.g., DBCO-PEG1-protein conjugate)
-
Pooled human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Precipitation solution (e.g., ice-cold acetonitrile (B52724) with 0.1% Trifluoroacetic Acid - TFA)
-
Centrifuge
-
HPLC system with a suitable column (e.g., C4 or C18 reverse-phase) and UV detector
Procedure:
-
Incubation:
-
Spike the bioconjugate into pre-warmed (37°C) human serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C in a temperature-controlled environment.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-conjugate mixture.
-
-
Protein Precipitation:
-
Immediately mix the aliquot with 2-3 volumes of ice-cold acetonitrile with 0.1% TFA to precipitate serum proteins and stop any enzymatic degradation.
-
Vortex briefly and incubate on ice for 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant containing the conjugate.
-
Inject a fixed volume of the supernatant onto the HPLC system.
-
Elute the conjugate using a suitable gradient (e.g., a water/acetonitrile gradient with 0.1% TFA).
-
Monitor the absorbance at a relevant wavelength (e.g., 280 nm for proteins or a specific wavelength for a conjugated payload).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 time point.
-
Visualizing the Process
To better understand the chemical transformation and the experimental procedure, the following diagrams illustrate the SPAAC reaction and a typical workflow for assessing serum stability.
DBCO-Azide SPAAC Reaction
References
A Comparative Guide to Heterobifunctional Linkers: The Advantages of DBCO-PEG1-OH
In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional molecular conjugates for research, diagnostics, and therapeutic applications. Among the diverse array of available tools, heterobifunctional linkers offer the ability to sequentially connect two different molecules with high precision. This guide provides an in-depth comparison of the heterobifunctional linker DBCO-PEG1-OH with other common alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.
This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group and a hydroxyl (-OH) group, separated by a single polyethylene (B3416737) glycol (PEG) unit. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that readily and specifically couples with azides.[1] This reaction is highly efficient and biocompatible, making it ideal for use in complex biological systems.[2] The terminal hydroxyl group provides a versatile handle for further chemical modification. The short PEG spacer enhances the linker's hydrophilicity, which can improve the solubility of hydrophobic molecules and reduce aggregation.[1]
Performance Comparison of this compound and Alternatives
The selection of a linker is often a trade-off between reaction kinetics, stability, solubility, and the potential for steric hindrance. The following tables provide a quantitative comparison of this compound with other commonly used heterobifunctional linkers.
Table 1: Comparison of Reaction Kinetics and Stability
| Linker | Reactive Groups | Reaction Type | Second-Order Rate Constant (k₂) with Azide (M⁻¹s⁻¹) | Resulting Linkage | Conjugate Stability |
| This compound | DBCO, -OH | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~0.3 - 2.1[2] | Triazole | Generally very stable.[1] |
| TCO-PEG-NHS Ester | Trans-cyclooctene (TCO), NHS Ester | Inverse-Electron-Demand Diels-Alder (iEDDA) | Up to 10⁶[3] | Dihydropyridazine | Variable; can be influenced by serum components and isomerization.[4] |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Michael Addition | Not applicable (Thiol-reactive) | Thioether | Susceptible to retro-Michael addition, leading to potential instability. |
| BCN-PEG-NHS Ester | Bicyclononyne (BCN), NHS Ester | SPAAC | ~0.07 - 0.2 (with phenyl azide)[2] | Triazole | More stable than DBCO in the presence of thiols and reducing agents.[2] |
Table 2: Comparison of Physicochemical Properties
| Linker | Key Features | Aqueous Solubility | Potential for Steric Hindrance | Key Advantages | Key Disadvantages |
| This compound | Short PEG spacer, versatile -OH group | High, enhanced by the hydrophilic PEG linker.[2] | Lower, due to the short PEG chain.[5] | Good balance of reactivity and solubility; minimal steric hindrance.[5] | DBCO group can be hydrophobic; less stable than BCN in reducing environments.[2][6] |
| DBCO-PEG4-OH | Longer PEG spacer | Higher than this compound.[5] | Moderate.[5] | Increased solubility and reduced aggregation compared to shorter PEG chains.[7] | Potential for moderate impact on biological activity due to the longer spacer.[5] |
| TCO-PEG-NHS Ester | Extremely fast kinetics | Moderate, can be improved with PEGylation.[2] | Dependent on PEG length. | Exceptionally fast reaction rates, ideal for low concentration reactions.[3] | TCO can be light-sensitive and prone to isomerization; resulting linkage may have variable stability.[3][4] |
| Maleimide-PEG-NHS Ester | Thiol-specific reactivity | Moderate to High, depending on PEG length.[6] | Dependent on PEG length. | High reactivity and specificity towards thiols. | The resulting thioether bond can be unstable in vivo. |
| BCN-PEG-NHS Ester | High stability in reducing environments | Moderate, less hydrophobic than DBCO.[2] | Dependent on PEG length. | Enhanced stability compared to DBCO, especially in the presence of reducing agents.[2] | Slower reaction kinetics compared to DBCO.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of heterobifunctional linkers. Below are representative protocols for antibody labeling and the synthesis of an antibody-drug conjugate (ADC) using a DBCO-PEG-NHS ester, which is a common derivative of this compound.
Protocol 1: Antibody Labeling with DBCO-PEG-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to an antibody via its primary amines (lysine residues).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the antibody concentration to 1-5 mg/mL.[8]
-
DBCO-PEG-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[2]
-
Antibody Activation: Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be below 20%.[2][9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2]
-
Quenching and Purification: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. Remove excess, unreacted DBCO-PEG-NHS ester using a spin desalting column or dialysis.[2][8]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules per antibody, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[8][9]
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-modified drug to a DBCO-activated antibody.
Materials:
-
DBCO-activated antibody (from Protocol 1)
-
Azide-modified drug molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reactants: Dissolve the azide-modified drug in a suitable solvent.
-
Click Reaction: Add the azide-modified drug to the DBCO-activated antibody at a 2- to 5-fold molar excess.[2]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1]
-
Purification: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted drug and other impurities.
-
Analysis: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques like mass spectrometry and SDS-PAGE.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
A Researcher's Guide to DBCO-PEG1-OH: A Comparative Review of Applications in Bioconjugation
In the landscape of bioconjugation, the selection of an appropriate linker is a critical decision that dictates the efficiency, stability, and functionality of the resulting conjugate. Dibenzocyclooctyne-PEG1-OH (DBCO-PEG1-OH) has emerged as a valuable reagent in the field of copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC). Its structure, featuring a reactive DBCO group for covalent bond formation with azides, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a terminal hydroxyl group for further functionalization, makes it a versatile tool for researchers, scientists, and drug development professionals.[1][2]
This guide provides a comprehensive comparison of DBCO-PEG1 with other common bioconjugation reagents, supported by experimental data. We will delve into its performance, applications, and the detailed methodologies required for its successful implementation.
Performance and Properties: A Quantitative Comparison
The efficacy of a bioconjugation linker is determined by several key parameters, including reaction kinetics, stability, and solubility. These factors directly influence the efficiency of the conjugation process and the properties of the final product.[3]
Table 1: Comparison of Reaction Kinetics and Conjugate Stability for Different Click Chemistry Reagents
| Feature | DBCO-PEG1 (SPAAC) | TCO (IEDDA) | BCN (SPAAC) | Terminal Alkynes (CuAAC) |
| Reactive Partner | Azide | Tetrazine | Azide | Azide (with Copper Catalyst) |
| Reaction Mechanism | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Alkyne-Azide Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition |
| Second-Order Rate Constant (k₂) | ~0.3 - 2.1 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[3] | Up to 10⁶ M⁻¹s⁻¹[4] | ~0.07 - 0.2 M⁻¹s⁻¹ (with phenyl azide)[3] | Rate acceleration of 10⁷ to 10⁸[3] |
| Resulting Linkage | Triazole | Dihydropyridazine | Triazole | Triazole |
| Conjugate Stability | Generally very stable triazole linkage.[4] | Stability is variable and moiety-dependent.[4] | Stable triazole linkage. | Stable triazole linkage. |
| Key Considerations | The hydrophobicity of the DBCO group can sometimes lead to aggregation. The PEG linker enhances aqueous solubility.[3][4] | Exceptionally fast reaction rates. Conjugate stability can be influenced by serum components and isomerization.[4] | More stable than DBCO in the presence of thiols and reducing agents.[3] | Requires a cytotoxic copper catalyst, which may not be suitable for all biological applications.[5] |
Table 2: Comparative Analysis of DBCO-PEG Linkers with Varying PEG Chain Lengths
| Property | DBCO-PEG1 | DBCO-PEG4 | Longer PEG Linkers (e.g., PEG12) |
| Molecular Weight | Lower | Moderate | Higher |
| Second-Order Reaction Rate Constant (k) with Azide | In the range of 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives. Shorter linkers are generally expected to have slightly faster kinetics due to reduced steric hindrance.[6] | A specific study reported a rate of (2.1 ± 0.2) L mol⁻¹ s⁻¹ for a DBCO-PEG4 derivative.[6] | May be slightly lower due to increased steric hindrance.[6] |
| Aqueous Solubility | Increased water solubility due to the hydrophilic PEG chain.[6] | Higher solubility than DBCO-PEG1.[7] | Generally higher solubility with increasing PEG length.[8] |
| Effect on Biological Activity | Less likely to interfere with the binding affinity of conjugated biomolecules due to a shorter linker arm.[6] | May have a moderate impact depending on the conjugation site.[6] | Higher potential to interfere with binding affinity due to steric hindrance.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in bioconjugation. As this compound's hydroxyl group is not reactive towards common functional groups on biomolecules like amines or thiols, it first needs to be activated. A common strategy is to convert the hydroxyl group to an N-hydroxysuccinimidyl (NHS) ester for reaction with primary amines.
Protocol 1: Activation of this compound to DBCO-PEG1-NHS Ester
This protocol is a general guideline and may require optimization based on the specific scale and desired purity.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and TEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the DBCO-PEG1-NHS ester.
-
Confirm the structure and purity of the product using techniques like ¹H NMR and mass spectrometry.
Protocol 2: Antibody Conjugation using DBCO-PEG1-NHS Ester
This protocol describes the conjugation of a DBCO-PEG1 moiety to an antibody via its primary amines, followed by a copper-free click reaction with an azide-modified molecule.[3]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
DBCO-PEG1-NHS ester (from Protocol 1 or commercially available)
-
Anhydrous DMSO or DMF
-
Azide-modified molecule of interest
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the antibody concentration to 1-5 mg/mL.[3]
-
DBCO-PEG1 Activation of Antibody:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO or DMF.[3]
-
Add a 10-20 fold molar excess of the DBCO-PEG1-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be below 20%.[3]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]
-
-
Quenching and Purification:
-
Copper-Free Click Reaction:
-
Final Purification: Purify the antibody conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove the excess azide-modified molecule.[3]
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex experimental workflows and logical relationships in bioconjugation.
Caption: Experimental workflow for activating this compound and conjugating it to an antibody.
Caption: Decision-making framework for selecting a click chemistry linker.
References
A Comparative Guide to the Performance of DBCO-PEG1-OH in In Vivo vs. In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo fate and efficacy of the molecule. Dibenzocyclooctyne-Polyethylene Glycol (DBCO) linkers, particularly those with short PEG chains like DBCO-PEG1-OH, are frequently employed in copper-free click chemistry for their rapid reaction kinetics and biocompatibility. This guide provides a comprehensive comparison of the performance of this compound in in vitro and in vivo settings, supported by experimental data and detailed protocols to inform the design and execution of your research.
Key Performance Parameters: A Head-to-Head Comparison
The transition from a controlled in vitro environment to the complexity of a living organism introduces a multitude of variables that can significantly impact the behavior of a bioconjugate. Understanding these differences is paramount for the successful translation of in vitro findings to in vivo applications.
Data Presentation: Quantitative Comparison of this compound Performance
| Parameter | In Vitro Performance | In Vivo Performance | Rationale for Comparison |
| Reaction Kinetics (SPAAC) | High efficiency at physiological pH and temperature. Second-order rate constants for DBCO derivatives are in the range of 10⁻² to 1 M⁻¹s⁻¹. The short PEG1 linker is expected to have slightly faster kinetics due to reduced steric hindrance compared to longer PEG chains. | Reaction with azide-functionalized targets in a biological milieu is subject to local concentration, accessibility of the target, and potential competing reactions. The inherent reactivity of the DBCO group remains a key advantage for rapid conjugation in vivo. | To assess the efficiency and speed of the bioorthogonal reaction in both controlled and complex biological environments. |
| Stability | The triazole linkage formed is highly stable under typical in vitro assay conditions. However, the DBCO group itself can show some instability in the presence of strong reducing agents like TCEP or high concentrations of thiols (e.g., glutathione) under specific in vitro conditions.[1] | The conjugate is subject to enzymatic degradation, clearance by the reticuloendothelial system (RES), and other metabolic processes. The hydrophobicity of the DBCO moiety may lead to higher accumulation in organs like the liver and spleen.[1] | To evaluate the longevity and integrity of the bioconjugate under physiological conditions versus controlled laboratory settings. |
| Biocompatibility/Toxicity | Generally low cytotoxicity is observed for DBCO reagents at concentrations effective for cell labeling.[2] However, at high concentrations, some off-target effects or cytotoxicity might be observed depending on the cell line and assay duration. | Biocompatibility is influenced by the entire conjugate, including the payload and the targeting moiety. The this compound linker itself is considered biocompatible. However, the overall conjugate can elicit immune responses or have off-target toxicities. | To compare the direct cellular toxicity in a controlled environment with the systemic response and potential for adverse effects in a whole organism. |
| Efficacy/Potency | In vitro potency, often measured as the half-maximal inhibitory concentration (IC50) in cell-based assays, provides a measure of the conjugate's activity on a specific cell line. For antibody-drug conjugates (ADCs), potent and target-specific cell-killing activity is often observed.[2] | In vivo efficacy is a more complex measure, influenced by pharmacokinetics, biodistribution, tumor penetration, and the tumor microenvironment. A direct correlation between in vitro potency and in vivo efficacy is not always observed.[2] | To understand the translation of cellular-level activity to therapeutic effect in a complex biological system. |
| Cellular Uptake vs. Biodistribution | Cellular uptake can be quantified in vitro, providing insights into the internalization of the conjugate by specific cell types. PEGylation can sometimes reduce cellular uptake in vitro. | Biodistribution in vivo is influenced by factors such as circulation half-life, clearance, and non-specific uptake by organs like the liver and spleen. In vitro uptake data often does not directly predict in vivo biodistribution. | To contrast the interaction of the conjugate with cells in a monolayer culture versus its distribution throughout a complex organism. |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments to evaluate the performance of this compound conjugates.
Protocol 1: In Vitro Cytotoxicity Assay of a this compound Antibody-Drug Conjugate (ADC)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the control antibody in complete cell culture medium.
-
Remove the existing medium from the cells and add the diluted ADC and control antibody solutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: In Vivo Efficacy Study of a this compound ADC in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Tumor cells for implantation
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group and compare the tumor growth inhibition between the treated and control groups.
Mandatory Visualizations
Signaling Pathway: Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
Experimental Workflow: In Vitro vs. In Vivo ADC Evaluation
Caption: Workflow for the synthesis and evaluation of an antibody-drug conjugate.
Logical Relationship: Linker Selection Considerations
Caption: Decision-making framework for selecting a DBCO-PEG linker.
References
Evaluating the Cytotoxicity of DBCO-PEG1-OH in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the use of copper-free click chemistry has become a cornerstone for its efficiency and biocompatibility. Dibenzocyclooctyne (DBCO) reagents, particularly those functionalized with polyethylene (B3416737) glycol (PEG) linkers like DBCO-PEG1-OH, are frequently employed for their enhanced solubility and reduced steric hindrance. However, a thorough understanding of their potential cytotoxicity is paramount for the accurate interpretation of experimental results and the successful development of novel therapeutics. This guide provides an objective comparison of this compound's cytotoxicity with alternative reagents, supported by available experimental data and detailed protocols.
Performance Comparison of Click Chemistry Reagents
Strain-promoted alkyne-azide cycloaddition (SPAAC), the reaction underlying DBCO-based conjugations, is favored for live-cell applications because it obviates the need for cytotoxic copper catalysts used in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The biocompatibility of DBCO reagents is a key advantage, with studies generally indicating low cytotoxicity at concentrations effective for labeling.[3] The inclusion of a PEG linker further enhances the biocompatibility of the DBCO moiety.[3]
Quantitative Comparison of Cytotoxicity
The following table summarizes available data on the cytotoxicity of various click chemistry reagents to provide a comparative overview. It is important to note that these values can vary significantly depending on the cell line, assay conditions, and the specific molecular conjugate.
| Reagent | Cell Line | Assay | Parameter | Value | Reference |
| DBCO | HeLa | In-gel fluorescence | EC50 | 0.8 µM | [4] |
| BCN | HeLa | In-gel fluorescence | EC50 | 16 µM | [4] |
| TCO-Dox | A549 | CCK-8 | IC50 | 2.93 µM | [5] |
| Doxorubicin | A549 | CCK-8 | IC50 | 229 nM | [5] |
EC50 (Half-maximal effective concentration) values from in-gel fluorescence indicate the concentration required for a half-maximal signal, which is related to reactivity and cell permeability, not direct cytotoxicity.
Experimental Protocols
To facilitate the independent evaluation of this compound cytotoxicity, a detailed protocol for the commonly used MTT assay is provided below.
MTT Assay for Cytotoxicity Assessment
This protocol outlines a procedure to determine the effect of a compound on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle-only control (medium with the same concentration of solvent used for the highest compound concentration) and a no-treatment control.[1]
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all readings.
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for assessing cytotoxicity using an MTT assay.
Caption: Key signaling pathways in cellular cytotoxicity.
Conclusion
This compound is a valuable tool in bioconjugation due to the biocompatibility of copper-free click chemistry and the benefits imparted by the PEG linker. While a comprehensive database of its cytotoxicity across numerous cell lines is not yet established, the available information on related DBCO compounds suggests a low potential for cell toxicity at typical working concentrations. For rigorous scientific inquiry and the development of therapeutics, it is essential for researchers to perform cell-based assays, such as the MTT assay detailed in this guide, to determine the specific cytotoxicity profile of this compound within their experimental system. This empirical approach ensures data accuracy and the reliable interpretation of results in the burgeoning fields of chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Bioconjugation with DBCO-PEG1-OH: Case Studies and Protocols
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a powerful tool for achieving this. Within the SPAAC toolkit, Dibenzocyclooctyne (DBCO) reagents are highly valued for their biocompatibility and reactivity. This guide provides an in-depth comparison of bioconjugation using DBCO-PEG1-OH, focusing on its performance against alternative linkers and providing detailed experimental methodologies.
The inclusion of a single polyethylene (B3416737) glycol (PEG) unit lends hydrophilicity to the otherwise hydrophobic DBCO moiety, aiding in solubility and potentially reducing aggregation of the resulting bioconjugate.[1] The terminal hydroxyl (-OH) group, however, is not directly reactive with common functional groups on biomolecules like amines. Therefore, a critical first step in utilizing this compound is its activation to a more reactive species.[2]
Performance Comparison of DBCO-PEG1 in Bioconjugation
The choice of a linker in bioconjugation is a critical decision that impacts reaction kinetics, stability, and the physicochemical properties of the final product.[3][4] DBCO-PEG1 offers a balance of reactivity and a short, hydrophilic spacer.[5]
Quantitative Comparison of Reaction Kinetics and Stability
DBCO-based SPAAC reactions are known for forming highly stable triazole linkages under physiological conditions.[3] When compared to other popular click chemistry reactions, such as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction involving trans-cyclooctene (B1233481) (TCO) and tetrazine, there is a trade-off between reaction speed and conjugate stability.[3]
| Feature | DBCO-PEG1 (SPAAC) | TCO (IEDDA) | BCN (SPAAC) |
| Reactive Partner | Azide (B81097) | Tetrazine | Azide |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.3 - 2.1 M⁻¹s⁻¹[6] | Up to 10⁶ M⁻¹s⁻¹ (with tetrazines)[3] | ~0.07 - 0.2 M⁻¹s⁻¹ (with phenyl azide)[6] |
| Resulting Linkage | Triazole | Dihydropyridazine | Triazole |
| Conjugate Stability | Generally very stable triazole linkage.[3] Less stable than BCN in the presence of thiols.[6] | Stability is variable and moiety-dependent.[3] | More stable than DBCO in the presence of thiols and reducing agents.[6] |
| Aqueous Solubility | High, enhanced by the hydrophilic PEG linker.[6] | Moderate, can be improved with PEGylation.[6] | Moderate, less hydrophobic than DBCO without PEG.[6] |
The Impact of PEG Chain Length
The length of the PEG spacer in a DBCO-linker can significantly influence the properties of the bioconjugate. While this guide focuses on DBCO-PEG1, it is valuable to understand the effects of longer PEG chains.
| Property | Short-Chain DBCO-PEG (e.g., DBCO-PEG1) | Long-Chain DBCO-PEG (e.g., PEG4, PEG12) |
| Molecular Weight | Lower | Higher |
| Aqueous Solubility | Moderate improvement in hydrophilicity.[4] | Significant increase in aqueous solubility, especially for hydrophobic payloads.[4] |
| Aggregation Reduction | May be sufficient for less hydrophobic conjugates. | More effective at preventing aggregation of hydrophobic molecules.[4] |
| Steric Hindrance | Minimal, which can be advantageous for preserving biological activity.[5] | Can be significant, potentially interfering with target binding.[4] |
| In Vivo Half-life | Shorter circulation time.[4] | Extended circulation half-life.[4] |
Experimental Protocols
Successful bioconjugation with this compound involves a multi-step process: activation of the hydroxyl group, conjugation to the biomolecule of interest, and the final click reaction with an azide-functionalized molecule.
Step 1: Activation of the this compound Terminal Hydroxyl Group
The terminal hydroxyl group of this compound must first be converted to a reactive functional group. A common strategy is to introduce a carboxylic acid by reacting with succinic anhydride (B1165640), which can then be activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins.[7]
Protocol: Conversion of this compound to DBCO-PEG1-Acid
-
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add succinic anhydride (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 16-24 hours.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Wash the precipitate with diethyl ether and dry under vacuum to yield DBCO-PEG1-Acid.[7]
-
Protocol: Activation of DBCO-PEG1-Acid to DBCO-PEG1-NHS Ester
-
Materials:
-
DBCO-PEG1-Acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
-
Procedure:
-
Dissolve DBCO-PEG1-Acid in the anhydrous solvent.
-
Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration.
-
The resulting DBCO-PEG1-NHS ester solution can often be used directly in the subsequent conjugation step.
-
Step 2: Conjugation of Activated DBCO-PEG1 to a Protein
This protocol describes the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using the prepared DBCO-PEG1-NHS ester.
Protocol: Protein Labeling with DBCO-PEG1-NHS Ester
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
DBCO-PEG1-NHS ester solution in anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment.
-
-
Procedure:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL and free of amine-containing buffers.[6]
-
Prepare a 10 mM stock solution of DBCO-PEG1-NHS ester in anhydrous DMSO or DMF immediately before use.[6]
-
Add a 10-20 fold molar excess of the DBCO-PEG1-NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 20%.[6]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[6]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[6]
-
Remove excess, unreacted DBCO-PEG1-NHS ester using a spin desalting column or dialysis.[6]
-
Step 3: Copper-Free Click Reaction
The DBCO-labeled protein is now ready to be conjugated to a molecule of interest that has been functionalized with an azide group.
Protocol: SPAAC Reaction with Azide-Modified Molecule
-
Materials:
-
Purified DBCO-labeled protein.
-
Azide-modified molecule of interest.
-
Reaction buffer (e.g., PBS).
-
-
Procedure:
-
Add the azide-modified molecule to the DBCO-labeled protein at a 2-5 fold molar excess.[6]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8]
-
The reaction progress can be monitored by observing the decrease in the characteristic DBCO absorbance peak at approximately 309 nm using a UV-Vis spectrophotometer.[5]
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove the excess azide-modified molecule.[6]
-
Case Study: Antibody-Drug Conjugate (ADC) Synthesis
A prominent application of DBCO-based linkers is in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy.[1] Site-specific conjugation using DBCO linkers can produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR) compared to random conjugation methods like NHS-ester chemistry.[9]
Validation Data: Homogeneity of Labeled Antibodies
Hydrophobic Interaction Chromatography (HIC) is a key analytical technique to assess the DAR distribution of an ADC. The data below represents a comparison between a site-specifically labeled antibody using a DBCO-linker and a randomly labeled antibody using an NHS-ester.
| Analytical Method | DBCO-PEG1 Labeled Antibody (Site-Specific) | NHS-Ester Labeled Antibody (Random) |
| HIC-HPLC | Predominantly a single peak corresponding to a DAR of 2. | A broad distribution of peaks, with DAR values ranging from 0 to 7. |
| Size Exclusion Chromatography (SEC) | Lower percentage of high molecular weight species (aggregates). | Higher percentage of aggregates, potentially due to increased hydrophobicity from a heterogeneous drug load. |
| Note: Data is representative and for comparative purposes.[9] |
This homogeneity achieved with DBCO-based site-specific conjugation is critical for the safety and efficacy of therapeutic ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
Choosing the Right Tool for the Job: A Researcher's Guide to DBCO-PEG1-OH and Other Crosslinkers
In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that can significantly impact the outcome of an experiment. From antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging, the linker chemistry dictates the efficiency, stability, and functionality of the final product. This guide provides a comprehensive comparison of Dibenzocyclooctyne-PEG1-Hydroxyl (DBCO-PEG1-OH) with other commonly used crosslinkers, offering researchers, scientists, and drug development professionals the data and methodologies needed to make an informed choice.
This compound is a key player in the field of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). Its dibenzocyclooctyne (DBCO) group reacts selectively with azides to form a stable triazole linkage, while the short, hydrophilic PEG spacer and terminal hydroxyl group offer avenues for further functionalization and improved solubility. This bioorthogonal reaction is prized for its high specificity and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3]
Performance Showdown: this compound vs. The Alternatives
The effectiveness of a crosslinker is judged by several key parameters: reaction speed (kinetics), the stability of the resulting bond, and the specificity of the reaction. The following tables provide a quantitative comparison of DBCO with other popular crosslinking chemistries.
Table 1: Reaction Kinetics of Common Bioorthogonal Reactions
| Reagent Combination | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| DBCO + Azide (B81097) | SPAAC | ~0.1 - 2.1[4][5] | High reactivity, widely used in copper-free click chemistry. |
| BCN + Azide | SPAAC | ~0.06 - 0.2[4][5] | Smaller and less hydrophobic than DBCO, but generally slower reaction rates. |
| TCO + Tetrazine | IEDDA | Up to ~10⁶[5] | Exceptionally fast kinetics, but the stability of the resulting linkage can be variable. |
| Terminal Alkyne + Azide | CuAAC | Very fast with copper catalyst | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition; IEDDA: Inverse-Electron-Demand Diels-Alder; CuAAC: Copper-Catalyzed Alkyne-Azide Cycloaddition.
Table 2: Comparative Stability of Bioconjugate Linkages
| Linker Chemistry | Resulting Linkage | Stability Characteristics | In Vitro Plasma Half-life (Example) |
| DBCO + Azide (SPAAC) | Triazole | Highly stable, resistant to chemical and enzymatic degradation.[6] | Generally very high, often considered non-cleavable. |
| Maleimide + Thiol | Thioether | Can undergo retro-Michael reaction, leading to payload exchange, especially in the presence of thiols like albumin.[1] | Variable, some conjugates show ~80% intact conjugate after 7 days in human plasma.[1] |
| NHS Ester + Amine | Amide | Highly stable under physiological conditions.[6] | Very high, considered a stable, non-cleavable bond. |
| Peptide (e.g., Val-Cit) | Amide | Stable in circulation, cleaved by specific lysosomal proteases (e.g., Cathepsin B).[1] | Stable in human plasma (>28 days), but can be unstable in mouse plasma. Half-life in the presence of Cathepsin B can be a few hours.[1] |
Note: The quantitative data presented is compiled from various studies, and experimental conditions may differ. Direct comparison of half-lives across different studies should be made with caution.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction of DBCO with an azide and a typical experimental workflow for bioconjugation.
References
Safety Operating Guide
Proper Disposal Procedures for DBCO-PEG1-OH
This guide provides essential safety and logistical information for the proper disposal of DBCO-PEG1-OH, ensuring the safety of laboratory personnel and compliance with environmental regulations. While specific regulations may vary, the following procedures are based on established best practices for chemical waste management.
Immediate Safety and Handling Precautions
Although this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols.
| Safety & Handling Aspect | Guideline | Citation |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves, safety goggles, and a lab coat. | [1][2] |
| Work Area | Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] | [3] |
| Handling | Avoid the formation and inhalation of dust or aerosols.[2][3] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3] | [2][3] |
| Storage | Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, store the powder at -20°C. If dissolved in a solvent, store the solution at -80°C.[3] | [3] |
| Spills | In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated chemical waste container.[1] Avoid flushing down the sewer.[1] | [1] |
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste and disposed of through a licensed chemical waste disposal service.[3][4] Do not dispose of this material down the drain or in regular trash.[1][3]
| Step | Procedure for Solid Waste | Procedure for Liquid Waste |
| 1. Segregation | At the point of generation, separate waste containing this compound from other waste streams. | At the point of generation, separate solutions containing this compound from other waste streams. |
| 2. Collection | Collect unused or expired solid this compound and any contaminated consumables (e.g., pipette tips, weighing paper, gloves) in a designated, sealable container.[3] | Collect solutions containing this compound in a designated, sealed container suitable for liquid chemical waste. The container must be compatible with the solvent used.[3] |
| 3. Labeling | Clearly label the solid waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department. | Clearly label the liquid waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration. |
| 4. Storage | Store the sealed waste container in a designated, secure area for hazardous waste pickup, away from incompatible materials. | Store the sealed liquid waste container in secondary containment to prevent spills. Store in a designated, secure area for hazardous waste pickup. |
| 5. Disposal | Arrange for a licensed chemical waste disposal service to collect the waste for proper treatment and disposal.[3][4] | Arrange for a licensed chemical waste disposal service to collect the waste for proper treatment and disposal.[3][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Personal protective equipment for handling DBCO-PEG1-OH
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DBCO-PEG1-OH. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by your institution's specific safety protocols.
Immediate Safety and Handling Precautions
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or neoprene gloves (double-gloving is recommended).[1] | Lab coat or disposable gown.[1] | Work in a chemical fume hood to avoid inhaling dust. If a fume hood is unavailable, a face mask or respirator is necessary.[1] |
| Dissolving in Solvent | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[1] | Lab coat or disposable gown.[1] | Perform in a chemical fume hood to minimize exposure to solvent vapors.[1] |
| Performing Reactions | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[1] | Lab coat or disposable gown.[1] | Ensure all reaction vessels are properly sealed or vented in a well-ventilated area.[1] |
| Handling Waste | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[1] | Lab coat or disposable gown.[1] | Not generally required if waste is properly contained. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for ensuring laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
For long-term storage, keep the solid powder at -20°C.[1]
-
If dissolved in a solvent, store the solution at -80°C.[1]
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
3. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed and clearly labeled container for liquid chemical waste. The container must be compatible with the solvent used.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
